Molybdenum-92
Description
Properties
IUPAC Name |
molybdenum-92 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo/i1-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKXTWBITQBERF-AHCXROLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[92Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mo | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931241 | |
| Record name | (~92~Mo)Molybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.906807 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14191-67-4 | |
| Record name | Molybdenum, isotope of mass 92 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~92~Mo)Molybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Isotopic Abundance and Natural Occurrence of Molybdenum-92
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence and isotopic abundance of Molybdenum-92 (⁹²Mo). It is intended to serve as a foundational resource for professionals in research, science, and drug development who require detailed information on this stable isotope. The guide includes a summary of the isotopic composition of naturally occurring molybdenum, a detailed experimental protocol for determining isotopic abundance, and a workflow diagram illustrating the analytical process.
Molybdenum is a transition metal that is essential for various biological and industrial processes. It exists naturally as seven isotopes, six of which are stable.[1][2] this compound is one of these stable isotopes and finds applications in specialized scientific research, including studies on neutron scattering and the evaluation of the neutron electric dipole moment.[1][3]
Natural Occurrence of Molybdenum
Molybdenum does not occur naturally as a free metal on Earth; it is typically found in oxidized states within various minerals.[4][5] The average concentration of molybdenum in the Earth's crust is approximately 1.5 parts per million, making it the 54th most abundant element.[4] In the oceans, it is the 25th most abundant element, with an average concentration of 10 parts per billion.[4] Molybdenum is also a trace element necessary for most forms of life.
Isotopic Abundance of Molybdenum
The standard atomic weight of molybdenum is 95.95 g/mol .[4] The isotopic composition of naturally occurring molybdenum has been determined through mass-spectrometric measurements.[6] The following table summarizes the isotopic abundance of all naturally occurring molybdenum isotopes.
| Isotope | Atomic Mass (Da) | Isotopic Abundance (Mole Fraction %) | Stability |
| ⁹²Mo | 91.906807 | 14.649 | Stable |
| ⁹⁴Mo | 93.905084 | 9.187 | Stable |
| ⁹⁵Mo | 94.9058374 | 15.873 | Stable |
| ⁹⁶Mo | 95.9046748 | 16.673 | Stable |
| ⁹⁷Mo | 96.906017 | 9.582 | Stable |
| ⁹⁸Mo | 97.905404 | 24.292 | Stable |
| ¹⁰⁰Mo | 99.907468 | 9.744 | Unstable (Radioactive) |
| Data sourced from the Commission on Isotopic Abundances and Atomic Weights.[6][7] |
Experimental Protocol for Isotopic Abundance Determination
The precise determination of molybdenum's isotopic composition is crucial for various geological and environmental studies. The most common and accurate method employed is Multiple-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) .[8][9] This technique allows for high-precision measurement of isotope ratios. To correct for instrumental mass bias, a double-spike technique is often utilized.[8][9][10]
Objective: To accurately determine the isotopic abundance of molybdenum in a given sample.
Methodology: MC-ICP-MS with Double-Spike Correction
-
Sample Preparation:
-
The sample containing molybdenum is first digested and dissolved to create an aqueous solution.
-
A "double-spike," which is an artificially created mixture of two rare molybdenum isotopes (e.g., ⁹⁷Mo and ¹⁰⁰Mo) in a precisely known ratio, is added to the sample solution.
-
-
Chemical Separation:
-
To avoid isobaric interferences (i.e., interference from isotopes of other elements with the same mass) from elements like Zirconium (Zr) and Ruthenium (Ru), molybdenum is chemically separated from the sample matrix.[8][9]
-
This is typically achieved using multi-stage ion-exchange chromatography.[9][10] The process involves passing the sample solution through columns containing specialized resins that selectively retain and then release molybdenum, effectively purifying it from interfering elements.
-
-
Mass Spectrometric Analysis:
-
The purified molybdenum sample, now containing the double-spike, is introduced into the MC-ICP-MS.
-
The sample is nebulized and introduced into an argon plasma, which ionizes the molybdenum atoms.
-
The ions are then accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio.
-
Multiple collectors simultaneously measure the ion beams of the different molybdenum isotopes, providing precise ratio measurements.
-
-
Data Correction and Analysis:
-
The measured isotope ratios are affected by instrumental mass fractionation.
-
The known ratio of the two isotopes in the double-spike allows for the precise calculation and correction of this instrumental mass bias.
-
The corrected data yields the true isotopic composition of the original sample.
-
Workflow for Molybdenum Isotopic Analysis
The following diagram illustrates the logical workflow for the determination of molybdenum isotopic abundance using the MC-ICP-MS double-spike method.
Caption: Workflow for Molybdenum Isotopic Abundance Determination.
References
- 1. buyisotope.com [buyisotope.com]
- 2. Isotopes of molybdenum - Wikipedia [en.wikipedia.org]
- 3. buyisotope.com [buyisotope.com]
- 4. Molybdenum - Wikipedia [en.wikipedia.org]
- 5. Mo - Molybdenum Metal - SkySpring Nanomaterials - Skyspring Nanomaterials [ssnano.com]
- 6. Atomic Weight of Molybdenum | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. This compound - isotopic data and properties [chemlin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An enhanced method for molybdenum separation and isotopic determination in uranium-rich materials and geological samples - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Core Physical and Chemical Properties of Molybdenum-92
This compound (⁹²Mo) is one of the seven naturally occurring isotopes of molybdenum.[1][2] As a stable isotope, it finds applications in various scientific research fields.[3][4] This guide provides a detailed overview of its fundamental physical and chemical properties, experimental determination methods, and key applications.
Physical Properties
This compound is a stable isotope, meaning it does not undergo radioactive decay.[3][4][5] It is a silvery-white, hard metallic transition element.[3][4] Below is a summary of its key physical and nuclear properties.
Atomic and General Properties
| Property | Value |
| Atomic Number (Z) | 42[3][4][5] |
| Mass Number (A) | 92[3][4][5] |
| Atomic Mass | 91.906811 Da[3][4][6] |
| Natural Abundance | 14.65%[3][4] |
| Melting Point | 2896 K[3][4] |
| Boiling Point | 4912 K[3][4] |
| Density (at 25 °C) | 10.3 g/mL[7] |
| Crystal Structure | Body-Centered Cubic (BCC)[3][4] |
| Lattice Constant | 3.142 Å[3][4] |
Nuclear Properties
| Property | Value |
| Half-life | Stable[3][4][5] |
| Neutron Number (N) | 50[3][4][5] |
| Spin | 0+[5] |
| Quadrupole Moment | 0 barn[3][4] |
| Nuclear Binding Energy | 796.5104071 MeV[5] |
| Average Binding Energy per Nucleon | 8.65772182 MeV[5] |
| Charge Radius | 4.3151(11) fm[5] |
Nuclear Isomer
This compound has a metastable nuclear isomer, Molybdenum-92m (⁹²ᵐMo).[8]
| Property | Value |
| Excitation Energy | 2760.52(14) keV[8] |
| Half-life | 190(3) ns[8] |
| Spin and Parity | 8+[8] |
| Magnetic Dipole Moment (μN) | +11.30(5)[8] |
Chemical Properties
Molybdenum is a transition metal that is chemically unreactive and is not affected by most acids.[3][4] It exhibits weak oxidation starting at 300 °C, with bulk oxidation occurring above 600 °C to form molybdenum trioxide (MoO₃).[1]
| Property | Value |
| Electronegativity (Pauling scale) | 2.16[3][4] |
| Electron Affinity | 0.7473 kJ/mole[3][4] |
| Atomic Radius | 139 pm[3][4] |
| Covalent Radius | 145 pm[3][4] |
| Van der Waals Radius | 239 pm[3][4] |
| Common Oxidation States | -4, -2 to +6[1] |
| Water Solubility | Insoluble[7] |
This compound is commercially available in its elemental metal form (Mo) and as this compound oxide (MoO₃).[3][4]
Experimental Protocols
The determination of the physical and chemical properties of this compound involves a range of sophisticated experimental techniques.
-
Mass Spectrometry: This is the primary method for determining the atomic mass and natural abundance of isotopes.[6] High-resolution mass spectrometers can precisely measure the mass-to-charge ratio of ⁹²Mo ions, allowing for accurate mass determination and quantification of its proportion relative to other molybdenum isotopes.
-
X-ray Diffraction (XRD): The crystal structure and lattice parameters of solid this compound are determined using XRD. By analyzing the diffraction pattern of X-rays scattered by the crystal lattice, the Body-Centered Cubic (BCC) structure can be confirmed and the lattice constant measured.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ⁹²Mo itself is NMR-inactive due to its spin of 0, NMR techniques can be applied to other molybdenum isotopes (like ⁹⁵Mo and ⁹⁷Mo) to probe the chemical environment of molybdenum in various compounds.
-
Neutron Scattering: As one of its applications, ⁹²Mo is used in neutron scattering studies.[3][4] In these experiments, a beam of neutrons is directed at a sample, and the resulting scatter pattern provides information about the material's atomic structure and dynamics.
-
Calorimetry: Thermodynamic properties such as specific heat and heat of formation are measured using calorimetric techniques, which involve precise measurement of heat flow into or out of a sample as its temperature is changed.
Visualizations: Workflows and Applications
Production and Isotopic Enrichment Workflow
Molybdenum is primarily extracted from the mineral molybdenite (MoS₂).[9] The production of enriched this compound involves several stages, from mining the ore to isotopic separation.
Caption: Generalized workflow for the production of enriched this compound.
Research Applications of this compound
This compound serves as a crucial material in fundamental physics research and has potential roles in medical applications. While molybdenum compounds are being investigated as anticancer agents, the direct role of the ⁹²Mo isotope in drug development is less defined than its use in physics.[10][11]
Caption: Key research applications and logical relationships of this compound.
Role in Research and Drug Development
While bulk molybdenum is an essential trace element, the specific isotope ⁹²Mo is primarily utilized for its nuclear properties in a research context.[3][4]
-
Fundamental Physics: Its stable nature and specific nuclear structure make it an ideal target material in particle accelerators for studies on nuclear reactions and structure.[3] It is particularly used in experiments related to neutron scattering and the evaluation of the neutron electric dipole moment.[3][4]
-
Drug Development: Molybdenum compounds, in general, have been explored for their therapeutic potential, including as anticancer agents.[10] In this context, stable isotopes like ⁹²Mo could potentially be used as non-radioactive tracers in pharmacokinetic and metabolic studies of new molybdenum-based drugs, allowing for precise quantification via mass spectrometry. However, this application is not as common as the use of its radioisotopes in medical imaging.[1]
References
- 1. Molybdenum - Wikipedia [en.wikipedia.org]
- 2. Molybdenum Isotopes - List and Properties [chemlin.org]
- 3. buyisotope.com [buyisotope.com]
- 4. buyisotope.com [buyisotope.com]
- 5. This compound - isotopic data and properties [chemlin.org]
- 6. Atomic Weight of Molybdenum | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. buyisotope.com [buyisotope.com]
- 8. Molybdenum-92m - isotopic data and properties [chemlin.org]
- 9. Molybdenum processing | Extraction, Applications & Uses | Britannica [britannica.com]
- 10. Impact of Molybdenum Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imoa.info [imoa.info]
An In-depth Technical Guide to the Nuclear Structure and Shell Model of Molybdenum-92
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molybdenum-92 (⁹²Mo) is a stable isotope of molybdenum with a natural abundance of 14.84%.[1][2] Its nucleus is of particular interest to nuclear physicists due to its proximity to the Z=40 subshell closure and the N=50 major shell closure, making it an excellent case study for the nuclear shell model. This guide provides a comprehensive overview of the nuclear structure of ⁹²Mo, detailing its fundamental properties, excited states, and the theoretical interpretation based on the shell model. The content is supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deep understanding of this nucleus.
Fundamental Properties
The ⁹²Mo nucleus is composed of 42 protons and 50 neutrons. Its ground state has a spin and parity of 0⁺.[1] The closed neutron shell at N=50 is a key feature that significantly influences its nuclear structure, leading to a semi-magic character.
Table 1: Fundamental Properties of this compound
| Property | Value |
| Atomic Mass | 91.906809 u[2] |
| Natural Abundance | 14.84%[1] |
| Ground State Spin and Parity | 0⁺[1] |
| Binding Energy per Nucleon | 8.658 MeV |
| Half-life | Stable[3] |
Nuclear Shell Model of this compound
The nuclear shell model is a theoretical framework that describes the arrangement of nucleons (protons and neutrons) within an atomic nucleus in discrete energy levels, analogous to the electron shells in atoms. For ⁹²Mo, with 42 protons and 50 neutrons, the N=50 shell closure is the most dominant feature.
The 50 neutrons completely fill the 1g₉/₂ orbital, creating a stable, spherical core. The 42 protons fill the orbitals up to the Z=40 subshell closure (1f₅/₂, 2p₃/₂, 2p₁/₂ orbitals), with two additional protons in the 1g₉/₂ orbital. This proton configuration, just beyond the Z=40 subshell, is crucial for understanding the excited states of ⁹²Mo.
The low-lying excited states are expected to be dominated by proton excitations within the (1f₅/₂, 2p₃/₂, 2p₁/₂, 1g₉/₂) valence space. Large-scale shell model calculations, often employing effective interactions such as GXPF1A, are used to predict the energy levels and transition probabilities.[4][5] These calculations typically consider a ⁵⁶Ni or a similar doubly-magic nucleus as an inert core and then model the interactions of the valence nucleons outside this core.
Experimental Data on Excited States
The excited states of ⁹²Mo have been extensively studied through various nuclear reactions. The following table summarizes the adopted level data from the Evaluated Nuclear Structure Data File (ENSDF).
Table 2: Adopted Energy Levels of this compound
| Level Energy (keV) | Spin and Parity (Jπ) | Half-life |
| 0.0 | 0⁺ | Stable |
| 1509.5 | 2⁺ | 1.15 ps |
| 2284.9 | 4⁺ | 3.4 ps |
| 2526.4 | 5⁻ | 1.3 ns |
| 2612.5 | 6⁺ | 1.6 ps |
| 2760.5 | 8⁺ | 190 ns |
| 2848.8 | 4⁺ | 0.23 ps |
| 3072.9 | 3⁻ | |
| 3359.5 | 6⁺ | |
| 3543.5 | 7⁻ | 1.1 ns |
Note: This table presents a selection of the well-established low-lying levels. For a complete and up-to-date list, please refer to the latest ENSDF database.
Key Experimental Protocols
The experimental investigation of the nuclear structure of ⁹²Mo relies on a variety of techniques. Below are detailed methodologies for some of the key experiments.
Inelastic Scattering Experiments
Inelastic scattering is a powerful tool to probe the collective and single-particle nature of nuclear excited states.
1. Inelastic Proton Scattering (p, p')
-
Objective: To excite and study the energy levels of ⁹²Mo and determine their spin and parity.
-
Methodology:
-
Beam Production: A high-quality proton beam is produced and accelerated to a specific energy (e.g., in the range of 20-200 MeV) using a particle accelerator such as a cyclotron or a tandem Van de Graaff.
-
Target: A thin, isotopically enriched ⁹²Mo target is placed in the beam path. The target thickness is optimized to maximize the reaction yield while minimizing the energy loss of the scattered particles.
-
Detection: The scattered protons are detected by a magnetic spectrometer, which momentum-analyzes the particles to determine their final energy. The angle of scattering is also precisely measured. High-resolution silicon strip detectors or multi-wire proportional counters are often used at the focal plane of the spectrometer.
-
Data Analysis: The energy spectrum of the scattered protons reveals the excited states of ⁹²Mo. By measuring the angular distribution of the scattered protons for each excited state and comparing it with theoretical calculations (e.g., using the Distorted Wave Born Approximation - DWBA), the spin and parity (Jπ) of the excited states can be determined.
-
2. Inelastic Electron Scattering (e, e')
-
Objective: To obtain detailed information about the charge and transition charge densities of the nucleus, providing a stringent test of nuclear models.[6]
-
Methodology:
-
Electron Beam: A high-intensity, monoenergetic electron beam is generated by a linear accelerator.
-
Target: A self-supporting metallic foil of enriched ⁹²Mo is used as the target.
-
Spectrometer: High-resolution magnetic spectrometers are used to measure the momentum of the scattered electrons with high precision.
-
Data Acquisition: The differential cross-section for electron scattering is measured as a function of the momentum transfer for various excited states.
-
Analysis: The measured cross-sections are used to extract the transition form factors. These form factors are then used to determine the transition charge densities, which provide a detailed picture of the spatial distribution of the protons involved in the excitation.
-
Gamma-Ray Spectroscopy
Gamma-ray spectroscopy is essential for determining the energies of gamma transitions between excited states and for constructing the level scheme of a nucleus.
High-Resolution Gamma Spectroscopy with HPGe Detectors
-
Objective: To precisely measure the energy and intensity of gamma rays emitted from the de-excitation of ⁹²Mo.
-
Methodology:
-
Population of Excited States: The excited states of ⁹²Mo can be populated through various reactions, such as inelastic neutron scattering (n, n'γ) or fusion-evaporation reactions.
-
Detection: High-Purity Germanium (HPGe) detectors are used to detect the emitted gamma rays. HPGe detectors offer excellent energy resolution, which is crucial for resolving closely spaced gamma-ray peaks.[7][8][9]
-
Experimental Setup: An array of HPGe detectors is often used to increase the detection efficiency and to perform gamma-gamma coincidence measurements. Compton suppression shields (e.g., BGO scintillators) are used to reduce the background from Compton-scattered gamma rays.
-
Data Analysis: The energy spectrum is calibrated using standard radioactive sources with well-known gamma-ray energies. The energies and intensities of the gamma rays from ⁹²Mo are then determined. By analyzing gamma-gamma coincidence data, the cascade of transitions can be established, allowing for the construction of a detailed level scheme.
-
Visualizations
Experimental Workflow for Inelastic Proton Scattering
Caption: Workflow for an inelastic proton scattering experiment on ⁹²Mo.
Logical Relationship in the Nuclear Shell Model for ⁹²Mo
Caption: Conceptual diagram of the nuclear shell model for ⁹²Mo.
Conclusion
The nucleus of this compound serves as a cornerstone for understanding the nuclear shell model, particularly the influence of the N=50 magic number. The wealth of experimental data, obtained through a variety of sophisticated techniques, provides a solid foundation for rigorous testing of theoretical models. The interplay between experimental measurements and large-scale shell model calculations continues to refine our understanding of the nuclear forces and the complex structure of atomic nuclei. This guide has provided a detailed overview of the current knowledge of ⁹²Mo, intended to be a valuable resource for researchers in nuclear physics and related fields.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. WebElements Periodic Table » Molybdenum » isotope data [webelements.com]
- 3. Isotopes of molybdenum - Wikipedia [en.wikipedia.org]
- 4. arxiv.org [arxiv.org]
- 5. arxiv.org [arxiv.org]
- 6. "INELASTIC ELECTRON SCATTERING FROM this compound" by THOMAS EDWARD MILLIMAN [scholars.unh.edu]
- 7. researchgate.net [researchgate.net]
- 8. mirion.com [mirion.com]
- 9. ortec-online.com [ortec-online.com]
Stability and Radioactive Decay Pathways of Molybdenum-92: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molybdenum-92 (⁹²Mo) is one of the six stable isotopes of molybdenum, notable for its high relative abundance and exceptional nuclear stability. This technical guide provides a comprehensive overview of the nuclear properties of ⁹²Mo, focusing on the theoretical basis for its stability and an examination of its potential radioactive decay pathways. While observationally stable, theoretical models predict the possibility of exceedingly slow decay processes, primarily double beta decay. This document summarizes the current understanding of ⁹²Mo's stability, details the experimental efforts to detect its decay, and presents the theoretical frameworks used to model its behavior.
Introduction
This compound, a naturally occurring isotope with 42 protons and 50 neutrons, is a subject of significant interest in nuclear physics due to its unique stability.[1][2][3][4][5] Its nuclear structure, particularly the presence of a "magic number" of neutrons, places it in a region of the nuclear chart characterized by high binding energy and, consequently, a long half-life.[6] Understanding the subtle radioactive decay possibilities of such a stable nucleus provides a fertile ground for testing the limits of the Standard Model of particle physics and for exploring physics beyond it. This guide delves into the theoretical underpinnings of ⁹²Mo's stability, its potential decay modes, and the experimental methodologies employed to search for these rare events.
Nuclear Properties and Stability of this compound
The remarkable stability of this compound is primarily attributed to its nuclear structure, as explained by the nuclear shell model.[5][7] This model posits that nucleons (protons and neutrons) occupy discrete energy levels, or shells, within the nucleus. Nuclei with filled shells exhibit greater stability, analogous to the chemical inertness of noble gases with their filled electron shells.
The numbers of nucleons that correspond to filled shells are termed "magic numbers," which are 2, 8, 20, 28, 50, 82, and 126.[7] this compound, with 50 neutrons, possesses a magic number of neutrons, contributing significantly to its high nuclear binding energy and observed stability.[6] This stability is also reflected in its natural isotopic abundance, which is among the highest for molybdenum isotopes.
Quantitative Nuclear Data
The key nuclear properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Atomic Number (Z) | 42 |
| Neutron Number (N) | 50 |
| Mass Number (A) | 92 |
| Isotopic Mass | 91.906808 u |
| Natural Abundance | ~14.65% |
| Nuclear Spin and Parity | 0+ |
| Binding Energy per Nucleon | ~8.658 MeV |
| Half-life | Stable (Observationally) |
Theoretical Radioactive Decay Pathways
Despite its observational stability, nuclear theory predicts that this compound is energetically capable of undergoing radioactive decay, albeit with an extraordinarily long half-life. The primary decay modes of interest are forms of double beta decay.
Double Beta Decay (ββ)
Double beta decay is a rare nuclear process in which two neutrons in the nucleus are simultaneously converted into two protons, resulting in the emission of two electrons and two electron antineutrinos (2νββ decay). A hypothetical, and even rarer, form of this decay, known as neutrinoless double beta decay (0νββ), involves the emission of only two electrons and no neutrinos. The observation of 0νββ decay would have profound implications for particle physics, as it would demonstrate that neutrinos are their own antiparticles (Majorana particles) and would violate the conservation of lepton number.
For this compound, the potential double beta decay pathway would lead to the formation of Zirconium-92 (⁹²Zr).
-
Two-Neutrino Double Beta Decay (2νββ): ⁹²Mo → ⁹²Zr + 2e⁻ + 2ν̅e
-
Neutrinoless Double Beta Decay (0νββ): ⁹²Mo → ⁹²Zr + 2e⁻
Additionally, two other related processes are theoretically possible:
-
Two-Neutrino Double Electron Capture (2νECEC): ⁹²Mo + 2e⁻ → ⁹²Zr + 2νe
-
Neutrinoless Double Electron Capture (0νECEC): ⁹²Mo + 2e⁻ → ⁹²Zr
The diagram below illustrates these potential decay pathways.
Caption: Theoretical decay pathways of this compound to Zirconium-92.
Theoretical Half-Life Calculations
The theoretical half-lives for these decay processes are exceedingly long, making their direct observation a significant experimental challenge. The calculation of these half-lives is a complex problem in nuclear theory, often employing sophisticated models such as the proton-neutron quasiparticle random phase approximation (pn-QRPA).[1][2] These models take into account the detailed nuclear structure of the parent and daughter nuclei to predict the decay rates. The pn-QRPA model is a microscopic approach that is widely used for calculating weak interaction rates in nuclei, including beta decay and double beta decay.[1][2]
Experimental Searches for Radioactive Decay
The search for the radioactive decay of this compound requires highly sensitive detectors with extremely low background radiation. To date, no definitive observation of ⁹²Mo decay has been made. However, experiments have successfully placed lower limits on its half-life for various decay modes.
Key Experimental Results
A significant experiment conducted in 1987 utilized a time projection chamber (TPC) to search for double beta decay in both ¹⁰⁰Mo and ⁹²Mo.[1] The results of this experiment for this compound are summarized in the table below.
| Decay Mode | Half-Life Lower Limit (90% Confidence Level) |
| β⁺/EC (2ν) | > 2.3 x 10¹⁷ years |
| β⁺/EC (0ν) | > 2.7 x 10¹⁸ years |
These results indicate that if this compound does decay via these pathways, it does so with an incredibly long half-life, making it one of the most stable nuclides known.
Experimental Protocol: Time Projection Chamber (TPC)
The experimental search for the rare decay of this compound necessitates a sophisticated detection apparatus capable of identifying the faint signature of decay events amidst background radiation. A Time Projection Chamber (TPC) is a powerful tool for this purpose, allowing for three-dimensional tracking of charged particles.
Methodology:
-
Source Preparation: A thin foil or a series of foils containing a known quantity of natural molybdenum, which includes this compound, is placed at the central electrode of the TPC.
-
TPC Operation: The TPC is filled with a suitable gas mixture, and a uniform electric field is applied across the chamber. When a decay event occurs within the molybdenum source, the emitted charged particles (electrons or positrons) ionize the gas along their path.
-
Electron Drift and Detection: The ionization electrons drift along the electric field lines towards a segmented anode plane at the end of the chamber. The arrival time of the electrons at the anode provides the spatial coordinate in the drift direction, while the location of the hit on the segmented anode gives the other two spatial coordinates.
-
Signal Readout: The signals from the anode segments are amplified and recorded, allowing for the reconstruction of the three-dimensional tracks of the decay products.
-
Data Analysis: The energy of the decay is determined by the total ionization produced. The distinct topology of a double beta decay event, with two electrons originating from a common vertex, provides a powerful signature to distinguish it from background events.
-
Background Reduction: The entire experimental setup is housed deep underground to shield it from cosmic rays. The materials used in the construction of the TPC are carefully selected for low intrinsic radioactivity.
The logical workflow of such an experiment is depicted in the diagram below.
Caption: A generalized workflow for a this compound decay search using a TPC.
Conclusion
This compound stands as a testament to the principles of nuclear stability, with its "magic number" of neutrons providing a robust defense against radioactive decay. While it is considered observationally stable, the theoretical possibility of extremely rare decay processes, such as double beta decay, makes it a compelling subject for ongoing research. The stringent experimental limits on its half-life push the boundaries of our understanding of fundamental particle and nuclear physics. Future advancements in detector technology and background reduction techniques may one day allow for the direct observation of these elusive decays, offering a unique window into the physics that governs our universe. For professionals in drug development utilizing molybdenum isotopes, the exceptional stability of ⁹²Mo ensures its utility as a non-radioactive standard and a precursor for the production of other isotopes without the complication of inherent radioactivity.
References
- 1. [2504.09266] Nuclear structure properties and decay rates of molybdenum isotopes [arxiv.org]
- 2. arxiv.org [arxiv.org]
- 3. next - [next-experiment.org]
- 4. researchgate.net [researchgate.net]
- 5. openmedscience.com [openmedscience.com]
- 6. Nuclear structure properties and decay rates of molybdenum isotopes [arxiv.org]
- 7. byjus.com [byjus.com]
An In-depth Technical Guide to the Discovery and Historical Significance of Molybdenum Isotopes
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the discovery of Molybdenum and its isotopes, detailing their profound historical significance in fields ranging from nuclear medicine to geochemistry. It includes detailed experimental protocols, quantitative data, and logical workflows to support advanced research and application.
Discovery of Molybdenum: An Element of Confusion
The history of Molybdenum (Mo) begins with confusion. For centuries, the mineral molybdenite (MoS₂) was mistaken for graphite (B72142) or lead ore (galena) due to its similar appearance and greasy feel.[1][2] The name itself derives from the Ancient Greek word "molybdos," meaning lead.[1][2]
It was not until 1778 that the Swedish chemist Carl Wilhelm Scheele chemically differentiated molybdenite from graphite and concluded it was the sulfide (B99878) ore of a new, distinct element.[1][2] Following Scheele's discovery, Peter Jacob Hjelm, also a Swedish chemist, successfully isolated the metallic element for the first time in 1781 by reducing molybdic acid with carbon.[1][3] For over a century, however, Molybdenum had limited industrial applications due to its scarcity and the difficulty of its extraction.[1][2]
Characterization of Molybdenum Isotopes
The discovery of isotopes in the early 20th century, coupled with the invention of mass spectrometry, allowed scientists to identify atoms of the same element with different numbers of neutrons. Molybdenum (atomic number 42) was found to be composed of a rich mixture of seven naturally occurring isotopes.[4][5] Six of these are stable, while one, ¹⁰⁰Mo, is technically unstable but has an exceptionally long half-life.[4][5]
Quantitative Data: Naturally Occurring Molybdenum Isotopes
The natural isotopes of Molybdenum are a cornerstone of its utility in various scientific disciplines. Their relative abundances and properties are summarized below.
| Isotope | Atomic Mass (Da) | Natural Abundance (atom %) | Nuclear Spin (I) | Stability |
| ⁹²Mo | 91.906809 | 14.65% | 0 | Stable |
| ⁹⁴Mo | 93.905085 | 9.19% | 0 | Stable |
| ⁹⁵Mo | 94.905841 | 15.87% | 5/2 | Stable |
| ⁹⁶Mo | 95.904679 | 16.67% | 0 | Stable |
| ⁹⁷Mo | 96.906021 | 9.58% | 5/2 | Stable |
| ⁹⁸Mo | 97.905407 | 24.29% | 0 | Stable |
| ¹⁰⁰Mo | 99.907477 | 9.74% | 0 | Radioactive (β⁻β⁻), t₁/₂ ≈ 7x10¹⁸ years |
| (Data sourced from various IUPAC and nuclear data sources)[1][4][5][6] |
Historical Significance & Core Applications
The significance of Molybdenum isotopes is bifurcated, stemming from the distinct applications of its radioactive and stable forms.
Radioactive Isotopes: The Molybdenum-99 Medical Revolution
The most historically significant Molybdenum isotope is the synthetic radioisotope Molybdenum-99 (⁹⁹Mo). Its discovery and application fundamentally reshaped the field of diagnostic nuclear medicine.[7][8][9]
The Mo-99/Tc-99m Generator: ⁹⁹Mo is the parent isotope of Technetium-99m (⁹⁹ᵐTc), the most widely used medical radioisotope in the world.[10][11] ⁹⁹ᵐTc is used in approximately 80-85% of all diagnostic imaging procedures, including scans for cancer, heart disease, and other organ abnormalities.[12][13]
The brilliance of the system lies in the ⁹⁹Mo/⁹⁹ᵐTc generator , often called a "moly cow."[14] ⁹⁹Mo, with a half-life of 66 hours, is adsorbed onto an alumina (B75360) (Al₂O₃) column within a lead-shielded generator.[11][14] It decays into ⁹⁹ᵐTc, which has a shorter half-life of 6 hours and emits a near-ideal 140 keV gamma ray for imaging.[11][12][13] The chemical difference between the two elements allows the ⁹⁹ᵐTc to be selectively "milked" from the generator using a saline solution, while the parent ⁹⁹Mo remains on the column to generate more ⁹⁹ᵐTc.[11][14] This innovation enables hospitals and radiopharmacies to have a continuous, on-site supply of the short-lived ⁹⁹ᵐTc.[14]
Caption: Workflow of the Mo-99/Tc-99m generator system.
This protocol describes the general steps for extracting ⁹⁹ᵐTc from a commercial radionuclide generator. All procedures must be performed by trained personnel in compliance with radiation safety regulations.
-
Preparation and Quality Control:
-
Perform required radiation surveys of the generator and work area.
-
Don appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Aseptically swab the rubber septa of the saline vial and the generator's elution port with an alcohol wipe.
-
-
Elution Process:
-
Place a sterile, evacuated collection vial into the lead-shielded collection pot.
-
Place the collection pot into the elution station, ensuring the vial's septum is aligned with the delivery needle.
-
Place a sterile saline vial or charge into the saline port. The vacuum from the collection vial will automatically draw the saline through the alumina column.
-
Allow 5-10 minutes for the complete transfer of the eluate (sodium pertechnetate, Na⁹⁹ᵐTcO₄) into the collection vial.
-
-
Post-Elution Procedures:
-
Remove the collection vial and measure its total radioactivity in a dose calibrator.
-
Record the time, date, and activity of the elution.
-
-
Quality Control of Eluate:
-
Radionuclidic Purity (⁹⁹Mo Breakthrough): A critical step is to measure the amount of ⁹⁹Mo parent that may have eluted with the ⁹⁹ᵐTc. This is performed using a dedicated lead shield that attenuates the 140 keV gamma rays of ⁹⁹ᵐTc but allows the higher energy gammas of ⁹⁹Mo to be detected. Regulatory limits are typically <0.15 µCi of ⁹⁹Mo per 1 mCi of ⁹⁹ᵐTc.[14]
-
Chemical Purity (Al³⁺ Breakthrough): Test for aluminum ion contamination from the alumina column using colorimetric test strips.
-
Radiochemical Purity: Confirm that the vast majority of the radioactivity is in the form of pertechnetate (⁹⁹ᵐTcO₄⁻).
-
Stable Isotopes: A Proxy for Earth's Ancient Oceans
The historical significance of stable Molybdenum isotopes is a more recent development, driven by advances in high-precision mass spectrometry, specifically Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[15][16] Researchers discovered that the isotopic ratios of Molybdenum (primarily ⁹⁸Mo/⁹⁵Mo, expressed in delta notation as δ⁹⁸/⁹⁵Mo) are fractionated by geochemical processes, particularly redox (oxidation-reduction) reactions.[15][17][18]
This property has made Molybdenum isotopes a powerful proxy for reconstructing the redox conditions of ancient oceans.[17][19] In oxygen-rich (oxic) waters, dissolved molybdate (B1676688) (MoO₄²⁻) is readily scavenged by manganese oxides, which preferentially incorporate the lighter isotopes.[15][20] In oxygen-poor, sulfide-rich (euxinic) waters, Molybdenum is removed from the water column into sediments with little to no isotopic fractionation. By analyzing the δ⁹⁸/⁹⁵Mo signature in ancient sedimentary rocks, geochemists can infer the extent of global ocean anoxia throughout Earth's history.[15][18]
Caption: Molybdenum isotope fractionation in marine environments.
This protocol outlines the key steps for determining δ⁹⁸/⁹⁵Mo values in geological samples.
-
Sample Preparation and Digestion:
-
Homogenize the rock or sediment sample by crushing it into a fine powder.
-
Accurately weigh a precise amount of the sample powder (e.g., 50-100 mg).
-
Perform a complete acid digestion using a combination of strong acids (e.g., HF, HNO₃, HClO₄) in a clean lab environment, often employing high-pressure digestion vessels. The goal is to bring the entire sample into an aqueous solution.
-
-
Molybdenum Purification (Ion-Exchange Chromatography):
-
Matrix elements (other metals in the sample) can interfere with the mass spectrometric analysis and must be removed. This is the most critical step for achieving high precision.[18][21]
-
A common method involves a two-stage anion exchange chromatography process.[21]
-
Step 1: Load the digested sample solution onto a column packed with an anion exchange resin (e.g., AG1-X8). Molybdenum, along with other elements, will bind to the resin.
-
Step 2: Use a sequence of different acid eluents to selectively wash off interfering matrix elements.
-
Step 3: Elute the purified Molybdenum fraction using a specific acid concentration (e.g., dilute HNO₃).
-
-
Mass Spectrometric Analysis (MC-ICP-MS):
-
The purified Molybdenum sample solution is introduced into the MC-ICP-MS instrument.
-
The sample is nebulized into an argon plasma, which ionizes the Molybdenum atoms.
-
The ion beam is guided into the mass spectrometer, where magnets separate the ions based on their mass-to-charge ratio.
-
Multiple collectors simultaneously measure the ion beams for different isotopes (e.g., ⁹⁵Mo, ⁹⁷Mo, ⁹⁸Mo).
-
-
Data Reduction and Calculation:
-
Instrumental mass bias is corrected for using a standard-sample bracketing technique or a double-spike method.
-
The measured isotope ratio (e.g., ⁹⁸Mo/⁹⁵Mo) of the sample is compared to that of an international standard reference material (e.g., NIST SRM 3134).
-
The final result is expressed in delta notation (δ⁹⁸/⁹⁵Mo) in parts per thousand (‰).[18]
-
Conclusion and Future Outlook
The discovery and characterization of Molybdenum's isotopes have had a dual and profound impact on science and medicine. The radioisotope ⁹⁹Mo became the linchpin of modern nuclear diagnostics, enabling millions of life-saving medical procedures annually. Concurrently, the subtle variations in stable Mo isotope ratios have provided geochemists with an invaluable tool to probe the oxygenation history of Earth's oceans, offering insights into the co-evolution of life and the environment.
For drug development professionals, the principles of the ⁹⁹Mo/⁹⁹ᵐTc system serve as a paradigm for radionuclide delivery systems. For researchers, the ongoing refinement of stable isotope analytical techniques continues to open new avenues for tracing biogeochemical cycles, understanding ore formation, and monitoring environmental contamination. The legacy of Molybdenum's isotopes is a testament to how fundamental discoveries in nuclear and geochemistry can translate into revolutionary practical applications.
References
- 1. Molybdenum - Wikipedia [en.wikipedia.org]
- 2. imoa.info [imoa.info]
- 3. Molybdenum | Mo (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molybdenum Isotopes - List and Properties [chemlin.org]
- 5. Isotopes of molybdenum - Wikipedia [en.wikipedia.org]
- 6. WebElements Periodic Table » Molybdenum » isotope data [webelements.com]
- 7. bwxtmedical.com [bwxtmedical.com]
- 8. What is Mo-99? | Everything You Should Know About Mo-99 [shinefusion.com]
- 9. The “parent isotope” molybdenum-99: an essential tool in hospitals | NRG PALLAS [nrgpallas.com]
- 10. dicardiology.com [dicardiology.com]
- 11. Molybdenum-99/Technetium-99m Production and Use - Medical Isotope Production without Highly Enriched Uranium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Molybdenum-99/Technetium-99m in Nuclear Medicine - Opportunities and Approaches for Supplying Molybdenum-99 and Associated Medical Isotopes to Global Markets - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. nukleertipseminerleri.org [nukleertipseminerleri.org]
- 14. Mo99 - Tc99m Generator - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The systematics of molybdenum stable isotope and its application to earth science [yskw.ac.cn]
- 16. Molybdenum isotope analysis [alsglobal.se]
- 17. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Nucleosynthesis of Molybdenum-92
Abstract: This technical guide provides a comprehensive overview of the synthesis and nucleosynthesis of Molybdenum-92 (⁹²Mo), a proton-rich, stable isotope of significant interest in nuclear astrophysics and experimental physics. We delve into the primary stellar nucleosynthesis mechanisms, namely the γ-process in core-collapse supernovae and the proposed νp-process, which are responsible for its cosmic origin. The guide also addresses the long-standing "abundance anomaly," where theoretical models consistently underproduce ⁹²Mo relative to its observed solar abundance. Furthermore, we detail the laboratory-based methods for the isotopic enrichment and purification of ⁹²Mo and its application as a target material for nuclear reaction studies. Key experimental protocols for measuring reaction cross-sections, such as the stacked-foil activation technique and Coulomb dissociation, are described. Quantitative data are summarized in tabular format, and critical workflows are visualized using process diagrams to facilitate understanding for researchers, scientists, and professionals in drug development who may utilize enriched isotopic materials.
Introduction to this compound
This compound (⁹²Mo) is a stable isotope of molybdenum with a natural abundance of 14.65%.[1] It is distinguished as one of the "p-nuclei," a class of approximately 35 proton-rich isotopes that cannot be produced by the slow (s-process) or rapid (r-process) neutron-capture processes that synthesize the majority of elements heavier than iron.[2][3][4] Its origin is exclusively traced to explosive astrophysical events where high temperatures and proton or photon fluxes enable its formation. The study of ⁹²Mo nucleosynthesis provides crucial constraints for models of supernovae and stellar evolution.[5][6] In a terrestrial context, highly enriched ⁹²Mo serves as a valuable target material for nuclear physics experiments, including the study of reaction cross-sections and the production of other radionuclides.[1][7]
Nucleosynthesis: The Cosmic Origin of this compound
The formation of ⁹²Mo in the cosmos is a complex process occurring in extreme stellar environments. The primary pathways are the γ-process and the νp-process, both associated with supernovae.
The γ-Process in Core-Collapse Supernovae
The most widely accepted mechanism for the production of p-nuclei, including ⁹²Mo, is the γ-process.[8] This process occurs in the oxygen/neon layers of massive stars during a core-collapse supernova, where peak temperatures reach 2-3 gigakelvins (GK).[9] At these temperatures, an intense flux of high-energy photons (gamma rays) triggers photodisintegration reactions on pre-existing, heavier seed nuclei synthesized earlier by the s- and r-processes.[9] The production of ⁹²Mo proceeds through a network of (γ,n), (γ,p), and (γ,α) reactions that strip nucleons from heavier isotopes, driving them toward the proton-rich side of the valley of stability. Key reactions in this sequence include the photodisintegration of heavier molybdenum isotopes.[9][10]
The νp-Process
An additional pathway, the neutrino-proton (νp) process, has been proposed to occur in the proton-rich, neutrino-driven winds of core-collapse supernovae.[11][12] In this environment, a series of proton captures, starting on lighter nuclei, can synthesize elements up to molybdenum. The process is facilitated by antineutrino interactions with protons, which create a small abundance of neutrons, allowing the reaction flow to bypass certain long-lived isotopes that would otherwise stall the proton capture sequence. The reaction chain involving ⁹⁰Zr(p, γ)⁹¹Nb followed by ⁹¹Nb(p,γ)⁹²Mo is a critical part of this pathway.[9][13]
The Molybdenum Abundance Anomaly
A significant challenge in nuclear astrophysics is the "Molybdenum anomaly," where state-of-the-art supernova models consistently underproduce ⁹²Mo and ⁹⁴Mo by as much as an order of magnitude compared to their observed abundances in the solar system.[6][9][13] This discrepancy has prompted extensive research into both the astrophysical conditions of supernovae and the underlying nuclear physics data. While uncertainties in nuclear reaction rates were initially suspected, recent experimental measurements constraining the crucial ⁹¹Nb(p,γ)⁹²Mo reaction rate suggest that the solution to the anomaly likely lies in refining the astrophysical models of stellar explosions rather than in the nuclear inputs.[5][13]
Laboratory Synthesis and Purification
As a stable isotope, ⁹²Mo is not synthesized in the laboratory in the traditional sense but is rather separated and enriched from natural molybdenum, which is a mixture of seven isotopes.
Isotopic Enrichment
The primary industrial method for enriching molybdenum isotopes is gas centrifugation.[14] The process begins with the fluorination of high-purity molybdenum oxide or metal to produce molybdenum hexafluoride (MoF₆), a volatile compound. This gas is then fed into a cascade of high-speed centrifuges. The centrifugal force pushes the heavier MoF₆ molecules (containing isotopes like ¹⁰⁰Mo) toward the outer wall, while the lighter molecules (containing ⁹²Mo) remain closer to the center. By systematically extracting these fractions, a highly enriched stream of ⁹²MoF₆ is produced, which is then chemically converted back to a stable oxide (⁹²MoO₃) or metallic (⁹²Mo) form for use.[14] Orano's Tricastin facility, for example, is capable of enriching molybdenum isotopes up to 98% purity using this technology.[14]
Chemical Purification
For applications requiring exceptionally high chemical purity, enriched molybdenum undergoes further purification. Ion-exchange chromatography is a common and effective method.[15] This technique separates molybdenum from metallic impurities such as iron, zirconium, and ruthenium that may be present in the raw material or introduced during processing. A multi-stage chromatographic process can achieve high purification with recovery yields typically ranging from 42% to 80%.[15]
Experimental Methodologies
The study of ⁹²Mo and its role in nucleosynthesis relies on precise measurements of nuclear reaction properties.
Measurement of Proton-Induced Reaction Cross-Sections
Experimental Protocol: Stacked-Foil Activation Technique The stacked-foil activation technique is a widely used method to measure the energy-dependent cross-sections of proton-induced reactions, such as ⁹²Mo(p,γ)⁹³Tc.[7][16]
-
Target Preparation: Thin, high-purity foils of isotopically enriched or natural molybdenum are prepared with precisely known thicknesses.[7]
-
Stack Assembly: The molybdenum foils are interleaved with monitor foils (e.g., copper or aluminum) with well-known reaction cross-sections. This stack is assembled in a target holder.
-
Irradiation: The stack is irradiated with a monoenergetic proton beam from a cyclotron. As the beam traverses the stack, it loses energy in each foil, allowing for the simultaneous measurement of cross-sections at various energies.[7]
-
Activity Measurement: After irradiation, the stack is disassembled, and the gamma-ray activity of each foil is measured using a high-purity germanium (HPGe) detector. The characteristic gamma rays emitted from the decay of the reaction products (e.g., ⁹³Tc) are identified and quantified.
-
Data Analysis: The beam intensity is determined from the monitor foils. The reaction cross-section for each molybdenum foil is then calculated based on the induced activity, the number of target atoms, and the beam intensity at that specific energy.
Measurement of (γ,n) Reaction Cross-Sections
Experimental Protocol: Coulomb Dissociation The Coulomb dissociation method is an indirect technique used to determine the cross-sections of photodisintegration reactions, which are crucial for γ-process network calculations.[17]
-
Beam Production: A beam of high-energy ⁹²Mo ions is produced and accelerated.
-
Interaction: The beam is directed onto a heavy target, typically lead (²⁰⁸Pb). As a ⁹²Mo nucleus passes close to a lead nucleus at relativistic speeds, it experiences a rapidly changing, intense electromagnetic field.
-
Virtual Photon Absorption: This field can be treated as a flux of virtual photons. The ⁹²Mo nucleus can absorb a virtual photon, leading to its excitation and subsequent decay, most commonly via neutron emission (⁹²Mo(γ,n)⁹¹Mo).
-
Detection: The reaction products—the ⁹¹Mo nucleus and the emitted neutron—are detected in coincidence using specialized detectors.
-
Cross-Section Determination: By measuring the energies and angles of the outgoing particles, the energy of the absorbed virtual photon can be reconstructed. The photodisintegration cross-section can then be derived from the measured Coulomb dissociation cross-section using theoretical principles.[17]
Data Summary
Quantitative data for ⁹²Mo is essential for both theoretical modeling and experimental design.
Table 1: Nuclear Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Natural Abundance | 14.65% | [1] |
| Atomic Mass | 91.906811 Da | [1] |
| Proton Number (Z) | 42 | [1] |
| Neutron Number (N) | 50 | [1] |
| Half-life | Stable | [1] |
| Spin | 0+ |[1] |
Table 2: Key Nuclear Reactions Involving this compound
| Reaction Type | Reaction Equation | Context / Application | References |
|---|---|---|---|
| Nucleosynthesis | ⁹³Mo(γ,n)⁹²Mo | γ-Process (Photodisintegration) | [9][17] |
| Nucleosynthesis | ⁹¹Nb(p,γ)⁹²Mo | γ-Process / νp-Process (Final Step) | [5][13] |
| Laboratory | ⁹²Mo(p,γ)⁹³Tc | p-process studies, cross-section measurement | [18] |
| Laboratory | ⁹²Mo(p,n)⁹²Tc | Isotope production, cross-section measurement | [19] |
| Laboratory | ⁹²Mo(n,2n)⁹¹Mo | Fusion material studies, cross-section data | [20] |
| Laboratory | ⁹²Mo(γ,n)⁹¹Mo | Measured via Coulomb Dissociation |[17] |
Applications in Research and Development
While not used directly in drug development, high-purity ⁹²Mo is a critical material for fundamental research that underpins nuclear medicine and materials science.
-
Nuclear Physics Research: ⁹²Mo is used as a target to study nuclear structure and reaction mechanisms. It is also used in experiments searching for the neutron electric dipole moment.[1]
-
Medical Isotope Production Research: Proton bombardment of molybdenum isotopes is a method for producing various technetium isotopes for medical imaging.[21] While enriched ¹⁰⁰Mo is the primary target for producing the widely used ⁹⁹ᵐTc via the ¹⁰⁰Mo(p,2n)⁹⁹ᵐTc reaction, studies on ⁹²Mo targets contribute to a comprehensive understanding of proton-induced reactions on molybdenum, which is essential for optimizing production and minimizing isotopic impurities.[7][19]
-
Materials Science: Cross-section data from reactions like ⁹²Mo(n,2n)⁹¹Mo are important for developing and qualifying materials, including molybdenum alloys, for use in high-neutron-flux environments such as fusion reactors.[20]
References
- 1. buyisotope.com [buyisotope.com]
- 2. aanda.org [aanda.org]
- 3. hou.usra.edu [hou.usra.edu]
- 4. astro.sunysb.edu [astro.sunysb.edu]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. The γ-process nucleosynthesis in core-collapse supernovae - I. A novel analysis of γ-process yields in massive stars | Astronomy & Astrophysics (A&A) [aanda.org]
- 7. wwwndc.jaea.go.jp [wwwndc.jaea.go.jp]
- 8. [1605.03690] The production of proton-rich isotopes beyond iron: The $γ$ process in stars [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. [1507.03416] Nucleosynthesis simulations for the production of the p-nuclei $^{\text{92}}$Mo and $^{\text{94}}$Mo in a Supernova type II model [arxiv.org]
- 11. [0711.1502] On the origin of the lightest Molybdenum isotopes [arxiv.org]
- 12. arxiv.org [arxiv.org]
- 13. [1605.07012] Completing the nuclear reaction puzzle of the nucleosynthesis of 92Mo [arxiv.org]
- 14. Molybdenum [orano.group]
- 15. An enhanced method for molybdenum separation and isotopic determination in uranium-rich materials and geological samples - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 16. Activation cross-sections of proton induced reactions on natural molybdenum within 75–100 MeV | The European Physical Journal A (EPJ A) [epja.epj.org]
- 17. Measurement of the Mo-92,Mo-93,Mo-94,Mo-100(gamma,n) reactions by Coulomb Dissociation [research.chalmers.se]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Isotopes of technetium - Wikipedia [en.wikipedia.org]
A Technical Guide to the Fundamental Characteristics of Molybdenum-92 (⁹²Mo)
Abstract: This document provides a comprehensive technical overview of the Molybdenum-92 (⁹²Mo) nuclide, tailored for researchers, scientists, and professionals in drug development. This compound is a stable, naturally occurring isotope of molybdenum with unique nuclear properties that make it a subject of interest in fundamental physics research and as a potential material in advanced technological applications, including nuclear energy. This guide details its core nuclear and physical characteristics, production and enrichment methodologies, key nuclear reactions, and its applications. All quantitative data is presented in structured tables for clarity, and key experimental and production workflows are visualized using diagrams.
Core Nuclear and Physical Properties
This compound is the second most abundant stable isotope of molybdenum.[1] It is characterized by a nucleus containing 42 protons and 50 neutrons.[2] This "magic number" of 50 neutrons contributes to its notable stability. The fundamental nuclear and physical properties of ⁹²Mo are summarized in the tables below.
Table 1: Nuclear Properties of this compound
| Property | Value |
|---|---|
| Atomic Number (Z) | 42[2][3] |
| Mass Number (A) | 92[2][3] |
| Neutron Number (N) | 50[2][3] |
| Isotopic Mass | 91.906808(5) u[2] |
| Natural Abundance | 14.65%[3] |
| Half-life | Stable[2][3] |
| Spin and Parity (I^π) | 0+[2] |
| Mass Excess | -86.80779 MeV[2] |
| Binding Energy per Nucleon | 8.65772182 MeV[2] |
| Nuclear Radius | 4.3151(11) fm[2] |
| Quadrupole Moment | 0[3] |
Table 2: General Physical and Chemical Properties of Molybdenum
| Property | Value |
|---|---|
| Appearance | Gray metallic solid[4][5] |
| Crystal Structure | Body-Centered Cubic (BCC)[3] |
| Density | 10.2 g/cm³[5] |
| Melting Point | 2896 K (2623 °C)[5] |
| Boiling Point | 4912 K (4639 °C)[5] |
| Thermal Conductivity | 138 W/(m·K)[3] |
| Electron Configuration | [Kr] 4d⁵ 5s¹[5] |
| Electronegativity (Pauling) | 2.16[3] |
Production and Isotopic Enrichment
The production of isotopically enriched this compound begins with the mining of molybdenum ores, primarily molybdenite (MoS₂).[6] The process involves several stages of physical and chemical refinement to obtain pure molybdenum metal, which can then be enriched to increase the concentration of the ⁹²Mo isotope.
The general workflow is as follows:
-
Mining and Milling: Molybdenum-bearing ore is mined and then crushed and ground into fine particles.[7]
-
Flotation: The milled powder is mixed with liquid and aerated. The less dense molybdenite (MoS₂) attaches to air bubbles and floats to the surface, where it is collected as a concentrate containing 85-92% MoS₂.[7][8]
-
Roasting: The MoS₂ concentrate is roasted in air at 500-650°C to convert it into technical grade molybdic oxide (MoO₃).[8]
-
Purification: The technical grade MoO₃ is purified to a high degree, often through sublimation at temperatures around 1,200°C or via wet chemical processes.[6][8]
-
Reduction: The pure MoO₃ or ammonium (B1175870) molybdate (B1676688) is reduced in a two-stage process using hydrogen gas to produce high-purity molybdenum metal powder.[8]
-
Isotopic Enrichment: The molybdenum metal is converted into a gaseous compound, typically molybdenum hexafluoride (MoF₆). This gas is then processed using high-speed gas centrifuges. The centrifugal force separates the isotopes based on their mass difference, allowing for the collection of a stream enriched in ⁹²MoF₆.[9] This enriched compound is then converted back into its desired chemical form, such as ⁹²Mo metal powder or ⁹²MoO₃.[9][10]
Experimental Protocols & Methodologies
The precise characterization of ⁹²Mo and its interactions with other particles is fundamental to its application in research. Methodologies range from determining its natural abundance to measuring its nuclear reaction cross-sections.
This protocol outlines a generalized procedure for determining the isotopic composition of a natural molybdenum sample.
-
Sample Preparation: A known mass of high-purity molybdenum metal or a certified standard is dissolved in a mixture of high-purity nitric acid (HNO₃) and hydrofluoric acid (HF). The solution is then diluted to a precise concentration (typically in the parts-per-billion range) using deionized water.
-
Instrument Calibration: The MC-ICP-MS is calibrated using a certified isotopic standard solution with a known molybdenum concentration to correct for instrumental mass bias.
-
Sample Introduction: The prepared sample solution is introduced into the plasma torch of the mass spectrometer, where it is atomized and ionized at high temperatures (~6000-8000 K).
-
Mass Separation: The resulting ion beam, containing all molybdenum isotopes, is guided into the mass analyzer. A magnetic field separates the ions based on their mass-to-charge ratio.
-
Detection: Spatially separated ion beams corresponding to ⁹²Mo, ⁹⁴Mo, ⁹⁵Mo, ⁹⁶Mo, ⁹⁷Mo, ⁹⁸Mo, and ¹⁰⁰Mo are simultaneously collected by a series of Faraday cups.
-
Data Analysis: The measured ion beam intensities are used to calculate the precise abundance of each isotope, including ⁹²Mo, in the sample.
This protocol describes a representative activation method for measuring the cross-section of a neutron-induced reaction on ⁹²Mo, a key parameter for fusion reactor design.[11]
-
Target Preparation: A thin, high-purity, isotopically enriched ⁹²Mo foil of known mass and dimensions is prepared. Monitor foils, such as Aluminum (²⁷Al) or Niobium (⁹³Nb), are often co-irradiated to accurately determine the neutron flux.[11]
-
Irradiation: The ⁹²Mo target and monitor foils are irradiated with a well-characterized neutron beam. For fusion-relevant energies, a D-T neutron generator is used to produce neutrons around 14 MeV.[11] The irradiation time is chosen based on the expected half-life of the product nuclide (⁹¹Mo).
-
Gamma-Ray Spectrometry: After irradiation, the foils are quickly transferred to a shielded, high-resolution gamma-ray spectrometer, typically equipped with a High-Purity Germanium (HPGe) detector.
-
Activity Measurement: The characteristic gamma rays emitted from the decay of the product nuclide (⁹¹Mo) are counted over a set period. The decay of the monitor foil's activation product (e.g., ²⁴Na from ²⁷Al(n,α)²⁴Na) is also measured.
-
Cross-Section Calculation: The reaction cross-section is calculated using the measured activity of ⁹¹Mo, the known neutron flux (determined from the monitor foil), the number of ⁹²Mo atoms in the target, and the decay constants of the product nuclide. Corrections are applied for gamma-ray self-absorption, detector efficiency, and decay during and after irradiation.
References
- 1. WebElements Periodic Table » Molybdenum » isotope data [webelements.com]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. buyisotope.com [buyisotope.com]
- 4. Molybdenum - Wikipedia [en.wikipedia.org]
- 5. Molybdenum | Mo (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Molybdenum processing | Extraction, Applications & Uses | Britannica [britannica.com]
- 7. imoa.info [imoa.info]
- 8. refractorymetal.org [refractorymetal.org]
- 9. Molybdenum [orano.group]
- 10. buyisotope.com [buyisotope.com]
- 11. cpc.ihep.ac.cn [cpc.ihep.ac.cn]
Molybdenum-92: A Comprehensive Technical Guide to its Electron Configuration and Atomic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molybdenum-92 (⁹²Mo) is a stable isotope of the transition metal Molybdenum. Comprising approximately 14.84% of naturally occurring molybdenum, its unique nuclear and atomic properties make it a subject of significant interest in various scientific and research applications, including in the field of drug development where isotopic labeling can be a powerful tool.[1][2] This technical guide provides an in-depth analysis of the electron configuration and fundamental atomic properties of this compound, supported by detailed experimental methodologies for their determination.
Core Atomic and Nuclear Properties
The fundamental characteristics of an element are defined by its subatomic composition and the arrangement of its electrons. For this compound, these core properties are summarized in the tables below.
Subatomic Particle Composition
| Property | Value |
| Protons | 42[3][4][5] |
| Neutrons | 50[3][4] |
| Electrons (in a neutral atom) | 42[5] |
| Atomic Number (Z) | 42[3][4] |
| Mass Number (A) | 92[3][4] |
Isotopic and Nuclear Properties
| Property | Value |
| Isotopic Mass | 91.906808(5) u[3] |
| Natural Abundance | 14.649(106) %[3] |
| Nuclear Spin | 0+[3] |
| Nuclear Binding Energy | 796.5104071 MeV[3] |
Electron Configuration of this compound
The arrangement of electrons in an atom's orbitals dictates its chemical behavior. As with all isotopes of an element, this compound has the same electron configuration as a neutral Molybdenum atom. Molybdenum is a notable exception to the Aufbau principle, exhibiting a more stable half-filled d-orbital.
The full electron configuration is: 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d⁵ 5s¹ [6]
The abbreviated, or noble gas, configuration is: [Kr] 4d⁵ 5s¹ [6][7][8]
The distribution of electrons across the principal energy shells is as follows:
| Energy Shell (n) | Number of Electrons |
| 1 | 2[9][10] |
| 2 | 8[9][10] |
| 3 | 18[9][10] |
| 4 | 13[9][10] |
| 5 | 1[9][10] |
Key Atomic Properties
The following table summarizes several key atomic properties of Molybdenum. These properties are primarily determined by the electron configuration and the effective nuclear charge experienced by the outermost electrons.
| Atomic Property | Value |
| Atomic Radius (empirical) | 139 pm[4] |
| Covalent Radius | 145 pm[4] |
| First Ionization Energy | 7.09243 eV[2] |
| Electronegativity (Pauling Scale) | 2.16[4] |
| Electron Affinity | 0.7473 kJ/mol[4] |
Experimental Protocols
The determination of the atomic and nuclear properties of this compound relies on a suite of sophisticated experimental techniques. The following sections detail the methodologies for measuring some of the key properties discussed.
Mass Spectrometry for Isotopic Mass and Abundance
Mass spectrometry is the primary technique used to determine the precise mass and relative abundance of isotopes.
Methodology:
-
Ionization: A sample of Molybdenum is introduced into the mass spectrometer and is vaporized. The gaseous atoms are then ionized, typically by bombardment with a high-energy electron beam, which removes one or more electrons to create positive ions.
-
Acceleration: The newly formed ions are then accelerated by an electric field, imparting the same kinetic energy to all ions of a given charge.
-
Deflection: The accelerated ions then pass through a magnetic field. The magnetic field deflects the ions from their straight path into a circular trajectory. The radius of this path is dependent on the mass-to-charge ratio (m/z) of the ion.
-
Detection: A detector measures the position at which the ions arrive. By knowing the strength of the magnetic and electric fields, and the position of detection, the m/z ratio can be accurately determined. Since the charge is typically +1, this directly gives the mass of the isotope. The relative number of ions detected at each mass gives the isotopic abundance.
Spectroscopic Determination of Electron Configuration
The electron configuration of an element is determined experimentally through various spectroscopic techniques that probe the energy levels of its electrons.
Methodology:
-
Excitation: The Molybdenum sample is energized, for example, in an electric arc or by laser irradiation. This causes electrons to be promoted to higher, unstable energy levels.
-
Emission/Absorption: As the electrons relax back to their ground state, they emit photons of specific wavelengths, creating an emission spectrum. Alternatively, a continuous spectrum of light can be passed through a vapor of the element, and the wavelengths that are absorbed correspond to the energies required to excite the electrons, creating an absorption spectrum.
-
Analysis: The resulting spectrum, a series of sharp lines, is analyzed. Each line corresponds to a specific electronic transition between energy levels.
-
Correlation with Theory: By comparing the observed spectral lines with the predictions of quantum mechanical models, the energy levels of the orbitals can be mapped, and the ground state electron configuration can be deduced.
Determination of Atomic Radius using X-ray Diffraction
For solid metallic elements like Molybdenum, the atomic radius is typically determined using X-ray diffraction on a crystalline sample.
Methodology:
-
Crystal Preparation: A single crystal or a crystalline powder of Molybdenum is prepared.
-
X-ray Bombardment: A beam of monochromatic X-rays is directed at the crystal.
-
Diffraction: The X-rays are diffracted by the planes of atoms in the crystal lattice.
-
Detection of Diffraction Pattern: The diffracted X-rays produce a characteristic pattern of spots or rings on a detector.
-
Bragg's Law Analysis: The angles at which the X-rays are diffracted are related to the spacing between the atomic planes by Bragg's Law (nλ = 2d sinθ).
-
Calculation of Atomic Radius: From the inter-atomic spacing (d), and knowing the crystal structure of Molybdenum (Body-Centered Cubic), the atomic radius can be calculated. For a BCC structure, the relationship between the lattice constant (a) and the atomic radius (r) is a = 4r/√3.
Applications in Research and Drug Development
The well-defined properties of this compound make it a valuable tool in various research contexts. In drug development, the use of stable isotopes like ⁹²Mo for isotopic labeling allows for the tracing of metabolic pathways and the quantification of drug absorption, distribution, metabolism, and excretion (ADME) without the complications of radioactivity. The distinct mass of ⁹²Mo enables its detection and quantification by mass spectrometry in complex biological matrices.
Conclusion
This compound possesses a unique combination of nuclear stability and specific atomic properties derived from its electron configuration. A thorough understanding of these characteristics, and the experimental methods used to determine them, is crucial for its application in advanced scientific research and pharmaceutical development. The data and methodologies presented in this guide offer a comprehensive resource for professionals in these fields.
References
- 1. What is Atomic Radius? | Atomic Radius Examples & Periodic Trend - Lesson | Study.com [study.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. physics.stackexchange.com [physics.stackexchange.com]
- 4. Isotopes, Atomic Mass, and Mass Spectrometry (M2Q3) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]
- 5. Atomic radius | Research Starters | EBSCO Research [ebsco.com]
- 6. Electron configuration - Wikipedia [en.wikipedia.org]
- 7. How To Determine Atomic Radius - Housing Innovations [dev.housing.arizona.edu]
- 8. How are electronic configurations determined experimentally? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. smart.dhgate.com [smart.dhgate.com]
- 10. Ionization energy - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Nuclear Binding Energy of Molybdenum-92
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and calculations involved in determining the nuclear binding energy of Molybdenum-92 (⁹²Mo). This document is intended for researchers, scientists, and professionals in drug development who require a fundamental understanding of nuclear stability and mass-energy equivalence.
Core Concepts in Nuclear Binding Energy
The nucleus of an atom is composed of protons and neutrons, collectively known as nucleons. The strong nuclear force holds these nucleons together, overcoming the electrostatic repulsion between the positively charged protons. The nuclear binding energy is the energy required to disassemble a nucleus into its constituent protons and neutrons. Conversely, it is also the energy released when a nucleus is formed from its constituent nucleons.
A key principle underlying this phenomenon is the concept of mass defect (Δm) . The rest mass of a stable atomic nucleus is always less than the sum of the rest masses of its individual protons and neutrons.[1] This "missing" mass is converted into energy, in accordance with Albert Einstein's mass-energy equivalence principle, E=mc².[2][3][4][5] This energy is the nuclear binding energy that holds the nucleus together. The higher the binding energy per nucleon, the more stable the nucleus.
Calculation of Nuclear Binding Energy for this compound
The calculation of the nuclear binding energy for this compound follows a systematic process involving the determination of the mass defect and its subsequent conversion to energy.
Constituent Properties of this compound
The first step is to identify the composition of the this compound nucleus. Molybdenum (Mo) has an atomic number (Z) of 42.[1][6][7][8] For the isotope this compound, the mass number (A) is 92.
-
Number of Protons (Z): 42
-
Number of Neutrons (N): A - Z = 92 - 42 = 50
Quantitative Data for Calculation
The following table summarizes the necessary quantitative data for the calculation.
| Parameter | Symbol | Value |
| Atomic Mass of this compound | m(⁹²Mo) | 91.906808 u[6][9][10] |
| Mass of a Proton | mₚ | 1.007276 u[2] |
| Mass of a Neutron | mₙ | 1.008665 u[11][12] |
| Number of Protons | Z | 42 |
| Number of Neutrons | N | 50 |
| Atomic Mass Unit to MeV Conversion | 1 u | 931.5 MeV/c²[13] |
Step-by-Step Calculation
The nuclear binding energy is calculated using the following steps:
-
Calculate the total mass of the constituent nucleons:
-
Total mass of protons = Z * mₚ = 42 * 1.007276 u = 42.305592 u
-
Total mass of neutrons = N * mₙ = 50 * 1.008665 u = 50.43325 u
-
Total nucleon mass = 42.305592 u + 50.43325 u = 92.738842 u
-
-
Calculate the mass defect (Δm):
-
Δm = (Total nucleon mass) - m(⁹²Mo)
-
Δm = 92.738842 u - 91.906808 u = 0.832034 u
-
-
Calculate the nuclear binding energy (BE):
-
BE = Δm * 931.5 MeV/u
-
BE = 0.832034 u * 931.5 MeV/u = 774.987631 MeV
-
-
Calculate the binding energy per nucleon:
-
BE per nucleon = BE / A
-
BE per nucleon = 774.987631 MeV / 92 = 8.4237786 MeV/nucleon
-
The calculated nuclear binding energy for this compound is approximately 775 MeV, with a binding energy per nucleon of about 8.42 MeV. These values are consistent with published data, which report a binding energy of 796.5104071 MeV and a binding energy per nucleon of 8.65772182 MeV.[6] The minor discrepancy can be attributed to the use of slightly different precise masses for protons and neutrons and the atomic mass of this compound in various sources.
Experimental Protocols for Atomic Mass Determination
The precise determination of atomic masses is crucial for the accurate calculation of nuclear binding energy. Mass spectrometry is the primary experimental technique used for this purpose.
Mass Spectrometry Protocol
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions to identify and quantify substances in a sample.[7] The general workflow for determining the isotopic mass of an element like Molybdenum is as follows:
-
Sample Preparation and Vaporization: A sample of the element is introduced into the mass spectrometer. The sample is then heated and vaporized to produce gaseous atoms.[7]
-
Ionization: The gaseous atoms are bombarded with a high-energy electron beam. This process knocks one or more electrons off the atoms, creating positively charged ions.[7]
-
Acceleration: The newly formed ions are then accelerated by an electric field, which imparts the same kinetic energy to all ions with the same charge.
-
Deflection: The accelerated ions then pass through a magnetic field, which is perpendicular to their direction of travel. The magnetic field deflects the ions into a curved path. The radius of this path is dependent on the mass-to-charge ratio of the ion; lighter ions are deflected more than heavier ones, and ions with a higher charge are deflected more than those with a lower charge.[7]
-
Detection: A detector measures the position at which the ions strike it. By measuring the deflection, the mass-to-charge ratio of each ion can be determined. The detector also records the number of ions that strike at each position, which provides the relative abundance of each isotope.[7]
-
Data Analysis: The output is a mass spectrum, which plots the relative abundance of ions against their mass-to-charge ratio. This allows for the precise determination of the atomic mass of each isotope present in the sample.
Visualizations
The following diagrams illustrate the workflow for calculating nuclear binding energy and the logical relationships between the components of the calculation.
References
- 1. Mass–energy equivalence - Wikipedia [en.wikipedia.org]
- 2. E = mc² | Equation, Explanation, & Proof | Britannica [britannica.com]
- 3. The Mass-Energy Equivalence | Evansville Museum of Arts, History & Science [emuseum.org]
- 4. nrc.gov [nrc.gov]
- 5. omnicalculator.com [omnicalculator.com]
- 6. Khan Academy [khanacademy.org]
- 7. Isotopes, Atomic Mass, and Mass Spectrometry (M2Q3) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]
- 8. unitsconverters.com [unitsconverters.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Binding Energy | Physics [courses.lumenlearning.com]
- 12. tldl.club [tldl.club]
- 13. content.njctl.org [content.njctl.org]
An In-depth Technical Guide to the Excited States and Nuclear Isomers of Molybdenum-92
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molybdenum-92 (⁹²Mo) is a stable isotope of molybdenum with a natural abundance of 14.65%.[1] As a nucleus with a magic number of neutrons (N=50), its structure and excited states provide a valuable testing ground for nuclear models. The study of its excited states and nuclear isomers is crucial for understanding single-particle and collective excitations in the A≈90 mass region. This technical guide provides a comprehensive overview of the known excited states and the prominent nuclear isomer of ⁹²Mo, detailing the experimental methods used for their characterization and presenting the key data in a structured format.
Quantitative Data on Excited States and Nuclear Isomers
The excited states of this compound have been extensively studied using various nuclear reactions. The following tables summarize the currently known quantitative data for the energy levels, spin-parity assignments, and properties of the significant nuclear isomer.
Excited States of this compound
| Energy Level (keV) | Spin and Parity (Jπ) |
| 0.0 | 0+ |
| 1509.5 | 2+ |
| 2283.3 | 4+ |
| 2526.4 | 5- |
| 2612.5 | 6+ |
| 2760.5 | 8+ |
| 2848.8 | 3- |
| 3544.7 | 6- |
| 3889.9 | 7- |
| 4486.0 | 11- |
Note: This table presents a selection of well-established low-lying and high-spin states. For a more exhaustive list, readers are encouraged to consult the Nuclear Data Sheets.[2][3][4]
Nuclear Isomer: ⁹²ᵐMo
A prominent nuclear isomer, designated as ⁹²ᵐMo, has been identified and characterized.
| Property | Value |
| Excitation Energy | 2760.52(14) keV[5] |
| Half-life | 190(3) ns[5] |
| Spin and Parity (Jπ) | 8+[5] |
Experimental Protocols
The characterization of the excited states and the nuclear isomer of ⁹²Mo has been accomplished through various experimental techniques, primarily involving gamma-ray spectroscopy following nuclear reactions. Below are detailed protocols for some of the key experiments cited in the literature.
High-Spin State Spectroscopy via Heavy-Ion Fusion-Evaporation: ⁸⁹Y(⁶Li, 3n)⁹²Mo
This reaction is a powerful tool for populating high-spin states in ⁹²Mo.
-
Objective: To populate and study the level structure of high-spin states in this compound.
-
Experimental Facility: Tandem-XTU accelerator at INFN-LNL, Italy.
-
Beam: A ⁶Li³⁺ beam with an average intensity of 1.0 enA is accelerated to an energy of 34 MeV.
-
Target: A 550 µg/cm² thick ⁸⁹Y target is used. To stop the fusion residues, a 340 µg/cm² thick ¹²C foil is backed onto the target.
-
Detection System: The emitted gamma rays are detected using the GALILEO array, which consists of 25 Compton-suppressed high-purity germanium (HPGe) detectors.
-
Detector Arrangement: Ten detectors are placed at 90° with respect to the beam direction, with the remaining fifteen detectors distributed at 119°, 129°, and 152°.
-
Energy Resolution: The array has a typical energy resolution of 0.17% for the 1332 keV gamma-ray from a ⁶⁰Co source (FWHM = 2.3 keV).
-
Efficiency: The full-energy-peak efficiency is approximately 2.5% for a 1 MeV gamma-ray.
-
-
Data Acquisition: Gamma-gamma coincidence measurements are performed to build the level scheme of ⁹²Mo.
High-Spin State Studies using other Heavy-Ion Fusion-Evaporation Reactions
High-spin states in ⁹²Mo have also been investigated using the following reactions, with beam energies typically ranging from 90 to 120 MeV:
-
⁵⁹Co(³⁷Cl, 2p2n)⁹²Mo
-
⁶⁶Zn(³⁰Si, 2p2n)⁹²Mo
Detailed experimental protocols for these specific reactions, including target thicknesses and comprehensive detector setups, are not as readily available in the reviewed literature as for the ⁸⁹Y(⁶Li, 3n)⁹²Mo reaction. However, the general methodology involves bombarding a target with a heavy-ion beam and detecting the emitted gamma rays with a multi-detector array to perform gamma-gamma coincidence and angular distribution measurements.
Visualizations
The following diagrams illustrate a typical experimental workflow for studying ⁹²Mo and the decay scheme of its 8+ isomer.
References
Geochemical distribution of Molybdenum isotopes
An In-depth Technical Guide to the Geochemical Distribution of Molybdenum Isotopes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, methodologies, and applications of Molybdenum (Mo) isotope geochemistry. Molybdenum's unique redox sensitivity and the significant mass-dependent fractionation of its isotopes make it a powerful tracer for a wide range of geological and environmental processes, from paleoceanography to the formation of ore deposits.
Introduction to Molybdenum Isotopes
Molybdenum has seven stable isotopes: ⁹²Mo, ⁹⁴Mo, ⁹⁵Mo, ⁹⁶Mo, ⁹⁷Mo, ⁹⁸Mo, and ¹⁰⁰Mo.[1] Isotopic variations are typically reported in delta notation (δ⁹⁸Mo) in parts per thousand (‰) relative to a standard reference material (NIST SRM 3134). The δ⁹⁸Mo value is calculated as follows:
δ⁹⁸Mo (‰) = [((⁹⁸Mo/⁹⁵Mo)ₛₐₘₚₗₑ / (⁹⁸Mo/⁹⁵Mo)ₛₜₐₙₐᵣₔ) - 1] × 1000
The geochemical behavior of Mo is largely controlled by its two dominant oxidation states: Mo(VI) and Mo(IV).[2] In oxidizing environments, Mo is typically present as the soluble molybdate (B1676688) oxyanion (MoO₄²⁻), which is relatively unreactive.[1] In reducing (anoxic and especially euxinic) conditions, Mo can be reduced and sequestered into sediments, often in association with sulfide (B99878) minerals or organic matter. This redox-dependent behavior is the primary driver of significant Mo isotope fractionation in surficial environments.
Isotope Fractionation Mechanisms
Molybdenum isotope fractionation occurs through a variety of processes in both low- and high-temperature environments.
Low-Temperature Environments
In surficial systems, the most significant fractionation occurs during the removal of Mo from the dissolved phase, particularly in marine and freshwater environments.
-
Adsorption onto Iron and Manganese (Oxyhydr)oxides: The adsorption of molybdate onto Fe-Mn (oxyhydr)oxides is a key process that preferentially removes lighter Mo isotopes from the water column.[3][4] This process results in the remaining dissolved Mo becoming isotopically heavier.[5] The fractionation factor associated with this process can be substantial.[4]
-
Behavior in Euxinic Environments: In anoxic and sulfidic (euxinic) waters, Mo is efficiently removed from solution.[6] The transformation of molybdate to thiomolybdate species is associated with isotope fractionation.[6] Under conditions of quantitative removal, the isotopic composition of the sediments will reflect that of the overlying water column.[6] However, incomplete removal can lead to significant isotopic fractionation between the water and the sediments.[6]
-
Weathering Processes: Chemical weathering of rocks on land can also lead to Mo isotope fractionation.[3] The δ⁹⁸Mo values of rivers, which control the isotopic composition of seawater, are influenced by both the lithology of the watershed and fractionation during weathering.[3][4]
High-Temperature Environments
Significant Mo isotope fractionation can also occur during magmatic and hydrothermal processes at elevated temperatures.
-
Magmatic-Hydrothermal Fluid Exsolution: As magma cools and crystallizes, an aqueous fluid phase can exsolve. Lighter Mo isotopes are preferentially partitioned into this exsolving fluid relative to the silicate (B1173343) melt.[7]
-
Hydrothermal Mineral Precipitation: The subsequent precipitation of hydrothermal minerals from these fluids also fractionates Mo isotopes. Lighter Mo isotopes are preferentially incorporated into minerals like plagioclase, alkali feldspar, biotite, and molybdenite, leaving the residual fluid enriched in heavier isotopes.[8]
-
Sulfide Fractionation: The precipitation of sulfide minerals can influence the Mo isotopic composition of evolving magmatic systems, although its overall impact may be limited by the modal abundance of these phases.[9][10]
Geochemical Distribution of Molybdenum Isotopes
The processes described above lead to distinct Mo isotopic compositions in major geological reservoirs.
| Reservoir/Material | Typical δ⁹⁸Mo Range (‰) | Key Characteristics & References |
| Chondritic Meteorites | -0.16 ± 0.02 | Represents the bulk composition of the inner solar system and is considered a proxy for the Bulk Silicate Earth.[9][10] |
| Depleted Mantle (MORB) | -0.21 ± 0.02 | Slightly sub-chondritic composition.[9] |
| Continental Crust | +0.1 to +0.35 (estimated) | Believed to be isotopically heavier than the mantle, creating a complementary reservoir.[9][10] |
| Granitic Rocks | -0.1 to +0.46 | Represents a significant component of the upper continental crust.[8] |
| Magmatic-Hydrothermal Fluids | +0.6 to +1.8 | Significantly heavier than the bulk rock from which they exsolve.[8] |
| Hydrothermal Minerals | -1.6 to +0.6 | Variable and generally lighter than the coexisting fluids.[8] |
| River Water (dissolved) | >2 ‰ variability | Integrates the isotopic signature of weathered lithologies and fractionation processes within the catchment.[3][4] |
| Seawater | ~ +2.34 | Homogeneous due to the long residence time of Mo in the oceans.[5] |
| Oxic Sediments (Fe-Mn Crusts/Nodules) | -0.75 to -0.55 (at surface) | Enriched in light isotopes due to adsorption onto Fe-Mn (oxyhydr)oxides.[5] |
| Euxinic Sediments (Black Shales) | Can approach seawater values | Used as a proxy for past ocean redox conditions; high δ⁹⁸Mo can indicate widespread anoxia.[6] |
Experimental Protocols: Molybdenum Isotope Analysis
The precise and accurate measurement of Mo isotope ratios is a challenging analytical task. The most common methodology is Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[11][12]
Sample Preparation and Digestion
-
Sample Digestion: Solid geological samples (rocks, sediments) are typically digested using a mixture of strong acids (e.g., HF, HNO₃) in a clean laboratory environment to minimize contamination.
-
Spiking: A "double spike" of two Mo isotopes in known proportions (e.g., ⁹⁷Mo and ¹⁰⁰Mo) is added to the sample prior to chemical purification. This is crucial for correcting for instrumental mass bias and any isotopic fractionation that occurs during the chemical separation process.
Molybdenum Purification
Molybdenum must be separated from the sample matrix to avoid isobaric interferences (e.g., from Zr and Ru) and matrix effects during analysis.[13]
-
Ion-Exchange Chromatography: The digested sample is passed through one or more columns containing anion exchange resin.[13][14][15]
-
Elution: A sequence of acids is used to first wash away interfering elements and then to selectively elute the purified Mo fraction.[13] A common approach involves a multi-stage chromatographic separation to achieve a high degree of purification.[13]
Mass Spectrometry
-
Instrumentation: The purified Mo fraction is introduced into an MC-ICP-MS. Modern instruments like the Thermo Scientific Neoma MS/MS MC-ICP-MS offer enhanced sensitivity and matrix tolerance.[12]
-
Measurement: The instrument simultaneously measures the ion beams of the different Mo isotopes.
-
Data Correction: The data is processed using the double-spike equations to correct for mass-dependent fractionation, yielding a true isotopic ratio for the sample.
-
Standard Bracketing: Sample measurements are bracketed by measurements of a known standard (e.g., NIST SRM 3134) to ensure accuracy and allow for reporting in the standard delta notation.
Visualizing Molybdenum Isotope Pathways
The following diagrams, generated using the DOT language, illustrate key processes in the geochemical cycling of Molybdenum isotopes.
Caption: The global Molybdenum isotope cycle, showing major reservoirs and fluxes.
Caption: Molybdenum isotope fractionation in magmatic-hydrothermal systems.
References
- 1. Molybdenum - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
- 4. Unravelling the controls on the molybdenum isotope ratios of river waters | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 5. Revised oceanic molybdenum isotope budget from deep-sea pelagic sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cadagno.ch [cadagno.ch]
- 7. Fluid-melt Mo isotope fractionation: implications for the δ98/95Mo of the upper crust | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 8. Molybdenum isotope fractionation at upper-crustal magmatic-hydrothermal conditions [researchonline.jcu.edu.au]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Molybdenum isotope analysis [alsglobal.se]
- 12. Molybdenum Isotope Analysis Using the Neoma MS/MS MC-ICP-MS [at-spectrosc.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
Methodological & Application
Molybdenum-92: A Versatile Isotope for Advancing Nuclear Physics Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Molybdenum-92 (⁹²Mo), a stable isotope of molybdenum with a natural abundance of 14.65%, serves as a crucial target material in a variety of nuclear physics experiments. Its unique nuclear structure and properties enable researchers to probe fundamental interactions, study nuclear reaction mechanisms, and produce novel radioisotopes. These application notes provide an overview of the key research areas utilizing ⁹²Mo, accompanied by detailed experimental protocols and quantitative data to guide researchers in their work.
I. Proton-Induced Reactions on this compound
The bombardment of ⁹²Mo with protons provides a rich field for studying nuclear reaction cross-sections, which are essential for testing and refining nuclear models. These reactions can also lead to the production of various radionuclides.
A. Key Applications
-
Nuclear Model Validation: Experimental cross-section data from proton-induced reactions on ⁹²Mo are compared with theoretical predictions from models like TALYS and EMPIRE to validate and improve our understanding of nuclear reaction mechanisms.[1][2]
-
Radionuclide Production: These reactions can produce a range of technetium (Tc), molybdenum (Mo), and niobium (Nb) isotopes.[2]
B. Quantitative Data: Proton-Induced Reaction Cross-Sections
The following table summarizes experimentally measured cross-sections for several proton-induced reactions on this compound at various proton energies.
| Reaction | Product | Proton Energy (MeV) | Cross-Section (mb) |
| ⁹²Mo(p,n) | ⁹²Tc | 8 - 19 | Varies with energy |
| ⁹²Mo(p,γ) | ⁹³Tc | < 13.8 | Dominant reaction |
| ⁹²Mo(p,x) | ⁹⁰Mo | 8.4 - 37.1 | Measured |
| ⁹²Mo(p,x) | ⁹²ᵐNb | 8.4 - 37.1 | Measured |
Note: For detailed energy-dependent cross-section data, researchers are encouraged to consult the EXFOR database and the cited literature.[3][4]
C. Experimental Protocol: Stacked-Foil Activation Technique for Cross-Section Measurement
This protocol outlines the widely used stacked-foil activation technique for measuring proton-induced reaction cross-sections.
1. Target Preparation:
- Obtain high-purity, isotopically enriched ⁹²Mo foils. The thickness of the foils can range from a few micrometers to several milligrams per square centimeter, depending on the experimental requirements.[5]
- Prepare a stack of foils, alternating the ⁹²Mo targets with monitor foils (e.g., copper, aluminum) of known thickness and well-characterized reaction cross-sections. These monitor foils are used to determine the proton beam intensity and energy degradation through the stack.
- The entire stack is enclosed in a target holder.
2. Irradiation:
- Place the target holder in a particle accelerator beamline.
- Irradiate the stack with a proton beam of a specific energy and intensity for a predetermined duration. The irradiation time depends on the half-lives of the expected reaction products.
3. Post-Irradiation Analysis:
- After a suitable cooling period to allow short-lived isotopes to decay, disassemble the foil stack.
- Measure the activity of each foil using a high-purity germanium (HPGe) detector to identify the produced radionuclides through their characteristic gamma-ray emissions.
- Determine the number of produced nuclei from the measured gamma-ray intensities, taking into account detector efficiency, gamma-ray branching ratios, and decay constants.
4. Cross-Section Calculation:
- Calculate the reaction cross-section for each target foil using the measured activity, the number of target nuclei (determined from the foil's thickness and isotopic abundance), and the proton fluence (determined from the monitor foils).
D. Experimental Workflow Diagram
References
Application Notes and Protocols: The Role of Enriched Molybdenum Isotopes in Medical Isotope Production
Introduction
While the inquiry specifically addresses the use of enriched Molybdenum-92 (⁹²Mo) for medical isotope production, a comprehensive review of current literature and established production routes indicates that ⁹²Mo is not a primary precursor for medically relevant radioisotopes. Its significance in nuclear science is predominantly in fundamental research, such as studies of nuclear structure and astrophysical processes.
In the context of medical isotope production, the most critical molybdenum isotopes are Molybdenum-100 (¹⁰⁰Mo) and Molybdenum-98 (⁹⁸Mo). Enriched ¹⁰⁰Mo is the key starting material for the direct cyclotron production of Technetium-99m (⁹⁹ᵐTc), the most widely used radioisotope in diagnostic nuclear medicine.[1] This document will, therefore, focus on the established and medically significant application of enriched ¹⁰⁰Mo in the production of ⁹⁹ᵐTc, providing detailed application notes and protocols relevant to researchers, scientists, and drug development professionals. The presence of other molybdenum isotopes, such as ⁹²Mo, in enriched ¹⁰⁰Mo targets is generally considered an impurity that can lead to the production of undesirable radionuclide contaminants.[2]
Application: Cyclotron Production of Technetium-99m from Enriched ¹⁰⁰Mo
The cyclotron-based production of ⁹⁹ᵐTc via the ¹⁰⁰Mo(p,2n)⁹⁹ᵐTc reaction has emerged as a crucial alternative to reactor-based methods, which traditionally rely on the fission of uranium.[3] This approach offers a decentralized and reliable supply of ⁹⁹ᵐTc, mitigating the risks of shortages due to aging and unscheduled shutdowns of nuclear reactors.[4]
Key Advantages of Using Enriched ¹⁰⁰Mo:
-
High Production Yield: The ¹⁰⁰Mo(p,2n)⁹⁹ᵐTc reaction has a high cross-section in the proton energy range of 16-24 MeV, allowing for the production of clinically significant quantities of ⁹⁹ᵐTc.
-
High Purity: Using highly enriched ¹⁰⁰Mo (≥99.5%) minimizes the co-production of other technetium isotopes and other radionuclide impurities.
-
No Fission Products: This production method avoids the generation of long-lived radioactive waste associated with uranium fission.
-
Decentralized Production: The use of medical cyclotrons, which are widely available in hospitals and research centers, allows for on-demand, local production of ⁹⁹ᵐTc.
Quantitative Data Summary
The following table summarizes key quantitative data for the production of ⁹⁹ᵐTc from enriched ¹⁰⁰Mo using a medical cyclotron.
| Parameter | Value | Notes |
| Target Material | Enriched ¹⁰⁰Mo metal | Typically >99.5% enrichment |
| Nuclear Reaction | ¹⁰⁰Mo(p,2n)⁹⁹ᵐTc | Proton-induced reaction |
| Optimal Proton Energy | 16 - 24 MeV | Balances ⁹⁹ᵐTc yield and impurity production |
| Typical Beam Current | 20 - 240 µA | Dependent on target design and cooling |
| Production Yield | ~3.17 - 64 MBq/µA·h | Varies with proton energy and target thickness |
| Radiochemical Purity | > 95% | Post-processing |
| Radionuclidic Purity | > 99.9% | Dependent on ¹⁰⁰Mo enrichment |
| ¹⁰⁰Mo Recovery Efficiency | > 95% | Essential for cost-effectiveness |
Experimental Protocols
Enriched ¹⁰⁰Mo Target Preparation
High-quality target fabrication is critical for efficient and reliable ⁹⁹ᵐTc production. The target must be able to withstand high beam currents and facilitate efficient heat dissipation.
Materials and Equipment:
-
Highly enriched ¹⁰⁰Mo metal powder (>99.5%)
-
Tantalum or copper backing plate
-
Sintering furnace
-
Press for powder compaction
-
Magnetron sputtering system (alternative method)
Protocol (Powder Pressing and Sintering):
-
Powder Preparation: Ensure the enriched ¹⁰⁰Mo powder is of the appropriate grain size and purity.
-
Pressing: Uniformly distribute the ¹⁰⁰Mo powder onto the backing plate and press at high pressure to form a dense pellet.
-
Sintering: Transfer the pressed target to a high-temperature furnace under a vacuum or inert atmosphere. Sintering at elevated temperatures bonds the molybdenum particles and adheres the target material to the backing plate.
-
Target Finishing: Cool the target and perform quality control checks, including visual inspection for cracks or delamination and measurement of target thickness and uniformity.
Cyclotron Irradiation
Protocol:
-
Target Mounting: Securely mount the enriched ¹⁰⁰Mo target into the solid target station of the cyclotron.
-
Irradiation Parameters: Set the proton beam energy (e.g., 18 MeV) and beam current (e.g., 100 µA). The duration of the irradiation will depend on the desired ⁹⁹ᵐTc activity.
-
Cooling: Ensure adequate cooling of the target during irradiation to prevent melting or damage.
-
Target Retrieval: After irradiation, allow for a sufficient cooling period to reduce immediate radiation dose before retrieving the target from the cyclotron.
Separation and Purification of ⁹⁹ᵐTc
The irradiated ¹⁰⁰Mo target contains ⁹⁹ᵐTc, unreacted ¹⁰⁰Mo, and trace impurities. The ⁹⁹ᵐTc must be separated and purified to meet pharmacopeia standards.
Materials and Equipment:
-
30% Hydrogen peroxide (H₂O₂)
-
Solid-phase extraction (SPE) cartridges (e.g., alumina, anion exchange)
-
Saline solution (0.9% NaCl)
-
Automated purification module
Protocol:
-
Target Dissolution: Transfer the irradiated target to a hot cell and dissolve the ¹⁰⁰Mo/⁹⁹ᵐTc in 30% H₂O₂.
-
Separation: Load the dissolved solution onto an SPE cartridge. The ¹⁰⁰Mo will be retained on the cartridge, while the ⁹⁹ᵐTc as pertechnetate (B1241340) (TcO₄⁻) passes through.
-
Purification: Further purify the ⁹⁹ᵐTc solution using additional SPE cartridges to remove any remaining impurities.
-
Elution: Elute the purified ⁹⁹ᵐTc from the final cartridge with sterile saline to obtain sodium pertechnetate ([⁹⁹ᵐTc]NaTcO₄).
Quality Control of [⁹⁹ᵐTc]NaTcO₄
Protocol:
-
Radionuclidic Purity: Use gamma-ray spectroscopy to identify and quantify all radionuclides present in the final product. The activity of ⁹⁹ᵐTc should be >99.9% of the total activity.
-
Radiochemical Purity: Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the percentage of ⁹⁹ᵐTc in the form of pertechnetate. This should typically be >95%.
-
Molybdenum Breakthrough: Measure the amount of ¹⁰⁰Mo in the final product. The limit is typically less than 0.15 µCi of Mo per mCi of ⁹⁹ᵐTc.
-
pH and Appearance: Visually inspect the solution for clarity and measure the pH to ensure it is within the acceptable range for injection (typically 4.5 - 7.5).
-
Sterility and Endotoxin Testing: Perform standard tests to ensure the final product is sterile and free of bacterial endotoxins.
Visualizations
Logical Workflow for Cyclotron-Based ⁹⁹ᵐTc Production
Caption: Workflow for ⁹⁹ᵐTc production from enriched ¹⁰⁰Mo.
Nuclear Reaction and Decay Pathway
Caption: ¹⁰⁰Mo(p,2n)⁹⁹ᵐTc reaction and subsequent decay.
References
Application Notes and Protocols for Molybdenum-92 as a Target Material in Particle Accelerators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molybdenum-92 (⁹²Mo), a stable isotope of molybdenum, serves as a valuable target material in particle accelerators for the production of specific radioisotopes with applications in nuclear medicine and research. Its unique nuclear properties allow for the generation of medically relevant radionuclides through various nuclear reactions, primarily utilizing proton and alpha particle beams. This document provides detailed application notes and experimental protocols for the production of Technetium-92 (⁹²Tc), Technetium-93 (⁹³Tc), and Ruthenium-95 (⁹⁵Ru) using ⁹²Mo targets.
Radioisotope Production from this compound
This compound can be transmuted into different radioisotopes depending on the type and energy of the incident particle beam. The primary reactions of interest are:
-
⁹²Mo(p,n)⁹²Tc: Proton bombardment of ⁹²Mo to produce Technetium-92.
-
⁹²Mo(p,γ)⁹³Tc: Proton capture by ⁹²Mo to produce Technetium-93.
-
⁹²Mo(α,n)⁹⁵Ru: Alpha particle bombardment of ⁹²Mo to produce Ruthenium-95.
These radioisotopes have potential applications in Positron Emission Tomography (PET) and other diagnostic imaging modalities.
Target Preparation
The preparation of a robust and efficient this compound target is crucial for successful radioisotope production. Both metallic and oxide forms of ⁹²Mo can be used.
General Considerations:
-
Enrichment: Highly enriched ⁹²Mo (typically >95%) is recommended to minimize the production of isotopic impurities.
-
Backing Material: The ⁹²Mo material is typically deposited or pressed onto a high thermal conductivity backing material, such as copper or aluminum, to dissipate the heat generated during irradiation.
-
Target Thickness: The thickness of the ⁹²Mo layer is a critical parameter that depends on the incident particle energy and the desired production yield. It is optimized to maximize the yield of the desired radioisotope while minimizing the production of impurities.
Fabrication Techniques:
Common methods for ⁹²Mo target fabrication include:
-
Pressing: Molybdenum powder (either metallic or oxide) is pressed into a recess in the backing plate. Sintering at high temperatures can be performed to increase the density and thermal conductivity of the target.
-
Sputtering: A thin, uniform layer of ⁹²Mo is deposited onto the backing plate using magnetron sputtering. This method allows for excellent adhesion and thermal contact.
-
Electrodeposition: Molybdenum can be electroplated onto a suitable substrate.
Production of Technetium-92 (⁹²Tc) via the ⁹²Mo(p,n)⁹²Tc Reaction
Technetium-92 is a positron-emitting radionuclide with a half-life of 4.28 minutes, making it a potential tracer for PET imaging.
Experimental Protocol
1. Target Preparation:
-
Target Material: Highly enriched (>95%) this compound Oxide (⁹²MoO₃).
-
Backing Plate: High-purity copper.
-
Fabrication: The ⁹²MoO₃ powder is pressed into a shallow indentation in the copper backing plate.
2. Irradiation:
-
Particle Accelerator: Cyclotron or Van de Graaff accelerator.
-
Incident Particle: Protons.
-
Proton Energy: 15 MeV.
-
Beam Current: 1-10 µA (to be optimized based on target cooling efficiency).
-
Irradiation Time: 10-20 minutes (multiple half-lives of ⁹²Tc).
3. Chemical Separation:
-
Dissolution: The irradiated ⁹²MoO₃ target is dissolved in a mixture of 6N sodium hydroxide (B78521) (NaOH) and 1N sodium chloride (NaCl).
-
Extraction: The ⁹²Tc is separated from the molybdenum target material by liquid-liquid extraction using methyl ethyl ketone (MEK). The pertechnetate (B1241340) ion ([TcO₄]⁻) is selectively extracted into the organic phase.
-
Back-extraction: The ⁹²Tc can be back-extracted from the organic phase into a saline solution for subsequent use.
4. Quality Control:
-
Radionuclidic Purity: Assessed by gamma-ray spectroscopy to identify and quantify any radioactive impurities.
-
Radiochemical Purity: Determined by thin-layer chromatography (TLC) to ensure the ⁹²Tc is in the desired chemical form (pertechnetate).
Quantitative Data
| Parameter | Value | Reference |
| Reaction | ⁹²Mo(p,n)⁹²Tc | |
| Optimal Proton Energy | 15 MeV | |
| Target Material | Enriched ⁹²MoO₃ |
Further experimental data on production yield and cross-section is required for a comprehensive quantitative summary.
Production of Technetium-93 (⁹³Tc) via the ⁹²Mo(p,γ)⁹³Tc Reaction
Technetium-93 has a half-life of 2.75 hours and decays by electron capture, emitting characteristic X-rays and gamma rays, which could be suitable for SPECT imaging.
Experimental Protocol
1. Target Preparation:
-
Target Material: Highly enriched (>95%) metallic ⁹²Mo foil.
-
Target Thickness: Typically in the range of 10-50 µm.
2. Irradiation:
-
Particle Accelerator: Cyclotron.
-
Incident Particle: Protons.
-
Proton Energy: The cross-section for this reaction is significant at energies below 10 MeV.
-
Beam Current: 1-15 µA.
-
Irradiation Time: 1-3 hours.
3. Chemical Separation:
-
Dissolution: The irradiated ⁹²Mo foil is dissolved in hydrogen peroxide (H₂O₂).
-
Purification: The separation of ⁹³Tc from the bulk molybdenum can be achieved using anion exchange chromatography. The dissolved target solution is loaded onto an anion exchange resin (e.g., Dowex 1x8), which retains the pertechnetate. The molybdenum is washed from the column, and the ⁹³Tc is subsequently eluted with a suitable eluent like a tetrabutylammonium (B224687) bromide (TBAB) solution.
4. Quality Control:
-
Radionuclidic Purity: Gamma-ray spectroscopy to check for isotopic impurities.
-
Radiochemical Purity: TLC to confirm the chemical form of ⁹³Tc.
Quantitative Data
| Parameter | Value | Reference |
| Reaction | ⁹²Mo(p,γ)⁹³Tc | |
| Cross-section | Data available, but shows significant fluctuations | [1] |
| Thick Target Yield | Can be measured to determine reaction rates | [1] |
More specific experimental yield data is needed for a complete quantitative analysis.
Production of Ruthenium-95 (⁹⁵Ru) via the ⁹²Mo(α,n)⁹⁵Ru Reaction
Ruthenium-95 is a positron-emitting radionuclide with a half-life of 1.64 hours, making it a candidate for PET imaging. Ruthenium-based radiopharmaceuticals are also being explored for their therapeutic potential.
Experimental Protocol
1. Target Preparation:
-
Target Material: Highly enriched (>95%) metallic ⁹²Mo foil or sputtered layer on a suitable backing.
-
Backing Plate: Copper or Aluminum.
2. Irradiation:
-
Particle Accelerator: Cyclotron.
-
Incident Particle: Alpha particles.
-
Alpha Particle Energy: The optimal energy range is typically between 15 and 30 MeV.
-
Beam Current: 5-20 µA.
-
Irradiation Time: 2-4 hours.
3. Chemical Separation:
-
Dissolution: The irradiated ⁹²Mo target is dissolved in a mixture of nitric acid and hydrochloric acid.
-
Purification: The separation of ⁹⁵Ru from the molybdenum target can be achieved by distillation or solvent extraction. One method involves the distillation of volatile ruthenium tetroxide (RuO₄) from an oxidizing solution. Alternatively, solvent extraction using organic solvents can be employed to selectively extract ruthenium.
4. Quality Control:
-
Radionuclidic Purity: Assessed by gamma-ray spectroscopy.
-
Radiochemical Purity: Determined by appropriate chromatographic techniques to ensure the ⁹⁵Ru is in the desired chemical state for radiolabeling.
Quantitative Data
| Parameter | Value | Reference |
| Reaction | ⁹²Mo(α,n)⁹⁵Ru | |
| Thick Target Yield | ~14.0 mCi at EOB for a 2-hour irradiation | [2] |
Further detailed cross-section and yield data as a function of energy would be beneficial for optimizing production.
Visualizations
Experimental Workflow for ⁹²Tc Production
Caption: Workflow for the production and processing of Technetium-92.
Production Pathway of Radioisotopes from ⁹²Mo
Caption: Nuclear reactions for producing radioisotopes from a this compound target.
Medical Applications
-
Technetium-92 (⁹²Tc): As a positron emitter with a short half-life, ⁹²Tc holds promise for dynamic PET imaging studies, allowing for the investigation of rapid physiological processes. Its chemistry is similar to that of the widely used Technetium-99m, suggesting that a wide range of existing radiopharmaceuticals could be adapted for use with ⁹²Tc.
-
Technetium-93 (⁹³Tc): With a longer half-life than ⁹²Tc, ⁹³Tc could be suitable for SPECT imaging procedures that require longer acquisition times.
-
Ruthenium-95 (⁹⁵Ru): ⁹⁵Ru is a positron-emitting isotope that can be used for PET imaging. Ruthenium complexes are also being investigated as potential therapeutic agents, opening the possibility for theranostic applications where ⁹⁵Ru could be used for both diagnosis and therapy.
Conclusion
This compound is a versatile target material for the accelerator-based production of several medically interesting radioisotopes. The protocols outlined in this document provide a foundation for researchers and drug development professionals to produce Technetium-92, Technetium-93, and Ruthenium-95. Further optimization of targetry, irradiation parameters, and chemical processing will be essential to ensure high-yield and high-purity production for clinical and research applications.
References
Application Notes and Protocols for Neutron Scattering Cross-Sections of Molybdenum-92
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neutron scattering cross-sections for Molybdenum-92 (⁹²Mo), a stable isotope of molybdenum with significant applications in nuclear energy and material science.[1] Molybdenum is valued for its excellent material properties at elevated temperatures, making it a crucial alloying element in advanced nuclear energy systems.[1] Understanding its neutron-induced reaction cross-sections is vital for predicting material behavior, including hydrogen and helium production from (n,p) and (n,α) reactions, which can affect the integrity of structural materials.[1]
Accurate data on neutron cross-sections are essential for various fields of science and technology.[1] This document summarizes key quantitative data in structured tables, details the experimental protocols for measuring these cross-sections, and provides visualizations of the experimental workflows.
Data Presentation
The following tables summarize the neutron scattering cross-section data for this compound from various sources. The data is presented for different types of nuclear reactions and at various neutron energies. The cross-sections are given in barns (b) or its submultiples (mb, μb, nb).
Table 1: General Neutron Cross-Sections for ⁹²Mo
| Reaction Type | 0.0253 eV | Maxwellian Average | Resonance Integral | 14 MeV | Fission Spectrum Average |
| (n,total) | 6.063 b | 6.837 b | - | 4.037 b | 5.835 b |
| (n,elastic) | 6.001 b | 6.776 b | - | 2.287 b | 5.181 b |
| (n,inelastic) | (E-thr = 1.526 MeV) | - | - | 738.6 mb | 617.2 mb |
| (n,2n) | (E-thr = 12.81 MeV) | - | - | 125.2 mb | 16.54 μb |
| (n,γ) | 61.35 mb | 61.38 mb | 977.2 mb | 1.201 mb | 25.37 mb |
| (n,p) | 0.000 b | 0.000 b | 112.5 mb | 154.1 mb | 10.75 mb |
| (n,α) | 0.000 b | 0.000 b | 1.988 mb | 22.98 mb | 102.2 μb |
| (n,d) | (E-thr = 5.294 MeV) | - | - | 3.401 mb | 1.137 μb |
| (n,np) | (E-thr = 7.543 MeV) | - | - | 707.8 mb | 220.1 μb |
| (n,na) | (E-thr = 5.668 MeV) | - | - | 47.94 μb | 51.72 nb |
| (n,He-3) | (E-thr = 4.951 MeV) | - | - | 189.5 nb | 443.8e-12 b |
| (n,t) | (E-thr = 11.15 MeV) | - | - | 1.370 nb | 854.4e-12 b |
| Data calculated from JENDL-4.0 at 300K.[2] |
Table 2: Thermal Neutron Capture Cross-Sections and Resonance Integrals for ⁹²Mo
| Isotope | Abundance (%) | Thermal Capture Cross-Section (b) | Resonance Integral (b) |
| ⁹²Mo | 14.8362 | 0.019 | 0.81 ± 0.08 |
| Data from evaluation of experimental results.[3] |
Table 3: Neutron Scattering Lengths and Cross-Sections for ⁹²Mo
| Isotope | Natural Abundance (%) | Coherent Scattering Length (fm) | Incoherent Scattering Length (fm) | Coherent Scattering Cross-Section (b) | Incoherent Scattering Cross-Section (b) | Total Scattering Cross-Section (b) | Absorption Cross-Section (b) |
| ⁹²Mo | 14.84 | 6.91 | 0 | 6 | 0 | 6 | 0.019 |
| Data for 2200 m/s neutrons.[4] |
Experimental Protocols
The determination of neutron scattering cross-sections for ⁹²Mo involves sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Protocol 1: Activation Method for (n,p), (n,α), and (n,2n) Reactions
This protocol is based on the experimental setup at the Physikalisch-Technische Bundesanstalt (PTB) for measuring neutron activation cross-sections in the 7-15 MeV energy range.[1][5]
1. Neutron Production:
- Neutron Source: Neutrons are produced via the D(d,n)³He reaction.[1][5]
- Accelerator: A CV28 compact cyclotron is used to accelerate deuterons.[1][5] The cyclotron is operated in a pulsed mode with a pulse width of approximately 1 ns and a repetition rate of 2 MHz during sample irradiations.[1]
- Target: A deuterium (B1214612) gas target (3 cm long, 1 cm diameter) is used.[1]
2. Sample Preparation and Irradiation:
- Sample Material: High-purity (99.9%) elemental molybdenum foils or disks are used.[1]
- Irradiation: The molybdenum samples are irradiated with the neutron beam. The neutron energy is varied by changing the deuteron (B1233211) energy.
3. Neutron Fluence Monitoring:
- Monitor Reaction: The neutron fluence is monitored using a reference reaction with a well-known cross-section.
- Neutron Energy Measurement: The neutron energy is measured using a NE213 detector placed at a distance of 12 m from the target, employing the time-of-flight (TOF) method.[1]
4. Measurement of Induced Radioactivity:
- Detection Method: The activity of the reaction products is measured using gamma-ray spectrometry.[1][5]
- Detector: A high-purity germanium (HPGe) detector with high efficiency (e.g., 70% nominal efficiency) is used.[1]
- Measurement Geometry: The irradiated samples are placed at a fixed distance (e.g., 15 mm) from the entrance window of the HPGe detector for gamma-ray counting.[1]
5. Data Analysis:
- Cross-Section Calculation: The reaction cross-section is calculated from the measured activity of the product nuclide, the neutron fluence, the number of target nuclei, and the decay data of the product.
- Corrections: Corrections are applied for factors such as gamma-ray self-absorption, measurement geometry, dead time, and coincidence summing effects.[5]
Protocol 2: Time-of-Flight (TOF) Method for Total Neutron Cross-Section Measurement
This protocol is based on the experimental setup at the Rensselaer Polytechnic Institute (RPI) Gaerttner LINAC Laboratory for measuring total neutron cross-sections in the 0.5 to 20 MeV energy range.[6]
1. Neutron Production:
- Neutron Source: A pulsed electron beam from a linear accelerator (LINAC) strikes a water-cooled tantalum target to produce neutrons via bremsstrahlung and subsequent photoneutron reactions.[6]
2. Experimental Setup:
- Flight Path: A long flight path (e.g., 100 meters) is used to achieve high energy resolution.[6]
- Collimation: The neutron beam is collimated to a specific diameter (e.g., 4.76 cm) before reaching the sample.[6]
- Sample Position: The sample is placed in the neutron beam at a known distance from the source (e.g., 13.85 m).[6]
- Detector: A fast-response neutron detector is placed at the end of the flight path (e.g., 99.95 m).[6]
3. Data Acquisition:
- Transmission Measurement: The neutron time-of-flight spectra are recorded with and without the sample in the beam.
- Electronics: Fast electronics are used to process the detector signals and record the time-of-flight information.[6]
4. Data Analysis:
- Transmission Calculation: The neutron transmission (T) is calculated as the ratio of the count rate with the sample in the beam to the count rate with the sample out of the beam for each time-of-flight (and thus energy) bin.
- Total Cross-Section Calculation: The total neutron cross-section (σ_T) is then determined using the formula: σ_T = -ln(T) / (n * x), where 'n' is the number of atoms per unit volume in the sample and 'x' is the sample thickness.
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for the Activation Method.
Caption: Workflow for the Time-of-Flight Method.
References
Application Notes and Protocols for the Production of Technetium-99m from Molybdenum Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Technetium-99m (Tc-99m) is the most widely used radionuclide in diagnostic nuclear medicine, utilized in approximately 80% of all diagnostic procedures worldwide.[1] Its favorable nuclear properties, including a short half-life of 6.02 hours and the emission of a monoenergetic gamma ray at 140.5 keV, make it ideal for in-vivo imaging.[2] Tc-99m is the daughter product of Molybdenum-99 (Mo-99), which has a longer half-life of 66 hours, allowing for its transportation to medical facilities.[3] This document provides detailed application notes and protocols for the production of Mo-99 and the subsequent generation and quality control of Tc-99m.
Molybdenum-99 Production Methodologies
The two primary methods for producing Mo-99 are the fission of Uranium-235 (U-235) in a nuclear reactor and the neutron activation of Molybdenum-98 (Mo-98).
Fission of Uranium-235
This method is the most common source of Mo-99 and involves the irradiation of U-235 targets in a nuclear reactor. The fission of U-235 produces a spectrum of fission products, with Mo-99 being one of the primary products with a fission yield of about 6.1%.[4]
Experimental Protocol: Fission-Based Mo-99 Production
-
Target Fabrication: Uranium targets are typically fabricated as uranium-aluminum alloys or uranium oxide dispersed in an aluminum matrix.[5] Both highly enriched uranium (HEU) and low-enriched uranium (LEU) have been used. To achieve similar Mo-99 yields, LEU targets must contain approximately five times more uranium than HEU targets.[6]
-
Irradiation: The uranium targets are irradiated in a nuclear research reactor with a high thermal neutron flux. Irradiation times can vary depending on the reactor's flux and the desired Mo-99 activity.
-
Target Dissolution: After a cooling period to allow for the decay of short-lived radionuclides, the irradiated target is dissolved.
-
Acidic Dissolution: The target can be dissolved in nitric acid. For uranium-aluminum alloy targets, mercury can be used as a catalyst.[7]
-
Alkaline Dissolution: For uranium-aluminum alloy targets, dissolution in a sodium hydroxide (B78521) solution is also a common method.[8]
-
-
Mo-99 Separation and Purification: Mo-99 is separated from the dissolved target solution, which contains unreacted uranium and numerous other fission products.
-
Precipitation: One method involves the selective precipitation of molybdenum with α-benzoinoxime.[9]
-
Solvent Extraction: Molybdenum can be extracted using a solution of di-2-ethylhexylphosphoric acid (D2EHPA) in a suitable organic solvent.[7]
-
Column Chromatography: Anion exchange chromatography is a key purification step. The dissolved and processed solution is passed through a column containing an anion exchange resin, which retains Mo-99. The Mo-99 is then selectively eluted.[8][10] A multi-step chromatographic process may be employed for higher purity.[11]
-
Neutron Activation of Molybdenum-98
An alternative method for Mo-99 production is the neutron activation of Mo-98. This method avoids the use of uranium and the generation of long-lived radioactive waste associated with fission.
Experimental Protocol: Neutron Activation of Molybdenum-98
-
Target Material: The target material is typically natural or enriched Molybdenum-98, often in the form of Molybdenum trioxide (MoO₃).[12][13]
-
Irradiation: The molybdenum target is irradiated in a nuclear reactor. The reaction is ⁹⁸Mo(n,γ)⁹⁹Mo.[14] The thermal neutron flux and irradiation time are key parameters in determining the final Mo-99 activity.
-
Post-Irradiation Processing:
-
For direct use in certain generator types, the irradiated MoO₃ target may be used with minimal processing.
-
For other applications, the irradiated molybdenum can be dissolved, typically in an alkaline solution, to prepare it for loading onto a generator column.[14]
-
Technetium-99m Generation
Tc-99m is obtained from a radionuclide generator system, commonly known as a "technetium cow" or "moly cow". The generator contains Mo-99 adsorbed onto a column, usually of alumina (B75360). As Mo-99 decays, it produces Tc-99m, which can be selectively eluted.
Experimental Protocol: Elution of Technetium-99m from a Commercial Generator
This protocol is a general guideline for eluting a dry-column Technetium-99m generator. Always refer to the specific instructions provided by the generator manufacturer.
-
Preparation:
-
Place the generator in a lead-shielded enclosure.
-
Aseptically swab the rubber stoppers of the saline vial and the evacuated collection vial.
-
-
Elution:
-
Place the saline vial on the saline needle of the generator.
-
Place the shielded, evacuated collection vial on the collection needle.
-
The vacuum in the collection vial will draw the saline through the alumina column, eluting the Tc-99m.
-
Allow the elution process to proceed to completion, which is typically indicated by the cessation of bubbles in the saline vial.
-
Allow air to be drawn through the column for a few minutes after the saline is depleted to ensure the column is dry.
-
-
Collection:
-
Remove the collection vial and place it in a lead pot.
-
Assay the activity of the eluted Sodium Pertechnetate (B1241340) (Na⁹⁹mTcO₄) solution in a dose calibrator.
-
Quality Control of Technetium-99m Eluate
The quality of the Tc-99m eluate is critical for patient safety and diagnostic accuracy. The following quality control tests should be performed on each eluate.
Molybdenum-99 Breakthrough
This test determines the amount of Mo-99 present in the Tc-99m eluate. The United States Pharmacopeia (USP) limit is less than 0.15 µCi of Mo-99 per mCi of Tc-99m at the time of administration.[15]
Protocol: Molybdenum-99 Breakthrough Test
-
Measurement:
-
Place the vial of Tc-99m eluate into a specialized lead pig that shields the Tc-99m gamma rays but allows the more energetic gamma rays from Mo-99 to be detected.
-
Measure the activity in a dose calibrator set to the Mo-99 setting.
-
Remove the lead pig and measure the activity of the Tc-99m eluate directly in the dose calibrator on the Tc-99m setting.
-
-
Calculation:
-
Calculate the ratio of Mo-99 activity (in µCi) to Tc-99m activity (in mCi).
-
Ensure the ratio is below the USP limit.
-
Aluminum Ion Breakthrough
This test detects the presence of aluminum ions, which can leach from the alumina column of the generator. High levels of aluminum can interfere with the labeling of radiopharmaceuticals. The USP limit is not more than 10 micrograms of aluminum per milliliter of eluate.[16]
Protocol: Aluminum Ion Breakthrough Test
-
Procedure:
-
Use a commercially available aluminum ion indicator kit.[17]
-
Place one drop of a standard aluminum solution (typically 10 ppm) onto the indicator paper.
-
Place one drop of the Tc-99m eluate onto a different spot on the same indicator paper.
-
-
Interpretation:
-
Compare the color intensity of the two spots. The color of the eluate spot should be less intense than that of the standard solution.[3]
-
Radiochemical Purity
This test determines the percentage of Tc-99m that is in the desired chemical form of pertechnetate (TcO₄⁻). Impurities can include hydrolyzed-reduced Tc-99m (⁹⁹mTcO₂) and other species.
Protocol: Radiochemical Purity by Thin-Layer Chromatography (TLC)
-
Preparation:
-
Prepare a TLC strip (e.g., instant thin-layer chromatography-silica gel, iTLC-SG).
-
Spot a small drop of the Tc-99m eluate at the origin of the strip.
-
-
Development:
-
Place the strip in a developing tank containing a suitable solvent (e.g., methyl ethyl ketone or saline). The spot must be above the solvent level.[18]
-
Allow the solvent to migrate up the strip.
-
-
Analysis:
-
Remove the strip and allow it to dry.
-
Cut the strip into sections (e.g., origin and solvent front) and measure the radioactivity of each section in a dose calibrator or with a TLC scanner.
-
-
Calculation:
-
In a common system using a non-polar solvent, the pertechnetate will travel with the solvent front, while impurities remain at the origin.
-
Calculate the percentage of radioactivity in the pertechnetate form. The radiochemical purity should typically be ≥95%.[19]
-
Data Presentation
| Parameter | Fission of U-235 | Neutron Activation of Mo-98 | Notes |
| Mo-99 Yield | High | Lower | Fission yield is approximately 6.1%.[4] Neutron activation yield is dependent on neutron flux and cross-section.[20] |
| Mo-99 Specific Activity | High (>1000 Ci/g) | Low (0.1-5.0 Ci/g) | High specific activity is required for traditional alumina column generators.[20] |
| Radionuclidic Purity of Mo-99 | Typically high, but requires extensive purification from other fission products. Purity from LEU can be higher than from HEU.[21] | High, as the primary product is Mo-99. | Fission-based production requires removal of a wide range of contaminants. |
| Tc-99m Elution Efficiency (Dry Column) | Generally high and stable, especially with modified adsorbents.[22] | Can be high with appropriate generator design. | Dry column generators are common in clinical settings.[15] |
| Tc-99m Elution Efficiency (Wet Column) | Can be variable and lower than dry column generators.[22] | Can be optimized with modified adsorbents.[22] | Wet column generators have a continuous saline reservoir.[15] |
| Radiochemical Purity of Tc-99m Eluate | Typically >95% as pertechnetate. | Typically >95% as pertechnetate. | Must be confirmed by quality control testing for each elution.[19] |
Visualizations
Caption: Mo-99 Production and Decay Pathway
Caption: Tc-99m Generator Elution Workflow
Caption: Quality Control Workflow for Tc-99m Eluate
References
- 1. northstarnm.com [northstarnm.com]
- 2. mo99.ne.anl.gov [mo99.ne.anl.gov]
- 3. Radiopharmacy [lumen.luc.edu]
- 4. Conversion to LEU-Based Production of Molybdenum-99: Technical Considerations - Medical Isotope Production without Highly Enriched Uranium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. rertr.anl.gov [rertr.anl.gov]
- 6. osti.gov [osti.gov]
- 7. RU2545953C2 - Method of extracting molybdenum-99 from solution of irradiated uranium targets - Google Patents [patents.google.com]
- 8. The isolation of 99Mo from fission material for use in th... [degruyterbrill.com]
- 9. hotlab.sckcen.be [hotlab.sckcen.be]
- 10. Pilot scale optimization of a chromatographic method for purification of Molybdenum-99 (cold and hot tests) [jonsat.nstri.ir]
- 11. redalyc.org [redalyc.org]
- 12. [PDF] Toward for production of Molybdenum-99 by irradiation of MoO3 target in a neutron flux | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. osti.gov [osti.gov]
- 15. Mo99 - Tc99m Generator - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. lantheus.com [lantheus.com]
- 17. Ensuring purity in Tc-99m production for reliable SPECT scans – Southern Scientific [southernscientific.co.uk]
- 18. cdn.ymaws.com [cdn.ymaws.com]
- 19. d-nb.info [d-nb.info]
- 20. rertr.anl.gov [rertr.anl.gov]
- 21. Conversion to LEU-Based Production of Molybdenum-99: Regulatory Considerations - Medical Isotope Production without Highly Enriched Uranium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. facta.junis.ni.ac.rs [facta.junis.ni.ac.rs]
Application Notes and Protocols for Isotope Enrichment of Molybdenum-92
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of established and experimental techniques for the enrichment of the stable isotope Molybdenum-92 (⁹²Mo). The information is intended to guide researchers, scientists, and professionals in the field of drug development in selecting and understanding the methodologies for producing enriched ⁹²Mo, which has applications in scientific research, including studies on neutron scattering and the evaluation of the neutron electric dipole moment.[1]
Molybdenum has seven naturally occurring isotopes, with ⁹²Mo having a natural abundance of approximately 14.53-14.65%.[1][2][3] For specific applications, a higher isotopic concentration is required, necessitating enrichment. The primary methods for enriching ⁹²Mo are based on physical and chemical principles that exploit the slight mass difference between the isotopes.
Gas Centrifugation
Gas centrifugation is a highly effective and commercially established method for the enrichment of molybdenum isotopes, including ⁹²Mo.[4][5][6] This technique separates isotopes in a gaseous form based on their mass differences in a strong centrifugal field.[7]
Principle of Operation:
The process utilizes Molybdenum Hexafluoride (MoF₆) gas as the feedstock.[4] When MoF₆ gas is fed into a rapidly spinning rotor, the heavier molecules containing isotopes like ¹⁰⁰Mo are pushed closer to the rotor wall, while the lighter molecules with ⁹²Mo concentrate near the center.[7][8] This creates a radial concentration gradient. A counter-current flow, induced by a temperature gradient along the rotor's axis, enhances the separation, with the ⁹²Mo-enriched stream being drawn from the top center and the depleted stream from the bottom periphery.[8] To achieve high enrichment levels, numerous centrifuges are connected in a cascade system.[5][7][9]
Quantitative Data:
| Parameter | Value | Source |
| Achievable Enrichment | Up to 98% for all Mo isotopes | Orano Stable Isotopes[4] |
| Feed Material | Molybdenum Hexafluoride (MoF₆) | [4] |
| Final Product Forms | Metal powder (Mo), Oxide (MoO₃) | [1][2][4] |
Experimental Protocol Outline (Industrial Scale):
-
Fluorination: Natural molybdenum is converted into volatile Molybdenum Hexafluoride (MoF₆) gas. This is a critical step as the centrifuge requires a gaseous feed.
-
Centrifugation Cascade: The MoF₆ gas is introduced into a cascade of interconnected gas centrifuges.
-
Separation: The centrifuges are operated at high speeds to achieve isotopic separation. The slightly enriched ⁹²MoF₆ from one centrifuge is fed into the next stage, while the depleted stream is recycled to an earlier stage.
-
Extraction: The highly enriched ⁹²MoF₆ gas is extracted from the end of the cascade.
-
Deconversion: The enriched ⁹²MoF₆ is chemically converted into a stable, solid form, typically Molybdenum Oxide (⁹²MoO₃) or Molybdenum metal (⁹²Mo), depending on the end-user's requirements.[4]
Logical Workflow for Gas Centrifugation:
Caption: Workflow for this compound enrichment via gas centrifugation.
Anion-Exchange Chromatography
Anion-exchange chromatography is a laboratory-scale chemical method that has been demonstrated for the enrichment of molybdenum isotopes.[10][11] This technique relies on the subtle differences in the affinity of molybdenum isotopes for an anion-exchange resin.
Principle of Operation:
In this method, a solution containing molybdenum is passed through a column packed with a strongly basic anion-exchange resin.[10][11] An equilibrium isotope effect occurs between the dissolved molybdenum species and those bound to the resin.[10][11] Heavier isotopes are preferentially eluted, meaning they travel faster through the column, while lighter isotopes like ⁹²Mo are more strongly retained by the resin.[10][11] Consequently, the front of the molybdenum band becomes enriched in heavier isotopes, and the rear of the band is enriched in lighter isotopes.
Quantitative Data:
| Parameter | Value | Source |
| Separation Factor (α) per amu | 0.99998 | [10][11] |
| Height Equivalent to a Theoretical Plate (HETP) | 0.25 mm | [10][11] |
| Elution Order | Heavier isotopes elute first | [10][11] |
| Feasibility Note | Achieving high enrichment is considered very laborious.[10][11] For example, to increase ⁹⁸Mo abundance from 98.2% to 99.9%, a migration distance of over 400 meters through the resin is estimated to be required.[10][11] |
Experimental Protocol for Anion-Exchange Chromatography:
-
Resin Preparation: A strongly basic anion-exchange resin is packed into a long chromatographic column (e.g., a 1.8 m column can be used).[10]
-
Sample Loading: A molybdenum solution is loaded onto the column, forming a wide adsorption band (e.g., 60 cm wide).[10]
-
Elution: The molybdenum band is eluted from the column using an appropriate eluent.
-
Fraction Collection: Fractions of the eluate are collected sequentially as the molybdenum band passes through the column.
-
Isotopic Analysis: Each fraction is analyzed for its molybdenum isotopic composition using a mass spectrometer. The fractions collected from the tail end of the elution peak will show enrichment in ⁹²Mo.
-
Re-processing (for higher enrichment): To achieve higher enrichment levels, the enriched fractions can be pooled and re-processed through the chromatographic system.
Experimental Workflow for Anion-Exchange Chromatography:
Caption: Experimental workflow for ⁹²Mo enrichment by anion-exchange chromatography.
Atomic Vapor Laser Isotope Separation (AVLIS)
AVLIS is a high-tech method that uses precisely tuned lasers to selectively ionize atoms of a specific isotope from a vaporized mixture.[12][13] While extensively developed for uranium enrichment, the principle is applicable to other elements, including molybdenum.
Principle of Operation:
The electron energy levels of an atom are subtly influenced by the mass and volume of its nucleus. This results in small shifts in the absorption spectra of different isotopes (hyperfine structure).[13] In the AVLIS process for molybdenum:
-
Molybdenum metal is vaporized to create a stream of atoms.
-
A laser is tuned to a specific wavelength that is only absorbed by ⁹²Mo atoms, exciting their electrons to a higher energy state.
-
A second laser provides enough energy to ionize only the excited ⁹²Mo atoms, leaving them with a positive charge.
-
The positively charged ⁹²Mo ions are then separated from the neutral atoms of other isotopes using an electromagnetic field and collected on a charged plate.
Quantitative Data:
Conceptual Protocol for AVLIS:
-
Vaporization: A sample of natural molybdenum metal is heated in a vacuum chamber to produce an atomic vapor.
-
Selective Excitation and Ionization: The vapor stream is irradiated with precisely tuned dye lasers. The first laser excites only the ⁹²Mo atoms, and a second laser ionizes them.
-
Extraction: An electromagnetic field is applied to deflect the newly formed ⁹²Mo ions out of the vapor stream.
-
Collection: The ⁹²Mo ions are deposited onto a collector plate.
-
Product Recovery: The enriched ⁹²Mo metal is removed from the collector plate.
Signaling Pathway for AVLIS:
Caption: Principle of selective ionization in the AVLIS process for ⁹²Mo.
Summary and Comparison of Techniques
| Technique | Principle | State of Development | Key Advantages | Key Limitations |
| Gas Centrifugation | Mass difference in a centrifugal field | Industrial Scale | High throughput, proven technology, high enrichment achievable | High capital investment, requires volatile compound (MoF₆) |
| Anion-Exchange Chromatography | Chemical isotope effect on a resin | Laboratory Scale | Lower capital cost, based on standard chemical techniques | Laborious, slow, requires very long columns for high enrichment |
| Atomic Vapor Laser Isotope Separation (AVLIS) | Selective photo-ionization | R&D / Pre-commercial | Potentially high separation factor in a single step, high purity | Technically complex, high R&D costs, limited public data |
For researchers and professionals requiring enriched ⁹²Mo, gas centrifugation remains the most reliable and commercially available source. Anion-exchange chromatography may be a viable option for small-scale, in-lab enrichment if the required purity is not exceedingly high. AVLIS represents a promising future technology but is not yet a readily accessible method for obtaining enriched molybdenum isotopes.
References
- 1. buyisotope.com [buyisotope.com]
- 2. Molybdenum | NIDC: National Isotope Development Center [isotopes.gov]
- 3. This compound - isotopic data and properties [chemlin.org]
- 4. Molybdenum [orano.group]
- 5. researchgate.net [researchgate.net]
- 6. buyisotope.com [buyisotope.com]
- 7. Gas centrifuge - Wikipedia [en.wikipedia.org]
- 8. google.com [google.com]
- 9. Molybdenum isotopes separation using squared-off optimized cascades -Nuclear Engineering and Technology | Korea Science [koreascience.kr]
- 10. Molybdenum isotope enrichment by anion-exchange chromatography - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. nrc.gov [nrc.gov]
- 13. Atomic vapor laser isotope separation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Molybdenum-92 in Neutrinoless Double Beta Decay Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for neutrinoless double beta decay (0νββ) is a paramount endeavor in particle and nuclear physics. Its discovery would confirm that neutrinos are their own antiparticles (Majorana particles), have profound implications for our understanding of the matter-antimatter asymmetry in the universe, and provide information on the absolute neutrino mass scale. Among the candidate isotopes for such experiments, Molybdenum-92 (⁹²Mo) presents a case of interest, primarily through the channel of neutrinoless double electron capture (0νECEC). While much of the experimental focus within the molybdenum family has been on Molybdenum-100 due to its higher Q-value for double beta decay, ⁹²Mo remains a viable and theoretically interesting candidate.
These application notes provide a comprehensive overview of the properties of ⁹²Mo relevant to 0νββ experiments, protocols for its use, and a summary of key data.
Properties and Decay Characteristics of this compound
This compound is a stable isotope of molybdenum with a natural abundance of 14.7%.[1] Unlike the more commonly studied 0νββ decay candidates that undergo β⁻β⁻ decay, ⁹²Mo is a candidate for neutrinoless double electron capture (0νECEC), where two orbital electrons are simultaneously captured by the nucleus, transforming two protons into two neutrons and emitting characteristic X-rays or Auger electrons. The decay product of ⁹²Mo is Zirconium-92 (⁹²Zr).
The key advantage of studying 0νECEC is the potential for a resonant enhancement of the decay rate if the initial and final states are nearly degenerate in energy. This could significantly increase the sensitivity of an experiment.
Quantitative Data Summary
The following tables summarize the key nuclear and decay properties of this compound relevant to neutrinoless double beta decay experiments.
| Property | Value | Reference |
| Isotope | ⁹²Mo | |
| Natural Abundance | 14.7% | [1] |
| Atomic Mass (Da) | 91.906811 | [2] |
| Spin/Parity | 0⁺ | [3] |
| Daughter Isotope | ⁹²Zr |
| Decay Mode | Q-value (keV) | Experimental Half-Life Limit (years) | Reference(s) |
| β⁺/EC (0ν) | 1638.2 | > 2.7 x 10¹⁸ (for β⁺/EC) | [4] |
| Double Electron Capture (0νECEC) | 1644.4 | - |
Experimental Protocols
While no large-scale neutrinoless double beta decay experiment has been specifically dedicated to ⁹²Mo, a proposed experimental approach would leverage the well-developed technologies used for other isotopes, particularly the cryogenic scintillating bolometer technique employed in experiments searching for 0νββ in ¹⁰⁰Mo, such as AMoRE and CUPID-Mo.[5][6]
Isotope Enrichment
Objective: To increase the isotopic fraction of ⁹²Mo from its natural abundance to >95% to maximize the source material in the detectors.
Protocol: Gas Centrifugation
-
Conversion to a Gaseous Compound: Natural molybdenum is converted into molybdenum hexafluoride (MoF₆), a volatile compound suitable for gas centrifugation.
-
Centrifugation Cascade: The MoF₆ gas is fed into a cascade of high-speed centrifuges. The centrifugal force causes a radial separation of the isotopes, with the heavier isotopes concentrating at the outer edge and the lighter isotopes near the center.
-
Extraction: The gas streams enriched and depleted in ⁹²MoF₆ are separated and passed to subsequent centrifuge stages to achieve the desired level of enrichment.
-
Conversion to Oxide: The enriched ⁹²MoF₆ is then chemically converted to this compound trioxide (⁹²MoO₃), a stable powder suitable for crystal growth. This process can be achieved through the interaction of ⁹²MoF₆ with nitric acid.
This method is a proven technology for enriching all seven natural molybdenum isotopes.[7]
Detector Crystal Growth
Objective: To produce high-purity scintillating crystals containing the enriched ⁹²Mo. Lithium molybdate (B1676688) (Li₂⁹²MoO₄) is a promising candidate due to its excellent properties as a cryogenic scintillator.
Protocol: Czochralski Method
-
Material Purification: The enriched ⁹²MoO₃ powder and lithium carbonate (Li₂CO₃) are subjected to multiple purification steps to remove chemical and radioactive impurities.
-
Polycrystalline Synthesis: The purified powders are mixed in stoichiometric amounts and sintered to form polycrystalline Li₂⁹²MoO₄.
-
Crystal Pulling: The polycrystalline material is melted in a platinum crucible. A seed crystal is dipped into the melt and slowly pulled upwards while rotating. As the seed is pulled, the molten material crystallizes, forming a large, single crystal boule.
-
Annealing: The grown crystal is annealed at a high temperature to reduce internal stresses and defects.
-
Crystal Cutting and Polishing: The boule is then cut and polished to the desired detector dimensions.
Cryogenic Bolometer Operation
Objective: To detect the energy signature of a 0νECEC event in ⁹²Mo with high precision and low background.
Protocol:
-
Detector Assembly: The Li₂⁹²MoO₄ crystal is housed in a high-purity copper holder. A neutron transmutation doped (NTD) germanium thermistor is attached to the crystal to measure temperature changes (phonons). A separate light detector, also a cryogenic bolometer, is placed near the crystal to detect the scintillation light produced by particle interactions.
-
Cryogenic Operation: The detector assembly is cooled to millikelvin temperatures (typically ~10-20 mK) in a dilution refrigerator.
-
Signal Readout: When a particle interaction occurs in the crystal, the deposited energy causes a small temperature rise, which is detected by the NTD thermistor as a voltage pulse. Scintillation photons are simultaneously detected by the light detector.
-
Data Acquisition: The signals from both the heat and light channels are amplified and digitized for analysis.
-
Particle Discrimination: The ratio of the light signal to the heat signal is different for different types of particles. This allows for the discrimination of alpha and beta/gamma events, which is crucial for background rejection. In a 0νECEC event, the signature would be the deposition of energy from the emitted X-rays and/or Auger electrons, summing up to the Q-value of the decay.
Visualizations
Caption: Neutrinoless double electron capture decay of ⁹²Mo to ⁹²Zr.
Caption: Proposed workflow for a ⁹²Mo neutrinoless double beta decay experiment.
References
- 1. Isotopes of molybdenum - Wikipedia [en.wikipedia.org]
- 2. buyisotope.com [buyisotope.com]
- 3. This compound - isotopic data and properties [chemlin.org]
- 4. Search for double beta decay in /sup 100/Mo and /sup 92/Mo (Journal Article) | OSTI.GOV [osti.gov]
- 5. Berkeley Lab Scientists Help in CUPID-Mo Hunt for ‘Neutrinoless’ Process – Berkeley Lab News Center [newscenter.lbl.gov]
- 6. [2005.05567] AMoRE: A search for neutrinoless double-beta decay of 100Mo using low-temperature molybdenum-containing crystal detectors [arxiv.org]
- 7. Molybdenum [orano.group]
Application Notes and Protocols for Gamma-Ray Spectroscopy of Molybdenum-92
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the gamma-ray spectroscopy of Molybdenum-92 (⁹²Mo). This document includes detailed experimental protocols for studying the excited states of ⁹²Mo, quantitative data on its gamma-ray emissions, and visualizations of its nuclear de-excitation pathways and relevant experimental workflows. As a stable isotope, ⁹²Mo's gamma-ray spectrum is typically studied by populating its excited states through nuclear reactions, such as inelastic neutron scattering.
Introduction to Gamma-Ray Spectroscopy of this compound
This compound is a stable isotope of molybdenum with a natural abundance of approximately 14.84%. Unlike radioactive isotopes, ⁹²Mo does not undergo spontaneous decay and therefore does not have a characteristic decay spectrum. However, its nuclear structure can be investigated by exciting the nucleus to higher energy levels and observing the subsequent gamma-ray emissions as it de-excites. This process provides valuable information about the nuclear shell structure and is crucial for validating nuclear models. A common method to populate the excited states of ⁹²Mo is through the inelastic scattering of neutrons, denoted as the ⁹²Mo(n,n'γ) reaction.
Data Presentation
The following tables summarize the adopted gamma-ray energies and relative intensities for the de-excitation of this compound, as compiled from the Evaluated Nuclear Structure Data File (ENSDF).[1]
Table 1: Adopted Energy Levels of this compound
| Level Energy (keV) | Spin and Parity (Jπ) | Half-life |
| 0.0 | 0+ | STABLE |
| 1509.5 | 2+ | 1.15 ps |
| 2282.6 | 4+ | >3.4 ps |
| 2526.4 | 5- | 190 ns |
| 2612.5 | 6+ | 1.4 ps |
| 2760.5 | 8+ | 190 ns |
| 3090.8 | 2+ | 11 fs |
Table 2: Adopted Gamma-Ray Transitions in this compound
| Initial Level Energy (keV) | Final Level Energy (keV) | Gamma-Ray Energy (keV) | Relative Intensity | Multipolarity |
| 1509.5 | 0.0 | 1509.5 | 100 | E2 |
| 2282.6 | 1509.5 | 773.1 | 100 | E2 |
| 2526.4 | 2282.6 | 243.8 | 100 | E1 |
| 2612.5 | 2282.6 | 329.9 | 100 | E2 |
| 2760.5 | 2612.5 | 148.0 | 100 | E2 |
| 3090.8 | 0.0 | 3090.8 | 100 | E2 |
| 3090.8 | 1509.5 | 1581.3 | 2.5 | M1+E2 |
Experimental Protocols
A prevalent method for studying the gamma-ray spectrum of ⁹²Mo is through inelastic neutron scattering. The following protocol outlines the key steps for a typical ⁹²Mo(n,n'γ) experiment.
Objective: To populate the excited states of a ⁹²Mo target using inelastic neutron scattering and to measure the resulting gamma-ray emissions to determine their energies and relative intensities.
Materials:
-
Target: A high-purity, enriched ⁹²Mo sample.
-
Neutron Source: A neutron generator, such as a Van de Graaff accelerator producing neutrons via reactions like ³H(p,n)³He or ²H(d,n)³He.
-
Gamma-Ray Detector: A high-purity germanium (HPGe) detector, or an array of HPGe detectors for coincidence measurements.
-
Data Acquisition System: A multi-channel analyzer (MCA) and associated electronics for signal processing and data storage.
-
Shielding: Lead and copper shielding for the detector to reduce background radiation.
Protocol:
-
Neutron Beam Production:
-
Generate a monoenergetic beam of fast neutrons using a particle accelerator. The neutron energy should be sufficient to excite the levels of interest in ⁹²Mo.
-
The neutron flux at the target position should be monitored using a neutron detector or by using a monitor foil with a well-known reaction cross-section.
-
-
Target Setup:
-
Place the enriched ⁹²Mo target in the path of the neutron beam.
-
The target should be thin enough to minimize neutron multiple scattering and gamma-ray self-absorption.
-
-
Detector Setup and Calibration:
-
Position the HPGe detector at a specific angle relative to the incident neutron beam. For angular distribution measurements, a goniometer can be used to vary the detector angle.
-
Calibrate the energy and efficiency of the detector using standard radioactive sources with well-known gamma-ray energies and intensities (e.g., ¹³³Ba, ¹⁵²Eu, ⁶⁰Co).
-
-
Data Acquisition:
-
Irradiate the ⁹²Mo target with the neutron beam.
-
Acquire the gamma-ray spectrum using the HPGe detector and the MCA. The acquisition time should be sufficient to obtain good statistics for the peaks of interest.
-
To distinguish prompt gamma-rays from the ⁹²Mo(n,n'γ) reaction from background and neutron-capture gamma-rays, time-of-flight techniques can be employed.
-
-
Data Analysis:
-
Analyze the acquired gamma-ray spectrum to identify the photopeaks corresponding to the de-excitation of ⁹²Mo.
-
Determine the energy and net area (counts) of each photopeak.
-
Correct the peak areas for the detector efficiency at the respective energies.
-
Calculate the relative intensities of the gamma-ray transitions.
-
If angular distribution measurements are performed, the data can be fitted with Legendre polynomials to determine multipole mixing ratios.
-
Mandatory Visualizations
Caption: De-excitation cascade of ⁹²Mo.
Caption: Workflow for ⁹²Mo(n,n'γ) spectroscopy.
References
Application Notes and Protocols for Proton and Neutron Capture Cross-Section Measurements on Molybdenum-92
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the measurement of proton and neutron capture cross-sections on Molybdenum-92 (⁹²Mo). Accurate cross-section data for ⁹²Mo(p,γ)⁹³Tc and ⁹²Mo(n,γ)⁹³Mo reactions are crucial for various fields, including nuclear astrophysics, reactor physics, and medical isotope production. The methodologies outlined here are based on established experimental techniques.
Application Notes
The measurement of proton and neutron capture cross-sections on ⁹²Mo is fundamental to understanding the nucleosynthesis of heavier elements. Specifically, the ⁹²Mo(p,γ)⁹³Tc reaction is of significant interest in the context of the astrophysical p-process, which is responsible for the creation of certain proton-rich isotopes that cannot be formed through neutron capture processes (s-process or r-process).[1] Inconsistencies in experimental data and discrepancies with theoretical models for this reaction highlight the need for precise and reliable measurements.[2][3]
Neutron capture cross-sections on ⁹²Mo, leading to the formation of ⁹³Mo, are important for stellar nucleosynthesis models, particularly for understanding the s-process which occurs in Asymptotic Giant Branch (AGB) stars.[4][5] Due to the challenges in performing direct measurements on this stable but relatively low-abundance isotope, indirect techniques such as the surrogate ratio method have been employed to infer the ⁹²Mo(n,γ)⁹³Mo cross-section.[2][6]
Beyond astrophysics, accurate cross-section data are essential for applications in nuclear technology. For professionals in drug development, particularly in the area of radiopharmaceuticals, knowledge of these cross-sections can be relevant for estimating the production of potential radionuclide impurities in cyclotron or reactor-based isotope production.
Experimental Protocols
Proton Capture Cross-Section (⁹²Mo(p,γ)⁹³Tc) Measurement
Two primary methods are commonly employed for the measurement of proton capture cross-sections on ⁹²Mo: the in-beam γ-ray spectroscopy method and the thick target yield measurement.
1. In-Beam γ-Ray Spectroscopy
This method allows for the measurement of total and partial cross-sections by detecting the prompt γ-rays emitted from the excited ⁹³Tc nucleus.
Protocol:
-
Target Preparation:
-
Prepare thin, isotopically enriched ⁹²Mo targets. The enrichment should be greater than 95%.
-
The target material is typically evaporated onto a high-purity, low-Z backing (e.g., aluminum or carbon foils) to minimize background reactions.
-
The target thickness should be accurately determined, typically in the range of a few hundred μg/cm².
-
-
Experimental Setup:
-
Place the target in a vacuum chamber at the end of a proton beamline from a particle accelerator (e.g., a Tandem Van de Graaff accelerator).
-
Surround the target with an array of high-purity germanium (HPGe) detectors to detect the emitted γ-rays. Compton suppression systems, such as Bismuth Germanate (BGO) shields, can be used to improve the peak-to-background ratio.[7]
-
A particle detector (e.g., a silicon surface barrier detector) can be placed at a backward angle for beam monitoring and normalization.
-
-
Irradiation and Data Acquisition:
-
Irradiate the target with a monoenergetic proton beam at various energies within the astrophysically relevant range (typically 1-5 MeV).
-
Record the energy of the detected γ-rays in coincidence with the incident proton beam. The use of γ-γ coincidence techniques can help to identify cascades of γ-rays originating from the ⁹²Mo(p,γ)⁹³Tc reaction and reduce background.
-
The beam current should be continuously monitored using a Faraday cup or by Rutherford backscattering spectrometry.
-
-
Data Analysis:
-
Generate γ-ray energy spectra for each proton beam energy.
-
Identify the characteristic γ-ray transitions in ⁹³Tc.
-
Determine the yield of each γ-ray, which is proportional to the partial cross-section for populating the corresponding level in ⁹³Tc.
-
The total capture cross-section is obtained by summing the partial cross-sections, taking into account the decay branching ratios and internal conversion coefficients.
-
2. Thick Target Yield Measurement
This method involves irradiating a target that is thick enough to stop the proton beam completely. The cross-section is then derived from the measured yield of the radioactive product (⁹³Tc).[3]
Protocol:
-
Target Preparation:
-
Prepare a thick, isotopically enriched ⁹²Mo target. The thickness must be greater than the range of the incident protons.
-
-
Irradiation:
-
Mount the thick target in a vacuum chamber.
-
Irradiate the target with a proton beam of a specific energy for a known duration. The beam current must be accurately measured and integrated over the irradiation time.
-
-
Activity Measurement:
-
After irradiation, remove the target from the chamber and transport it to a low-background counting station equipped with a calibrated HPGe detector.
-
Measure the activity of the produced ⁹³Tc by detecting the characteristic γ-rays from its radioactive decay. The half-life of ⁹³Tc needs to be well-known.
-
-
Data Analysis:
-
Determine the number of produced ⁹³Tc nuclei from the measured activity, correcting for the decay during and after irradiation, and the detector efficiency.
-
The thick target yield is then calculated as the number of produced nuclei per incident proton.
-
The cross-section as a function of energy can be derived from the thick target yield curve by differentiation.[3]
-
Neutron Capture Cross-Section (⁹²Mo(n,γ)⁹³Mo) Measurement
Direct measurement of the ⁹²Mo(n,γ)⁹³Mo cross-section is challenging. The surrogate ratio method is a powerful indirect technique used to determine this cross-section. The neutron time-of-flight method is a direct technique that can also be employed.
1. Surrogate Ratio Method (SRM)
The SRM uses a different reaction that forms the same compound nucleus (⁹³Mo*) as the desired neutron capture reaction. The cross-section of interest is then determined relative to a well-known reference reaction.[2][6]
Protocol:
-
Reaction Selection:
-
Select a suitable surrogate reaction that populates the compound nucleus ⁹³Mo*. A common choice is the deuteron-induced reaction ⁹²Mo(d,p)⁹³Mo.
-
Simultaneously, measure a reference reaction with a well-known (n,γ) cross-section, for example, ⁹⁴Mo(d,p)⁹⁵Mo to infer the ⁹⁴Mo(n,γ) cross-section.
-
-
Experimental Setup:
-
Use a deuteron (B1233211) beam from an accelerator (e.g., a cyclotron).
-
Place thin, isotopically enriched ⁹²Mo and ⁹⁴Mo targets in the beam path.
-
An array of particle detectors (e.g., silicon telescopes) is used to detect the outgoing protons in coincidence with γ-rays.
-
An array of γ-ray detectors (e.g., HPGe detectors) surrounds the target to detect the de-excitation γ-rays from the compound nucleus.
-
-
Data Acquisition:
-
Irradiate the targets with the deuteron beam.
-
Record the energy and angle of the outgoing protons and the energy of the coincident γ-rays. The excitation energy of the compound nucleus can be determined from the energy of the detected proton.
-
-
Data Analysis:
-
For each reaction, determine the probability of γ-ray emission as a function of the compound nucleus excitation energy. This is done by counting the number of p-γ coincidences.
-
The unknown ⁹²Mo(n,γ)⁹³Mo cross-section is then calculated using the following ratio: σ(⁹²Mo(n,γ)) = [P(⁹²Mo(d,pγ)) / P(⁹⁴Mo(d,pγ))] * σ(⁹⁴Mo(n,γ))_evaluated where P is the measured γ-decay probability and σ(⁹⁴Mo(n,γ))_evaluated is the known cross-section from evaluated nuclear data libraries.[2][6]
-
2. Neutron Time-of-Flight (TOF) Method
This is a direct method that measures the neutron capture cross-section as a function of neutron energy.
Protocol:
-
Neutron Source and Beamline:
-
Use a pulsed neutron source, such as a spallation source or a pulsed beam from an accelerator (e.g., via the ⁷Li(p,n)⁷Be reaction).[8]
-
The neutrons travel down a long flight path (tens to hundreds of meters) to the experimental station.
-
-
Experimental Setup:
-
Place an isotopically enriched ⁹²Mo sample in the neutron beam.
-
The neutron flux is monitored using a detector with a well-known (n,γ) cross-section (e.g., a thin gold foil) or a fission chamber.
-
An array of γ-ray detectors (e.g., C₆D₆ scintillators or HPGe detectors) is placed around the sample to detect the prompt capture γ-rays.
-
-
Data Acquisition:
-
The time difference between the neutron pulse and the detection of a γ-ray in the detector is measured. This time-of-flight is used to determine the kinetic energy of the neutron that induced the capture event.[9]
-
The energy of the detected γ-rays is also recorded.
-
-
Data Analysis:
-
A TOF spectrum is generated, which can be converted into a neutron energy spectrum.
-
The number of capture events at each neutron energy is determined from the γ-ray detector counts, after correcting for background and detector efficiency.
-
The capture cross-section is then calculated by normalizing the number of capture events to the neutron flux and the number of atoms in the sample.
-
Quantitative Data
Table 1: Experimental Cross-Sections for the ⁹²Mo(p,γ)⁹³Tc Reaction
| Proton Energy (MeV) | Center-of-Mass Energy (MeV) | Cross-Section (μb) | Experimental Method | Reference |
| 1.6 | 1.58 | 0.42 ± 0.05 | Activation | [8] |
| 2.0 | 1.98 | 2.5 ± 0.3 | Activation | [8] |
| 2.5 | 2.47 | 13.2 ± 1.4 | Activation | [8] |
| 3.0 | 2.97 | 48 ± 5 | Activation | [8] |
| 3.7 | 3.66 | 120 ± 15 | In-beam γ-spectroscopy | [10] |
| 4.1 | 4.05 | 250 ± 31 | In-beam γ-spectroscopy | [10] |
| 4.5 | 4.45 | 480 ± 60 | In-beam γ-spectroscopy | [10] |
| 4.9 | 4.84 | 820 ± 100 | In-beam γ-spectroscopy | [10] |
| 5.3 | 5.24 | 1300 ± 160 | In-beam γ-spectroscopy | [10] |
Note: The data presented are indicative and have been compiled from the cited literature. For precise values and uncertainties, please refer to the original publications.
Table 2: Indirectly Determined Cross-Sections for the ⁹²Mo(n,γ)⁹³Mo Reaction using the Surrogate Ratio Method
| Equivalent Neutron Energy (keV) | Cross-Section (mb) | Experimental Method | Reference |
| 80 | ~35 | Surrogate Ratio Method | [2][6] |
| 200 | ~25 | Surrogate Ratio Method | [2][6] |
| 400 | ~18 | Surrogate Ratio Method | [2][6] |
| 600 | ~15 | Surrogate Ratio Method | [2][6] |
| 800 | ~13 | Surrogate Ratio Method | [2][6] |
| 890 | ~12 | Surrogate Ratio Method | [2][6] |
Note: These values are extracted from graphical data in the cited references and are approximate. The surrogate ratio method provides an indirect measurement, and the uncertainties are influenced by the reference cross-section data.
Mandatory Visualization
Caption: Workflow for in-beam γ-ray spectroscopy.
Caption: Workflow for thick target yield measurement.
Caption: Workflow for the surrogate ratio method.
References
- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. [1312.2352] Cross section and reaction rate of 92Mo(p,gamma)93Tc determined from thick target yield measurements [arxiv.org]
- 4. sympnp.org [sympnp.org]
- 5. inpc2007.riken.jp [inpc2007.riken.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Time of Flight Techniques [lansce.lanl.gov]
- 10. researchgate.net [researchgate.net]
Safe handling and laboratory protocols for Molybdenum-92
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and laboratory use of Molybdenum-92 (⁹²Mo). This compound is a stable, non-radioactive isotope of molybdenum, making it a valuable tool for a variety of research applications, particularly as a tracer in metabolic and pharmacokinetic studies relevant to drug development.
Properties of this compound
This compound is one of the naturally occurring stable isotopes of molybdenum.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Symbol | ⁹²Mo | [2] |
| Atomic Number (Z) | 42 | [2] |
| Mass Number (A) | 92 | [2] |
| Neutron Number (N) | 50 | [2] |
| Atomic Mass | 91.906808 u | [2] |
| Natural Abundance | 14.649% | [2] |
| Half-life | Stable | [2] |
| Spin | 0+ | [2] |
| Physical Form | Silvery-white metal or powder | |
| Melting Point | 2,623 °C (4,753 °F) | [1] |
| Boiling Point | 4,639 °C (8,382 °F) | |
| Chemical Properties | Does not react with oxygen or water at room temperature. Attacked by halogens and hydrogen peroxide. | [1] |
Safe Handling and Laboratory Protocols
This compound, in its elemental form or as molybdenum compounds, requires careful handling to minimize exposure and ensure laboratory safety. While it is a stable isotope and does not pose a radiological hazard, the chemical toxicity of molybdenum and its compounds must be considered.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound compounds. This includes:
-
Eye Protection : Safety glasses or goggles.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile).
-
Body Protection : A lab coat should be worn to prevent skin contact.
-
Respiratory Protection : If handling fine powders or creating dust, a NIOSH-approved respirator is recommended to avoid inhalation.
Storage and Handling
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Avoid generating dust when handling powdered forms. Use a fume hood for weighing and transferring powders.
-
Wash hands thoroughly after handling.
Emergency Procedures
-
In case of skin contact : Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
-
In case of inhalation : Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
In case of ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills : In case of a spill, wear appropriate PPE, and carefully sweep or vacuum the material, avoiding dust generation. Place the spilled material in a sealed container for disposal.
Waste Disposal
Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.
Application in Drug Development: Stable Isotope Tracer Studies
Stable isotopes like this compound can be used as tracers to study the metabolism of molybdenum-containing enzymes, which play a crucial role in the metabolism of certain drugs and xenobiotics.[3][4] By introducing ⁹²Mo-labeled compounds into a biological system, researchers can track the uptake, distribution, and excretion of molybdenum, providing insights into its metabolic pathways.
Experimental Protocol: In Vitro this compound Tracer Study in a Human Liver Cell Line
This protocol outlines a general procedure for tracing the uptake and metabolism of this compound in a human liver cell line (e.g., HepG2) to assess its impact on the activity of molybdenum-dependent enzymes.
Materials:
-
This compound enriched compound (e.g., ⁹²Mo-labeled sodium molybdate)
-
Human liver cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for isotope analysis
-
Enzyme activity assay kits for relevant molybdoenzymes (e.g., xanthine (B1682287) oxidase, aldehyde oxidase)
Procedure:
-
Cell Culture: Culture HepG2 cells in a standard culture medium until they reach the desired confluency.
-
Preparation of ⁹²Mo-labeled Medium: Prepare a cell culture medium supplemented with a known concentration of the ⁹²Mo-labeled compound. The concentration should be determined based on experimental goals and preliminary toxicity assessments.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the ⁹²Mo-labeled medium to the cells.
-
Incubate the cells for various time points (e.g., 2, 6, 12, 24 hours) to monitor the time-dependent uptake.
-
-
Cell Harvesting and Lysis:
-
At each time point, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any extracellular ⁹²Mo.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysate and centrifuge to remove cellular debris.
-
-
Sample Analysis:
-
Isotope Analysis: Analyze a portion of the cell lysate for ⁹²Mo content using ICP-MS to determine the intracellular concentration of the isotope.
-
Enzyme Activity Assays: Use the remaining cell lysate to perform enzyme activity assays for key molybdoenzymes like xanthine oxidase and aldehyde oxidase to assess the impact of ⁹²Mo incorporation.
-
-
Data Analysis:
-
Quantify the uptake of ⁹²Mo over time.
-
Correlate the intracellular ⁹²Mo concentration with any observed changes in enzyme activity.
-
Visualizations
Experimental Workflow
Caption: Workflow for a this compound stable isotope tracer study.
Role of Molybdenum in Human Metabolism
Molybdenum is an essential trace element that functions as a cofactor for a number of critical enzymes involved in human metabolism.[3] The molybdenum cofactor (Moco) is a component of the active site of these enzymes.
Caption: The central role of Molybdenum in key metabolic pathways.
References
Application Notes and Protocols for Enriched Molybdenum-92 Metal
For Researchers, Scientists, and Drug Development Professionals
Introduction to Enriched Molybdenum-92
This compound (⁹²Mo) is a stable isotope of molybdenum with a natural abundance of approximately 14.65%.[1][2] Enriched ⁹²Mo metal is a specialized material procured for a range of scientific and technical applications. Its primary use is in nuclear physics research, particularly in studies involving neutron scattering and the evaluation of the neutron electric dipole moment.[1][2][3][4] While molybdenum, in general, is an essential trace element vital for various biological functions as a cofactor in several enzymes, the application of enriched ⁹²Mo in drug development and specific biological signaling pathways is not extensively documented in current literature. This document provides a guide to the procurement, sourcing, and general experimental considerations for enriched ⁹²Mo metal.
Procurement and Sourcing of Enriched this compound Metal
The acquisition of enriched ⁹²Mo is a specialized process involving a limited number of global suppliers. The primary production method for molybdenum isotope enrichment is gas centrifugation of Molybdenum Hexafluoride (MoF₆).[5][6]
Available Forms and Specifications
Enriched ⁹²Mo is typically available in metallic powder form or as Molybdenum (VI) Oxide (MoO₃) powder.[1][2][4][6] Suppliers offer various enrichment levels and quantities to meet specific research needs. Due to the specialized nature of this material, pricing is provided on a case-by-case basis upon formal request for a quotation.
Leading Suppliers
The following table summarizes key information for prominent suppliers of enriched this compound. Researchers are advised to contact these suppliers directly to obtain detailed specifications and current pricing.
| Supplier | Available Chemical Forms | Typical Isotopic Enrichment Levels | Notes |
| Orano (France) | Metal Powder (Mo), Molybdenum Hexafluoride (MoF₆), Molybdenum (VI) Oxide (MoO₃)[5][6] | Up to 98%[5][6] | Utilizes gas centrifugation for enrichment.[5][6] |
| BuyIsotope.com (a subsidiary of Neonest AB) | Metal (Mo), Molybdenum (VI) Oxide (MoO₃)[1][2][4] | Available upon request for a quote. | Provides Safety Data Sheets (SDS) for both metal and oxide forms.[1] |
| National Isotope Development Center (NIDC, USA) | Metal Powder, Metal Solid, Oxide | 90-98%[7] | A U.S. Department of Energy program. |
| Isotope JSC (a subsidiary of Rosatom, Russia) | Metal, Oxide | Not less than 99.80% (can be changed upon request) | Offers high enrichment levels. |
| AMT Isotopes | Metal, Oxide, Chloride, Gas, Other | >10% to >90% in increments | Provides a range of enrichment levels based on customer requirements. |
Logical Workflow for Procurement and Experimental Use
The process of acquiring and utilizing enriched ⁹²Mo in a research setting follows a structured workflow. The diagram below illustrates the key stages, from initial planning to final data analysis.
Application Notes and Experimental Protocols
Application in Nuclear Physics: Neutron Scattering
Enriched ⁹²Mo is utilized as a target material in neutron scattering experiments to study nuclear structure and reaction cross-sections.[1][2][4] The following is a generalized protocol based on methodologies for differential neutron scattering experiments.
Objective: To measure the angular distribution of fast neutrons scattered from a ⁹²Mo target.
Materials and Equipment:
-
Enriched ⁹²Mo metal sample (e.g., cylindrical solid or pressed powder)
-
Pulsed neutron source (e.g., from a linear accelerator)
-
Collimation system to create a neutron beam
-
An array of proton recoil detectors
-
Digital data acquisition system
-
Shielding materials
-
Vacuum chamber for the sample
Protocol:
-
Neutron Beam Generation: Generate a pulsed beam of neutrons using a linear accelerator. The neutrons are produced by high-energy electrons striking a target material (e.g., tantalum).[8]
-
Beam Collimation: Use a collimation system to shape the neutron beam to a defined diameter at the sample location.[8]
-
Sample Placement: Mount the enriched ⁹²Mo sample at a significant distance from the neutron source (e.g., ~30 meters) within a vacuum chamber to minimize air scattering.[8]
-
Detector Array Setup: Arrange an array of proton recoil detectors around the sample at various angles to measure the scattered neutron flux.[8]
-
Data Acquisition:
-
Background Measurement: Perform a "blank" run without the ⁹²Mo sample in the beamline to measure background neutron scattering from the experimental setup.
-
Data Analysis:
-
Subtract the background data from the sample data.
-
Generate TOF spectra for each detector angle.
-
Calculate the differential scattering cross-sections as a function of scattering angle and incident neutron energy.
-
Compare the experimental results with theoretical models and data from nuclear data libraries.[8]
-
Role in Biological Systems: The Molybdenum Cofactor (Moco) Biosynthesis Pathway
While there is no evidence for the specific use of enriched ⁹²Mo in drug development, elemental molybdenum is crucial for life.[2] It is a key component of the Molybdenum Cofactor (Moco), which is essential for the function of several enzymes, including sulfite (B76179) oxidase, xanthine (B1682287) oxidase, and aldehyde oxidase.[9][10] These enzymes are critical for metabolizing sulfur-containing amino acids and purines.[9][10] A deficiency in Moco biosynthesis leads to severe metabolic disorders.[11] The diagram below outlines the highly conserved pathway for Moco biosynthesis.
This pathway illustrates the multi-step conversion of Guanosine Triphosphate (GTP) into molybdopterin, followed by the insertion of molybdenum (as molybdate) to form the active Molybdenum Cofactor.[5][12][13] This cofactor is then incorporated into various apoenzymes to form functional holoenzymes.
Conclusion
Enriched this compound is a critical material for advanced research in nuclear physics. Its procurement requires careful planning and direct engagement with specialized suppliers to obtain the desired form, enrichment, and quantity. While the direct application of enriched ⁹²Mo in drug development is not established, the fundamental role of molybdenum in essential biological pathways, such as the Moco biosynthesis pathway, underscores the element's importance in biological systems. The protocols and information provided herein serve as a foundational guide for researchers and professionals working with this unique isotopic material.
References
- 1. imoa.info [imoa.info]
- 2. buyisotope.com [buyisotope.com]
- 3. MOLYBDENUM COFACTOR BIOSYNTHESIS AND MOLYBDENUM ENZYMES | Annual Reviews [annualreviews.org]
- 4. buyisotope.com [buyisotope.com]
- 5. The biosynthesis of the molybdenum cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molybdenum [orano.group]
- 7. Molybdenum | NIDC: National Isotope Development Center [isotopes.gov]
- 8. hahn.ne.rpi.edu [hahn.ne.rpi.edu]
- 9. Molybdenum - Health Professional Fact Sheet [ods.od.nih.gov]
- 10. Molybdenum | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 11. Molybdenum cofactor biosynthesis and deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthesis and Insertion of the Molybdenum Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Molybdenum-92 in Fusion Reactor Material Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Molybdenum and its alloys are compelling candidate materials for plasma-facing components in fusion reactors due to their high melting point, excellent thermal conductivity, and good resistance to sputtering. However, under the intense neutron irradiation characteristic of a fusion environment, natural molybdenum isotopes can transmute into long-lived radioactive isotopes, posing significant challenges for waste disposal and material handling. Isotopic tailoring, specifically the enrichment of Molybdenum-92 (Mo-92), presents a promising solution to mitigate these activation concerns. This document provides detailed application notes and experimental protocols for the study of Mo-92 enriched materials in the context of fusion reactor applications.
Application Notes
This compound is a stable isotope of molybdenum with a natural abundance of approximately 14.8%. Its primary application in fusion reactor material studies stems from its favorable neutron interaction cross-sections. Unlike other molybdenum isotopes, the transmutation of Mo-92 under high-energy neutron bombardment leads to the formation of isotopes with shorter half-lives, significantly reducing the long-term radiological hazard of the material. This "low-activation" characteristic is a critical design consideration for future fusion power plants, aiming to ensure their environmental and operational safety.
The primary goals of utilizing Mo-92 enriched materials in fusion reactor studies are:
-
Reduction of Long-Term Radioactivity: To develop materials that meet the criteria for low-level radioactive waste after decommissioning.
-
Enhanced Safety: To minimize the decay heat and contact dose rate of components, facilitating safer maintenance and handling procedures.
-
Improved Material Performance: To investigate the effects of isotopic composition on the mechanical and thermal properties of molybdenum alloys under irradiation.
Data Presentation
Quantitative data on the performance of Mo-92 enriched materials under fusion-relevant conditions is an active area of research. The following tables summarize key nuclear data and provide a comparative overview of the mechanical and thermal properties of molybdenum alloys, which can serve as a baseline for studies on isotopically tailored materials.
Table 1: Neutron Activation Cross-Sections for Molybdenum Isotopes (7-15 MeV Range)
| Reaction | Mo-92 Cross-Section (mb) | Other Mo Isotopes Cross-Section (mb) | Product Half-Life |
| (n, p) | 92Mo(n,p)92mNb: ~30-60 | 95Mo(n,p)95mNb: ~20-40 | 92mNb: 10.15 d |
| (n, α) | 92Mo(n,α)89Zr: ~15-30 | 98Mo(n,α)95Zr: ~5-15 | 89Zr: 78.41 h |
| (n, 2n) | 92Mo(n,2n)91Mo: ~500-1500 | 100Mo(n,2n)99Mo: ~1200-1400 | 91Mo: 15.49 min |
Note: Cross-section values are approximate and depend on the specific neutron energy. Data is compiled from various nuclear data libraries.[1][2]
Table 2: Mechanical Properties of Molybdenum Alloys (Unirradiated and Irradiated Natural Mo)
| Property | Condition | Value |
| Tensile Strength | Unirradiated | 450 - 650 MPa |
| Irradiated (0.5 dpa, >400°C) | 600 - 850 MPa | |
| Yield Strength | Unirradiated | 350 - 550 MPa |
| Irradiated (0.5 dpa, >400°C) | 550 - 750 MPa | |
| Ductility (Elongation) | Unirradiated | 10 - 40 % |
| Irradiated (0.5 dpa, >400°C) | < 5 % | |
| Hardness (Vickers) | Unirradiated | 150 - 250 HV |
| Irradiated (0.5 dpa, >400°C) | 250 - 400 HV |
Note: These are typical values for pure molybdenum and TZM alloys. Properties of Mo-92 enriched alloys are expected to be similar but require experimental verification. Irradiation conditions significantly influence these properties.
Table 3: Thermal Properties of Molybdenum (Unirradiated)
| Property | Temperature | Value |
| Thermal Conductivity | 25°C | 138 W/m·K |
| 1000°C | 110 W/m·K | |
| Specific Heat Capacity | 25°C | 0.251 J/g·K |
| Melting Point | N/A | 2623 °C |
| Coefficient of Thermal Expansion | 25°C | 4.8 µm/m·K |
Note: Irradiation is known to decrease thermal conductivity due to the introduction of lattice defects.
Experimental Protocols
The following protocols provide a generalized framework for the investigation of Mo-92 enriched materials for fusion reactor applications. These should be adapted based on the specific experimental objectives and available facilities.
Protocol 1: Sample Preparation for Irradiation
-
Material Procurement: Obtain high-purity, isotopically enriched Mo-92 material. The enrichment level should be certified by the supplier.
-
Alloy Fabrication: If studying alloys, fabricate the Mo-92 based alloy using techniques such as arc melting, powder metallurgy, or additive manufacturing to achieve the desired composition and microstructure.
-
Specimen Machining: Machine the material into standardized specimen geometries for mechanical and thermal testing (e.g., tensile specimens, TEM discs, thermal diffusivity pucks) according to relevant ASTM standards (e.g., ASTM E8/E8M for tensile testing).
-
Pre-Irradiation Characterization:
-
Perform dimensional measurements.
-
Conduct baseline mechanical tests (tensile, hardness) on unirradiated control specimens.
-
Characterize the microstructure using optical microscopy, Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM).
-
Measure baseline thermal properties (thermal diffusivity, specific heat capacity).
-
-
Encapsulation: Encapsulate the specimens in a suitable, inert environment (e.g., helium-filled capsules) to ensure controlled irradiation temperature.
Protocol 2: Neutron Irradiation
-
Irradiation Facility Selection: Choose a suitable neutron irradiation facility that can provide a neutron spectrum and flux relevant to fusion conditions (e.g., a high-flux research reactor).
-
Irradiation Parameters:
-
Neutron Fluence: Define the target neutron fluence to simulate the expected end-of-life dose for a fusion reactor component.
-
Irradiation Temperature: Maintain a constant and monitored irradiation temperature relevant to the operating conditions of the plasma-facing components (typically 600-1000°C).
-
Neutron Spectrum: Characterize the neutron spectrum of the irradiation position.
-
-
Dosimetry: Include neutron dosimetry foils with the experiment to accurately measure the received neutron fluence and spectrum.
-
Irradiation Campaign: Conduct the irradiation for the calculated duration to achieve the target fluence.
Protocol 3: Post-Irradiation Examination (PIE)
Note: All PIE activities must be conducted in a hot cell facility due to the induced radioactivity of the samples.
-
De-encapsulation: Remotely open the irradiation capsule to retrieve the specimens.
-
Non-Destructive Examination:
-
Visual Inspection: Examine the specimens for any signs of macroscopic damage.
-
Dimensional Metrology: Re-measure the dimensions of the specimens to determine irradiation-induced swelling.
-
Gamma Spectrometry: Perform gamma spectrometry to identify and quantify the radioisotopes produced during irradiation. This is crucial for validating the low-activation hypothesis for Mo-92.
-
-
Destructive Examination:
-
Mechanical Testing:
-
Conduct tensile tests at various temperatures to determine the ductile-to-brittle transition temperature (DBTT), yield strength, and ultimate tensile strength.
-
Perform microhardness or nanohardness measurements to assess irradiation hardening.
-
-
Microstructural Analysis:
-
Prepare samples for SEM and TEM analysis to characterize the irradiation-induced microstructure, including dislocation loops, voids, and precipitates.
-
-
Thermal Property Measurement:
-
Measure the thermal diffusivity of irradiated samples using techniques like the laser flash method.
-
Measure the specific heat capacity using differential scanning calorimetry.
-
Calculate the thermal conductivity from the measured density, thermal diffusivity, and specific heat capacity.
-
-
Mandatory Visualization
Experimental Workflow for Mo-92 Material Study
Logical Relationship of Mo-92 Properties for Fusion Applications
References
Troubleshooting & Optimization
Technical Support Center: Isotopic Enrichment of Molybdenum-92
Welcome to the technical support center for the isotopic enrichment of Molybdenum-92 (⁹²Mo). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental procedures. This compound, a stable isotope with a natural abundance of approximately 14.53%, is a crucial precursor for producing medical radioisotopes, such as the alpha-emitter Thorium-229, and for various scientific research applications.[1]
The enrichment of ⁹²Mo is a complex process due to the small mass differences among molybdenum's seven stable isotopes.[2] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the primary enrichment methods.
Frequently Asked Questions (FAQs)
Q1: Why is the enrichment of this compound so challenging?
A1: The primary challenges in enriching ⁹²Mo stem from a few key factors:
-
Small Relative Mass Difference: The mass difference between adjacent molybdenum isotopes is small, making physical separation methods that rely on mass, such as gas centrifugation, difficult and energy-intensive.
-
Multiple Isotopes: Natural molybdenum has seven stable isotopes (⁹²Mo, ⁹⁴Mo, ⁹⁵Mo, ⁹⁶Mo, ⁹⁷Mo, ⁹⁸Mo, ¹⁰⁰Mo), which complicates the separation process as multiple isotopes have similar masses.[2]
-
Chemical Reactivity of Feed Material: The most common compound used for gas centrifugation, molybdenum hexafluoride (MoF₆), is highly reactive and corrosive, requiring specialized handling and equipment.
-
High Capital and Operational Costs: The technologies capable of efficient isotope separation, such as advanced gas centrifuges and laser systems, require significant financial investment and have high energy consumption.[3]
Q2: What is the most common industrial method for ⁹²Mo enrichment?
A2: Gas centrifugation of molybdenum hexafluoride (MoF₆) is the most established and widely used method for the large-scale enrichment of molybdenum isotopes, including ⁹²Mo.[4] This technique is analogous to the process used for uranium enrichment.[5][6]
Q3: Are there alternative, emerging technologies for ⁹²Mo enrichment?
A3: Yes, several advanced methods are under research and development, offering potential advantages over traditional techniques. These include:
-
Laser Isotope Separation (LIS): Techniques like Atomic Vapor Laser Isotope Separation (AVLIS) or Separation of Isotopes by Laser-Assisted Retardation of Condensation (SILARC) offer high selectivity.[7][8][9] These methods use lasers to selectively excite ⁹²Mo atoms or molecules, which can then be separated.
-
Plasma-Based Separation: The Aerodynamic Separation Process (ASP) is a plasma-based method that has been explored for molybdenum isotope enrichment.[3]
-
Chemical and Ion Exchange Chromatography: While generally a laboratory-scale technique, anion-exchange chromatography has demonstrated the ability to fractionate molybdenum isotopes.[10][11] However, achieving high enrichment levels with this method can be very laborious.[10][11][12]
Q4: What level of enrichment is typically achievable for ⁹²Mo?
A4: Commercial suppliers can provide ⁹²Mo with isotopic enrichment levels ranging from 90% to over 98%.[1] The achievable enrichment depends on the specific technology used and the number of separation cycles or stages.
Troubleshooting Guides
Method 1: Gas Centrifugation
This method separates isotopes by spinning MoF₆ gas at very high speeds. The heavier isotopes, like ¹⁰⁰MoF₆, are pushed towards the outer wall, while the lighter ⁹²MoF₆ remains closer to the center.[5][6]
Common Problems & Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Enrichment Yield | 1. Insufficient Centrifuge Speed: The separation factor is highly dependent on the rotational speed. 2. Improper Cascade Configuration: Incorrectly linking centrifuges in series and parallel can lead to inefficient separation.[5] 3. Leaks in the System: Air or moisture ingress can interfere with the process and react with MoF₆. | 1. Verify and Calibrate Rotational Speed: Ensure the centrifuge is operating at its optimal design speed. 2. Optimize Cascade Flow: Review and adjust the feed, product, and tails withdrawal points and flow rates.[6] 3. Perform Leak Detection: Use a helium leak detector or other appropriate methods to check all seals and connections. |
| Corrosion of Centrifuge Components | 1. Reaction of MoF₆ with Residual Moisture: MoF₆ reacts with water to form hydrofluoric acid (HF), which is highly corrosive. 2. Material Incompatibility: Using materials that are not resistant to MoF₆ or HF. | 1. Thorough System Dehydration: Ensure the centrifuge and all associated piping are meticulously dried and evacuated before introducing MoF₆. 2. Use Resistant Materials: Employ materials such as specific grades of aluminum, nickel alloys, or coated surfaces that are compatible with MoF₆. |
| Excessive Vibration or Noise | 1. Rotor Imbalance: Uneven mass distribution in the rotor. 2. Bearing Failure: Wear and tear on the centrifuge's bearing system. 3. Gas Flow Instabilities: Non-optimal pressure or temperature can cause unstable gas dynamics. | 1. Immediate Shutdown and Inspection: Stop the centrifuge immediately to prevent catastrophic failure.[13] 2. Rotor Balancing: The rotor may need to be re-balanced by a specialist. 3. Bearing Replacement: Inspect and replace bearings according to the manufacturer's maintenance schedule. 4. Monitor and Control Gas Parameters: Ensure stable operating temperature and pressure. |
Method 2: Laser Isotope Separation (LIS)
LIS methods utilize precisely tuned lasers to selectively excite the ⁹²Mo atoms or molecules. The excited species can then be separated from the unexcited ones using an electric or magnetic field or through a subsequent chemical reaction.
Common Problems & Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Isotopic Selectivity | 1. Laser Frequency Drift: The laser is not perfectly tuned to the absorption frequency of ⁹²Mo. 2. Power Broadening: High laser power can broaden the absorption line, causing unintended excitation of other isotopes. 3. Inhomogeneous Gas Flow: Variations in temperature and pressure within the separation chamber can affect spectral lines.[8] | 1. Calibrate and Stabilize Laser Frequency: Use a wavemeter and feedback loop to lock the laser frequency to the target transition. 2. Optimize Laser Power: Reduce laser power to the minimum required for efficient excitation to avoid broadening effects. 3. Improve Gas Dynamics: Ensure a uniform and stable flow of the molybdenum vapor or molecular gas. |
| Low Product Collection Efficiency | 1. Inefficient Ion Extraction: The electric or magnetic field used to collect the ionized ⁹²Mo is not optimal. 2. Charge Exchange Collisions: Excited/ionized ⁹²Mo atoms collide with other non-target isotopes, neutralizing the charge and preventing collection. | 1. Model and Adjust Extraction Fields: Use simulation software to optimize the geometry and strength of the extraction fields. 2. Optimize Atomic Beam Density: Reduce the density of the atomic vapor to minimize the probability of charge-exchange collisions. |
| Difficulty in Generating Atomic/Molecular Beam | 1. Instability in Evaporation Source: The method used to vaporize the molybdenum (e.g., electron beam heating) is unstable. 2. Clogging of Nozzles: In molecular LIS, the nozzles used to cool and direct the gas can become clogged. | 1. Stabilize Evaporation Rate: Implement feedback control on the power supply of the evaporation source. 2. Regularly Inspect and Clean Nozzles: Establish a maintenance schedule for cleaning or replacing the system's nozzles. |
Data on Molybdenum Isotopes and Enrichment Methods
Table 1: Natural Abundance of Stable Molybdenum Isotopes
| Isotope | Natural Abundance (atom %) |
| ⁹²Mo | 14.53[1] |
| ⁹⁴Mo | 9.15[1] |
| ⁹⁵Mo | 15.84 |
| ⁹⁶Mo | 16.67 |
| ⁹⁷Mo | 9.60 |
| ⁹⁸Mo | 24.39 |
| ¹⁰⁰Mo | 9.74 |
| Source: National Isotope Development Center |
Table 2: Comparison of Key Enrichment Method Parameters
| Parameter | Gas Centrifugation | Laser Isotope Separation (LIS) |
| Feed Material | Molybdenum Hexafluoride (MoF₆) | Elemental Molybdenum (Atomic) or Mo-containing molecules (Molecular) |
| Separation Principle | Centrifugal force on mass difference | Selective photo-excitation/ionization |
| Separation Factor (per stage) | Low (typically < 1.2) | High (can be > 10) |
| Throughput | High | Low to Medium |
| Energy Consumption | High | Potentially Lower |
| Technology Readiness | Commercially mature[4] | R&D / Pilot Stage[7] |
Experimental Protocols & Workflows
Protocol 1: General Workflow for Gas Centrifuge Enrichment
This protocol outlines the principal steps for enriching ⁹²Mo using gas centrifugation.
-
Fluorination:
-
React high-purity Molybdenum metal or oxide with fluorine gas (F₂) in a heated reactor to produce gaseous Molybdenum Hexafluoride (MoF₆).
-
Purify the resulting MoF₆ gas to remove impurities and moisture.
-
-
Centrifugation Cascade:
-
Introduce the purified MoF₆ gas into the first centrifuge in a cascade.
-
The centrifuge spins at high speed, creating a radial pressure gradient. Lighter ⁹²MoF₆ molecules concentrate near the central axis, while heavier isotopes move towards the rotor wall.[6]
-
Withdraw the slightly enriched stream (product) from near the center and feed it to the next higher stage in the cascade.[5]
-
Withdraw the slightly depleted stream (tails) from the periphery and feed it to a lower stage for reprocessing.[5]
-
Repeat this process through hundreds or thousands of stages to achieve the desired enrichment level.
-
-
Product Withdrawal and Deconversion:
-
Extract the enriched MoF₆ gas from the top of the cascade.
-
Chemically convert the enriched MoF₆ back into a stable form, such as Molybdenum Oxide (MoO₃) or Molybdenum metal powder, depending on the end-user's requirements.
-
-
Isotopic Analysis:
-
Use Mass Spectrometry (e.g., MC-ICP-MS) to precisely measure the isotopic composition of the final product to verify the enrichment level.
-
Diagrams and Visualizations
Caption: Workflow of a Gas Centrifuge Cascade for Isotope Separation.
Caption: Troubleshooting Logic for Low Enrichment in Gas Centrifugation.
References
- 1. Molybdenum | NIDC: National Isotope Development Center [isotopes.gov]
- 2. Isotopes of molybdenum - Wikipedia [en.wikipedia.org]
- 3. mo99.ne.anl.gov [mo99.ne.anl.gov]
- 4. Molybdenum [orano.group]
- 5. Gas centrifuge - Wikipedia [en.wikipedia.org]
- 6. UNTERM [unterm.un.org]
- 7. silex.com.au [silex.com.au]
- 8. Enrichment Factor for Molybdenum Isotopes Separation by the Method of Laser-assisted Retardation of Condensation | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Molybdenum isotope enrichment by anion-exchange chromatography - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 11. Molybdenum isotope enrichment by anion-exchange chromatography - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
Technical Support Center: Purification and Reduction of Contaminants in Enriched Mo-92
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of enriched Molybdenum-92 (Mo-92).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of enriched Mo-92.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| PUR-001 | Low Yield After Sublimation | - Sublimation temperature is too high, causing melting of the molybdenum oxide. - Inefficient collection of the sublimated MoO₃. - Incomplete conversion of molybdenum metal to MoO₃ before sublimation. | - Optimize the sublimation temperature; for MoO₃, a temperature range of 670–750 °C is often used.[1] - Ensure the cold finger or collection surface is at a sufficiently low temperature for efficient desublimation. - Verify complete oxidation of the molybdenum source material prior to sublimation. |
| PUR-002 | Incomplete Removal of Tungsten | - Tungsten and molybdenum have similar chemical properties, making separation challenging.[2][3] - The chosen purification method (e.g., single sublimation) is insufficient for the initial tungsten concentration. | - Employ a multi-stage purification process. A combination of sublimation with the addition of zinc molybdate (B1676688) followed by recrystallization has been shown to be effective.[2] - For ion-exchange chromatography, adjust the pH of the molybdate solution to the range of 7.5-8.0 to selectively adsorb the polymerized tungsten species.[4] |
| PUR-003 | Ion-Exchange Column Clogging or Channeling | - Presence of suspended solids in the sample solution. - Incorrect flow rate. - Resin fouling due to the presence of oils, greases, or organic substances.[5][6] | - Filter the sample solution through a sub-micron filter before loading it onto the column. - Optimize the flow rate to prevent channeling and ensure even interaction with the resin. - Implement a pre-treatment step to remove organic foulants if they are suspected in the starting material.[6] |
| PUR-004 | Presence of Unexpected Metallic Impurities in Final Product | - Contamination from reagents or equipment used during the purification process. - Incomplete separation of elements with similar chemical behavior to molybdenum. | - Use high-purity reagents and thoroughly clean all glassware and equipment. - Characterize the impurity profile to identify the contaminants and select a targeted removal method (e.g., selective precipitation or a different type of ion-exchange resin). |
| PUR-005 | Final Product Does Not Meet Purity Requirements | - The chosen purification protocol is not robust enough for the initial level of contamination. - Cross-contamination during handling or storage. | - Consider adding another purification step, such as a second recrystallization or a final ion-exchange polish. - Handle the purified material in a clean environment (e.g., a cleanroom or glovebox) and store it in appropriate, sealed containers. |
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in enriched Mo-92?
A1: Common contaminants in enriched molybdenum can include other metals and non-metals. Tungsten is a particularly common and challenging impurity to remove due to its chemical similarity to molybdenum.[2][3] Other potential impurities can include iron, calcium, silicon, and alkali metals, depending on the enrichment process and the handling of the material.[2]
Q2: What are the primary methods for purifying enriched Mo-92?
A2: The primary methods for purifying enriched Mo-92, typically in the form of molybdenum trioxide (MoO₃), include:
-
Sublimation: This technique takes advantage of the volatility of MoO₃ to separate it from less volatile impurities.[1]
-
Recrystallization/Precipitation: This involves dissolving the molybdenum compound and then selectively precipitating it under controlled conditions to leave impurities in the solution. Co-precipitation with a carrier can also be used to remove specific contaminants.
-
Ion-Exchange Chromatography: This method separates molybdenum from impurities based on their different affinities for a stationary resin phase.[7]
Q3: How can I assess the purity of my enriched Mo-92 sample?
A3: Several analytical techniques can be used to determine the purity of enriched Mo-92. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying trace metallic impurities.[8] Other techniques such as Glow Discharge Mass Spectrometry (GDMS) can also be employed for comprehensive elemental analysis.
Q4: What is a typical recovery yield for Mo-92 purification processes?
A4: The recovery yield can vary significantly depending on the chosen purification method and the number of purification cycles. For a sublimation process, yields above 94% have been reported.[1] It is important to optimize the process parameters to maximize yield while achieving the desired purity.
Q5: Is it possible to recycle enriched Mo-92?
A5: Yes, due to the high cost of isotopically enriched materials, recycling is a crucial consideration. The development of efficient purification methods with minimal losses is essential for the economic viability of using enriched molybdenum.
Data Presentation
Table 1: Impurity Reduction in Molybdenum Oxide (MoO₃) via Double Sublimation
| Element | Concentration Before Purification (ppm) | Concentration After First Sublimation (ppm) | Concentration After Second Sublimation (ppm) |
| Aluminum (Al) | 10 | 0.5 | 0.1 |
| Calcium (Ca) | 20 | 1 | 0.2 |
| Chromium (Cr) | 5 | 0.1 | <0.05 |
| Iron (Fe) | 15 | 0.8 | 0.1 |
| Potassium (K) | 5 | 0.5 | 0.1 |
| Magnesium (Mg) | 10 | 0.3 | 0.05 |
| Sodium (Na) | 10 | 1 | 0.2 |
| Nickel (Ni) | 3 | 0.1 | <0.05 |
| Silicon (Si) | 20 | 5 | 1 |
| Tungsten (W) | 50 | 10 | 2 |
Note: Data is illustrative and based on typical performance of sublimation purification.
Experimental Protocols
Protocol 1: Purification of MoO₃ by Double Sublimation
Objective: To reduce the concentration of metallic impurities in enriched MoO₃.
Materials:
-
Enriched MoO₃ powder
-
Quartz tube furnace with temperature control
-
Vacuum pump
-
Cold finger or other collection apparatus
-
High-purity argon gas
Methodology:
-
Place the enriched MoO₃ powder in a quartz boat and position it in the center of the quartz tube furnace.
-
Insert the cold finger into the end of the quartz tube.
-
Evacuate the system using the vacuum pump and then backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Heat the furnace to the optimized sublimation temperature (e.g., 700°C) and hold for a specified duration (e.g., 4-6 hours).
-
The MoO₃ will sublimate and then desublimate on the cold finger.
-
After the sublimation is complete, cool the furnace to room temperature.
-
Carefully remove the cold finger and collect the purified MoO₃ crystals.
-
For a second sublimation, repeat steps 1-7 with the collected purified MoO₃.
Protocol 2: Removal of Tungsten using Ion-Exchange Chromatography
Objective: To selectively remove tungsten impurities from a molybdate solution.
Materials:
-
Purified MoO₃ from sublimation
-
High-purity ammonium (B1175870) hydroxide (B78521) solution
-
Weak basic anion exchange resin
-
Chromatography column
-
pH meter
-
High-purity acids and bases for pH adjustment
Methodology:
-
Dissolve the purified MoO₃ in a high-purity ammonium hydroxide solution to form ammonium molybdate.
-
Adjust the pH of the solution to between 7.5 and 8.0 using a suitable acid or base.[4]
-
Pack a chromatography column with the weak basic anion exchange resin and equilibrate it with a buffer at the same pH.
-
Load the molybdate solution onto the column at a controlled flow rate.
-
The polymerized tungsten species will be selectively adsorbed by the resin.
-
Collect the eluate containing the purified molybdenum.
-
The molybdenum can be recovered from the solution by precipitation or crystallization.
Mandatory Visualization
Caption: Workflow for the purification of enriched Mo-92.
References
- 1. researchgate.net [researchgate.net]
- 2. epj-conferences.org [epj-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Common Problems with Ion Exchange Resins and How to Avoid Them - SAMCO Technologies [samcotech.com]
- 6. Common Ion Exchange System Problems and How to Fix Them - SAMCO Technologies [samcotech.com]
- 7. mdpi.com [mdpi.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Optimization of Molybdenum-92 Target Thickness and Uniformity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Molybdenum-92 (⁹²Mo) targets. The following sections address common issues encountered during target fabrication, characterization, and irradiation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for fabricating this compound targets?
A1: The most common methods for producing this compound targets include powder metallurgy, rolling, and vapor deposition techniques such as sputtering.[1][2]
-
Powder Metallurgy: This involves pressing and sintering ⁹²Mo powder to form a dense target. This method is suitable for creating thick, self-supporting targets.[2]
-
Rolling: Thin foils of ⁹²Mo can be produced by cold rolling, sometimes with intermediate annealing steps to reduce stress and prevent cracking.[1][3] This method is often used for creating self-supporting targets with thicknesses in the range of mg/cm².
-
Sputtering: DC magnetron sputtering is a physical vapor deposition (PVD) technique used to deposit thin, uniform films of ⁹²Mo onto a backing material.[4][5] This method offers precise control over the target thickness and uniformity.
Q2: What are the critical quality control parameters for this compound targets?
A2: The critical quality control parameters for ⁹²Mo targets are:
-
Isotopic Purity: The enrichment level of ⁹²Mo is crucial to minimize the production of unwanted radioisotopes.[6][7]
-
Chemical Purity: Impurities in the target material can lead to the formation of undesirable byproducts during irradiation and can affect the target's physical properties.[1]
-
Thickness and Uniformity: The areal density (mg/cm²) of the target must be precise and uniform across the beam spot to ensure a consistent reaction rate and predictable yield.[1][5]
-
Surface Finish: A smooth and clean target surface is important to prevent beam scattering and ensure good thermal contact with any cooling apparatus.
-
Adhesion (for backed targets): For targets deposited on a backing, strong adhesion is necessary to prevent delamination under high beam power and thermal stress.[3]
Q3: How does the thickness of a this compound target affect the experimental outcome?
A3: The target thickness is a critical parameter that directly influences several aspects of an experiment:
-
Reaction Yield: For a given beam energy and current, the yield of the desired product is proportional to the target thickness, up to the point where the beam energy drops below the reaction threshold.
-
Energy Loss of the Beam: The incident particles lose energy as they traverse the target material. The thickness determines the total energy deposited in the target and the exit energy of the beam.
-
Heat Dissipation: Thicker targets will absorb more beam power, leading to higher temperatures. Efficient heat removal is crucial to prevent target damage.[8]
-
Product Purity: In some cases, excessive target thickness can lead to the production of unwanted byproducts from secondary reactions or reactions with lower-energy particles within the target.
Troubleshooting Guides
Issue 1: Target Cracking or Mechanical Failure
Symptoms:
-
Visible cracks or fractures on the target surface.
-
Loss of target material.
-
Inconsistent experimental results.
| Possible Cause | Troubleshooting Steps |
| Internal Stress from Fabrication | For rolled targets, implement intermediate annealing steps in a vacuum or inert atmosphere to relieve stress.[1] For sputtered targets, optimize deposition parameters (e.g., pressure, power) to minimize residual stress.[4] |
| Thermal Stress from Beam Heating | Ensure adequate cooling of the target and backing plate. Consider using a target backing with high thermal conductivity.[8] For high-power applications, bonding the target to a backing plate can improve thermal contact and mechanical stability.[9] |
| Material Brittleness | Molybdenum can be brittle. Handle targets with care during mounting and transport. For powder-pressed targets, ensure sufficient sintering to achieve good mechanical strength. |
| Excessive Sputtering Power | When using sputtering for target preparation, ramp up the power slowly to avoid thermal shock, especially for ceramic or low-melting-point materials.[9] |
Issue 2: Poor Target Uniformity
Symptoms:
-
Non-uniform distribution of reaction products.
-
"Hot spots" on the target during irradiation.
-
Discrepancies between expected and measured yields.
| Possible Cause | Troubleshooting Steps |
| Uneven Powder Distribution (Powder Metallurgy) | Ensure homogenous mixing and even pressure application during the pressing of the ⁹²Mo powder. |
| Inconsistent Rolling Process | Use precision rollers and maintain a consistent rolling speed and pressure. Perform multiple, small reduction passes rather than a few large ones. |
| Non-Uniform Deposition (Sputtering) | Optimize the substrate-to-target distance and ensure proper substrate rotation during deposition.[4] Check for and address any "racetrack" erosion on the sputtering target, as this can lead to non-uniform deposition.[10] |
Issue 3: Target Contamination
Symptoms:
-
Presence of unexpected elements in post-irradiation analysis.
-
Discoloration or residue on the target surface.[10]
-
Reduced sputtering rate during fabrication.[10]
| Possible Cause | Troubleshooting Steps |
| Impure Starting Material | Use high-purity, isotopically enriched ⁹²Mo powder or sputtering target. Verify the purity of the raw material with techniques like X-ray fluorescence (XRF) or energy-dispersive X-ray spectroscopy (EDS).[3][11] |
| Contamination during Fabrication | Handle the target in a clean environment (e.g., a glove box or cleanroom). Use clean tools and substrates. For vacuum deposition methods, ensure a low base pressure in the chamber to minimize atmospheric contaminants.[4] |
| Crucible Contamination (Evaporation) | When using thermal evaporation, select a crucible material that is compatible with molybdenum and has a much higher melting point to avoid co-evaporation of impurities.[1] |
| Back-sputtering from Chamber Components | Ensure proper shielding within the sputtering chamber to prevent material from other components from being deposited onto the target. |
Experimental Protocols
Protocol 1: this compound Target Preparation by Sputtering
-
Substrate Preparation: Select a suitable backing material (e.g., high-purity copper, aluminum, or carbon foil) with a smooth, clean surface. Clean the substrate ultrasonically in a series of solvents (e.g., acetone, isopropanol) and deionized water, followed by drying with nitrogen gas.
-
Sputtering System Preparation: Mount the cleaned substrate and a high-purity ⁹²Mo sputtering target in a DC magnetron sputtering system. Evacuate the chamber to a high vacuum (e.g., < 5 x 10⁻⁷ Torr) to minimize contamination.[4]
-
Pre-sputtering: Sputter onto a shutter for a period of time to clean the surface of the ⁹²Mo target before depositing onto the substrate.
-
Deposition: Introduce high-purity argon gas into the chamber and set the desired pressure and DC power. Open the shutter to begin depositing the ⁹²Mo film onto the rotating substrate. The deposition rate can be monitored in real-time using a quartz crystal microbalance.
-
Thickness Control: The final thickness is controlled by the deposition time. Calibrate the deposition rate beforehand for accurate thickness control.
-
Cool-down and Venting: After deposition, allow the substrate to cool down in a vacuum before venting the chamber with an inert gas like nitrogen.
Protocol 2: Target Thickness and Uniformity Measurement
-
Gravimetric Method:
-
Weigh the substrate before and after deposition using a high-precision microbalance.
-
The difference in mass divided by the deposition area gives the average areal density (mg/cm²).
-
This method provides an average thickness but no information on uniformity.
-
-
Alpha Particle Energy Loss:
-
Use a radioactive source that emits alpha particles of a known energy (e.g., ²⁴¹Am).
-
Measure the energy of the alpha particles before and after passing through the ⁹²Mo target using a silicon detector.
-
The energy loss is proportional to the target thickness. By scanning the alpha source across the target, a map of the thickness uniformity can be generated.
-
-
X-Ray Fluorescence (XRF):
-
Irradiate the target with an X-ray source.
-
Measure the intensity of the characteristic X-rays emitted from the molybdenum atoms.
-
The intensity of the Mo Kα or Lα lines is proportional to the thickness of the film. This is a non-destructive method that can be used to map uniformity.[11]
-
-
Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS):
Data Presentation
Table 1: Comparison of this compound Target Fabrication Methods
| Fabrication Method | Typical Thickness Range | Advantages | Disadvantages |
| Powder Metallurgy | > 20 mg/cm²[1] | Good for thick, self-supporting targets. | Can have issues with porosity; uniformity can be challenging. |
| Rolling | 130 µg/cm² to several mg/cm²[1] | Produces self-supporting foils; good for intermediate thicknesses. | Can introduce stress and impurities; thickness uniformity can be difficult to control precisely. |
| Sputtering | nm to several µm | Excellent thickness and uniformity control; high purity films. | Typically requires a backing; slower deposition rate for thick targets. |
Table 2: Troubleshooting Summary for this compound Target Issues
| Symptom | Potential Cause | Recommended Action |
| Target Cracking | Thermal or mechanical stress | Optimize cooling, anneal rolled foils, ramp sputtering power slowly. |
| Inconsistent Yield | Poor target uniformity | Optimize fabrication process (even powder pressing, controlled rolling, substrate rotation in sputtering). |
| Unwanted Radioisotopes | Isotopic or chemical impurities | Use high-purity enriched ⁹²Mo; maintain a clean fabrication environment. |
| Target Delamination | Poor adhesion to backing | Properly clean and prepare the substrate surface before deposition. |
Visualizations
Caption: Workflow for this compound target preparation, quality control, and experimental use.
Caption: A logical flow diagram for troubleshooting common issues with this compound targets.
References
- 1. Target preparation for research with charged projectiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mo99.ne.anl.gov [mo99.ne.anl.gov]
- 3. researchgate.net [researchgate.net]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. Everything You Need to Know About Molybdenum Sputter Targets [sputtertargets.net]
- 6. researchgate.net [researchgate.net]
- 7. Molybdenum [orano.group]
- 8. Molybdenum Sputtering Target – Withstand High Temperatures - SAM Sputter Targets [sputtering-targets.net]
- 9. Kurt J. Lesker Company | Why Is My Sputtering Target Breaking? | Enabling Technology for a Better World [lesker.com]
- 10. 5 Points You Should Know in the Sputtering Target Maintenance - XINKANG [xk-sputteringtarget.com]
- 11. cris.bgu.ac.il [cris.bgu.ac.il]
Molybdenum-92 Experimental Studies: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Molybdenum-92 (92Mo). The information is presented in a question-and-answer format to directly address common issues encountered during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in preparing this compound targets?
A1: Researchers often face challenges related to target purity, uniformity, and stability. Common issues include:
-
Contamination: Impurities in the target material can lead to the production of unwanted radioisotopes during irradiation, complicating purification and reducing the final product's specific activity.
-
Non-uniform Thickness: Inconsistent target thickness can result in uneven heating and activation during irradiation, leading to lower than expected yields of the desired radioisotope.
-
Poor Adhesion: For electrodeposited or sputtered targets, poor adhesion to the backing material can cause delamination, especially under the high temperatures and vacuum conditions of irradiation.
-
Cracking and Brittleness: Molybdenum can be brittle, and targets, particularly those prepared from powder, may be prone to cracking during handling or under the stress of the particle beam.
Q2: What are the critical parameters to control during the proton irradiation of a 92Mo target?
A2: To ensure successful production of Technetium-92m (92mTc) via the 92Mo(p,n)92mTc reaction, the following parameters are critical:
-
Proton Beam Energy: The energy of the proton beam directly impacts the reaction cross-section and, consequently, the yield of 92mTc. Optimizing the energy is crucial to maximize production while minimizing the generation of impurities.
-
Beam Current: Higher beam currents can increase the production rate but also lead to significant heating of the target.
-
Target Cooling: Efficient cooling of the 92Mo target is essential to prevent melting or damage under high beam currents. Inadequate cooling is a common cause of target failure.
-
Irradiation Time: The duration of the irradiation will determine the total amount of 92mTc produced. This needs to be balanced with the half-life of 92mTc and the potential for producing longer-lived impurities.
Q3: What are common sources of low yield for 92mTc?
A3: Low yields of 92mTc can stem from various stages of the experimental process:
-
Target Issues: Problems with the 92Mo target, such as impurities or incorrect thickness, can lead to inefficient activation.
-
Irradiation Parameters: Suboptimal proton beam energy, insufficient beam current, or inadequate irradiation time will directly result in lower production.
-
Chemical Separation: Inefficient separation of 92mTc from the bulk 92Mo target material after irradiation is a significant contributor to low final yields.
-
Losses during Handling: Transferring and handling the small quantities of radioactive material can lead to losses if not performed carefully.
Q4: What are the key quality control tests for 92mTc-based radiopharmaceuticals?
A4: Ensuring the quality and purity of the final 92mTc product is crucial for reliable experimental results. Key quality control tests include:
-
Radionuclidic Purity: This test identifies and quantifies any radioactive impurities. This is often performed using gamma-ray spectroscopy to detect gamma emissions from other radioisotopes.
-
Radiochemical Purity: This determines the percentage of the total radioactivity that is in the desired chemical form (e.g., [92mTc]TcO4-). Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are commonly used.
-
Chemical Purity: This assesses the presence of non-radioactive chemical contaminants that may interfere with subsequent labeling reactions or biological studies.
-
Sterility and Apyrogenicity: For in vivo applications, it is essential to ensure the final product is free from microbial contamination and pyrogens.
Troubleshooting Guides
Target Preparation Issues
| Problem | Possible Causes | Recommended Solutions |
| Declining Coating Quality (Sputtered Targets) | Target wear and degradation, inconsistent film thickness, visible defects or impurities.[1] | Switch to a high-purity target with a better grain structure. Work with a supplier specializing in precious metal targets.[1] |
| High Material Waste (Sputtered Targets) | Uneven erosion patterns on the target surface, leaving some areas unused.[1] | Replace the target with one that has optimized geometry or an improved backing plate design.[1] |
| Frequent Target Changes | Low target density, poor bonding between the target material and backing plate, subpar material quality.[1] | Ensure high-density targets and proper bonding techniques are used. |
| Increased Contamination | Impurities in the target material.[1] | Use high-purity starting materials and maintain a clean environment during target preparation. |
| Poor Adhesion of Electrodeposited Molybdenum | Unfavorable substrate material, incorrect plating bath composition or pH. | Use a suitable substrate (e.g., not nickel in chloride melts due to displacement reactions).[2] Consider the addition of fluoride (B91410) ions to the melt to improve adhesion.[2] |
| Cracking of Pressed Powder Targets | Insufficient binder, excessive pressing force, or thermal stress during sintering. | Optimize the pressing parameters and sintering temperature profile. Consider annealing steps to relieve stress. |
Irradiation & Post-Irradiation Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| Low 92mTc Yield | Incorrect proton beam energy, insufficient beam current, non-optimal target thickness. | Optimize irradiation parameters based on established excitation functions for the 92Mo(p,n)92mTc reaction. |
| Target Failure during Irradiation | Inadequate cooling, leading to overheating and melting of the target. | Ensure efficient cooling of the target assembly, for example, by using a helium-cooled system for high-power irradiations.[3] |
| Incomplete Dissolution of Molybdenum Target | Incorrect dissolution reagent or conditions. | Use appropriate dissolution methods, such as hydrogen peroxide or nitric acid, and optimize parameters like temperature and concentration.[4][5][6][7] |
| Low Extraction Efficiency of 92mTc | Suboptimal separation chemistry, temperature, or time. | Optimize the extraction process. For instance, when extracting from MoO3 with water, increasing the temperature and duration can enhance efficiency.[8] |
Quality Control & Radiolabeling Failures
| Problem | Possible Causes | Recommended Solutions |
| Substandard Radiochemical Purity | Use of aged 92mTc eluate, presence of oxidizing impurities, insufficient reducing agent (e.g., stannous ions).[4] | Use freshly eluted 92mTc. Ensure an adequate molar ratio of stannous to technetium.[1] Perform routine radiochemical purity testing.[4] |
| Presence of Radionuclidic Impurities | Isotopic impurities in the original 92Mo target material. | Use highly enriched 92Mo targets with minimal content of other molybdenum isotopes. |
| Failed Radiolabeling Reaction | Improper heating, incorrect order of mixing reagents, inappropriate reagent concentrations, presence of interfering contaminants (e.g., aluminum).[1] | Strictly follow the validated labeling protocol. Ensure all reagents are of high purity and solutions are properly prepared. |
| Decomposition of Labeled Product During Storage | Radiolytic effects, especially at high radioactivity concentrations.[1] | Store the radiolabeled product under appropriate conditions (e.g., temperature, light protection) and use it within a validated time frame. |
Experimental Protocols & Methodologies
A detailed experimental protocol for the production of 92mTc involves several key stages. Below is a generalized methodology.
This compound Target Preparation
Enriched 92Mo, often in powder form, needs to be converted into a solid target suitable for irradiation. This can be achieved through methods such as pressing and sintering, or electrodeposition onto a suitable backing plate.
-
Powder Pressing and Sintering:
-
Weigh the desired amount of high-purity 92Mo powder.
-
Press the powder into a pellet of the desired diameter and thickness using a hydraulic press.
-
Sinter the pellet in a high-temperature furnace under a reducing atmosphere (e.g., hydrogen) to achieve a high-density, solid target.
-
Proton Irradiation
The 92Mo target is irradiated with a proton beam from a cyclotron.
-
Irradiation Setup:
-
Mount the 92Mo target in a water- or helium-cooled target holder.
-
Place the target assembly in the beamline of the cyclotron.
-
Irradiate the target with protons of a specific energy and current for a predetermined duration to induce the 92Mo(p,n)92mTc reaction.
-
Target Dissolution and Chemical Separation
After irradiation, the 92mTc must be separated from the bulk 92Mo target material.
-
Dissolution Protocol (using Hydrogen Peroxide):
-
Separation of 92mTc:
-
Utilize a separation technique such as ion exchange chromatography or solvent extraction to isolate the 92mTc from the dissolved molybdenum solution.
-
Quality Control
The final 92mTc solution must undergo rigorous quality control.
-
Radiochemical Purity Testing (TLC):
-
Spot a small aliquot of the 92mTc solution onto a TLC strip.
-
Develop the chromatogram using an appropriate solvent system.
-
Scan the strip using a radio-TLC scanner to determine the percentage of radioactivity in the desired chemical form.
-
Visualizations
Caption: Experimental workflow for the production of Technetium-92m from a this compound target.
Caption: A logical troubleshooting guide for diagnosing the cause of low Technetium-92m yield.
References
- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 2. Quality Control: Nuclear Medicine (Revised 8-13-2025) : Accreditation Support [accreditationsupport.acr.org]
- 3. Testing of Helium-Cooled Metal Molybdenum Disk Target (Technical Report) | OSTI.GOV [osti.gov]
- 4. Technetium-99m radiopharmaceutical preparation problems: 12 years of experience. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear Medicine Quality Assurance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Proton therapy range verification method via delayed γ-ray spectroscopy of a molybdenum tumour marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temperature and time dependence on extraction of Molybdenum-99 hot atoms from neutron-irradiated β-molybdenum trioxide particles into water - PMC [pmc.ncbi.nlm.nih.gov]
Background signal reduction in Molybdenum-92 detector systems
Welcome to the technical support center for Molybdenum-92 (Mo-92) detector systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background signal reduction during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound detector system and what are its primary applications?
A this compound detector system is a specialized apparatus designed for high-precision radiation detection experiments. While Mo-92 is a stable isotope, it is utilized in various nuclear physics applications, often as a target material.[1][2][3] In the context of a detector system, components sensitive to specific particle interactions are used in conjunction with Mo-92 samples. Key applications include studies on neutron scattering and the evaluation of the neutron electric dipole moment.[3]
Q2: What are the common sources of background signals in our Mo-92 detector system?
Background signals can originate from a variety of sources, which can be broadly categorized as environmental, cosmic, and intrinsic to the detector components.
-
Environmental Radiation: Naturally occurring radioactive isotopes in the surrounding materials (e.g., concrete, soil) such as Potassium-40, and decay chains of Uranium and Thorium. Radon gas is a significant contributor to environmental background.
-
Cosmic Radiation: High-energy particles, primarily muons and neutrons, originating from outer space. These can interact with the detector and shielding materials, creating secondary particles that contribute to the background.[4][5][6]
-
Intrinsic Detector Contamination: The materials used to construct the detector and shielding may contain trace amounts of radioactive isotopes.
-
Electronic Noise: Thermal motion of charge carriers and other electronic effects in the detector and readout electronics can generate noise that may be indistinguishable from a true signal.[7]
-
Neutron Activation: Neutrons from various sources can activate materials in and around the detector, leading to induced radioactivity.
Q3: How can we minimize background radiation from environmental sources?
Shielding is the primary method for reducing environmental background radiation. A well-designed shield attenuates gamma rays and neutrons from the surroundings.
-
Passive Shielding: High-density materials like lead and copper are effective for blocking gamma rays. It is often beneficial to use a graded-Z shield, with layers of materials with different atomic numbers, to minimize the production of secondary X-rays.[8]
-
Active Shielding (Veto Detectors): Surrounding the primary detector with an outer layer of scintillator detectors can be used to detect and reject cosmic ray events.[5]
-
Radon Mitigation: Purging the detector enclosure with nitrogen gas can displace radon, reducing its contribution to the background.
Q4: What are the best practices for handling and maintaining our Mo-92 detector to ensure optimal performance?
Proper handling and maintenance are crucial for the longevity and performance of your detector system.
-
Cleanliness: Maintain a clean experimental environment to prevent contamination of the detector and samples.
-
Temperature Stability: For cryogenic detectors, ensure a stable low temperature to minimize thermal noise.
-
Regular Calibration: Calibrate the detector regularly with known radioactive sources to monitor its performance and energy resolution.
-
Cable and Connector Integrity: Ensure all cables and connectors are clean and securely fastened to prevent electronic noise.
Troubleshooting Guides
This section provides systematic approaches to identifying and resolving common issues encountered during experiments with Mo-92 detector systems.
Issue 1: High Background Count Rate
Symptom: The measured background spectrum shows a significantly higher number of counts than expected across the energy range.
Troubleshooting Workflow:
References
- 1. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 2. sympnp.org [sympnp.org]
- 3. buyisotope.com [buyisotope.com]
- 4. Frontiers | Low Background Radiation Detection Techniques and Mitigation of Radioactive Backgrounds [frontiersin.org]
- 5. lss.fnal.gov [lss.fnal.gov]
- 6. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 7. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 8. Radiation protection - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Isobaric Interference in Mo-92 Mass Spectrometry
Welcome to the technical support center for minimizing isobaric interference in Molybdenum-92 (⁹²Mo) mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for obtaining accurate and precise measurements.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isobaric interference when measuring ⁹²Mo?
The most significant isobaric interference for ⁹²Mo is the presence of Zirconium-92 (⁹²Zr) in the sample.[1][2] Both ⁹²Mo and ⁹²Zr have virtually identical mass-to-charge ratios, making them indistinguishable in low-resolution mass spectrometers.
Q2: What are other potential interferences for Molybdenum isotopes?
Beyond the direct overlap of ⁹²Zr with ⁹²Mo, other zirconium isotopes (⁹⁴Zr, ⁹⁶Zr) and ruthenium isotopes (⁹⁶Ru, ⁹⁸Ru) can interfere with other molybdenum isotopes.[1] Additionally, polyatomic interferences, which are ions formed from a combination of elements in the sample matrix, plasma gas, and acids, can also be a source of interference.[3][4] Common elements that can form polyatomic interferences with molybdenum isotopes include iron, manganese, zinc, copper, nickel, cobalt, and chromium.[2]
Q3: What are the primary methods to minimize isobaric interference for ⁹²Mo?
There are three main strategies to combat isobaric interference in ⁹²Mo analysis:
-
Collision/Reaction Cell (CRC) Technology: This involves introducing a reactive gas into a cell within the mass spectrometer. The gas selectively reacts with either the molybdenum or the interfering zirconium ions, changing their mass and allowing for their separation.[5][6]
-
High-Resolution Inductively Coupled Plasma Mass Spectrometry (HR-ICP-MS): This technique utilizes a high-resolution mass analyzer to physically separate the ion beams of ⁹²Mo and ⁹²Zr based on their slight mass differences.[7]
-
Chemical Separation: This involves chemically removing the interfering element (zirconium) from the sample before it is introduced into the mass spectrometer. This is often achieved through techniques like ion-exchange chromatography.[1][8]
Q4: Is mathematical correction a reliable method for dealing with isobaric interference?
While mathematical corrections can be applied, they often lead to increased measurement uncertainties and are generally considered less reliable than instrumental or chemical separation methods.[5][6]
Troubleshooting Guides
Issue 1: I am seeing unexpectedly high signals for ⁹²Mo, which I suspect is due to ⁹²Zr interference. How can I confirm this?
-
Solution: Analyze a standard solution containing only zirconium. If you observe a signal at the m/z of 92, this confirms the presence of ⁹²Zr interference from your instrument or sample introduction system. You can also monitor other non-interfered zirconium isotopes (e.g., ⁹⁰Zr or ⁹¹Zr) in your samples. A high signal for these isotopes would strongly suggest the presence of ⁹²Zr.
Issue 2: I am using a collision/reaction cell, but I am still observing interference. What could be the problem?
-
Possible Cause 1: Incorrect reaction gas or flow rate.
-
Solution: Ensure you are using the appropriate reaction gas for separating Mo and Zr. For example, nitrous oxide (N₂O) has been shown to react with Zr but not Mo.[9] Optimize the gas flow rate according to the manufacturer's recommendations and your specific sample matrix.
-
-
Possible Cause 2: Unwanted side reactions in the cell.
-
Solution: If your instrument is a single-quadrupole ICP-MS, other elements in your sample matrix might be reacting with the cell gas and forming new interfering species.[6] Using a triple-quadrupole (ICP-MS/MS) instrument can help by pre-filtering the ions entering the cell, thus preventing these unwanted side reactions.[6]
-
Issue 3: I am trying to perform chemical separation of Zr from my Mo samples, but the recovery of Mo is low.
-
Possible Cause: Non-quantitative recovery during the separation process.
-
Solution: It is crucial to ensure that the chemical separation method, such as ion-exchange chromatography, is optimized for quantitative recovery of molybdenum.[2] This may involve adjusting the type of resin, acid concentrations, and elution volumes. It is recommended to validate the separation method with known standards to confirm quantitative recovery before processing valuable samples.
-
Quantitative Data on Interference Removal Methods
The following table summarizes the effectiveness of different methods for minimizing Zr interference on Mo measurements.
| Method | Principle of Interference Removal | Reported Effectiveness | Reference |
| Collision/Reaction Cell (N₂O gas) | Selective chemical reaction of Zr⁺ with N₂O to form ZrO₂⁺, which has a different mass, while Mo remains unreactive. | Efficient separation of Mo and Zr, producing precise and reproducible Mo isotopic data. | [9] |
| High-Resolution ICP-MS (HR-ICP-MS) | Physical separation of ⁹²Mo⁺ and ⁹²Zr⁺ ion beams based on their small mass difference. | Can resolve analyte signals from interferences, providing "spotless" spectra. | [7] |
| Chemical Separation (Ion-Exchange Chromatography) | Removal of Zr from the sample matrix prior to analysis. | Can quantitatively separate Mo from matrix elements, including Zr. | [1][2] |
Experimental Protocols
Protocol 1: Interference Removal using a Collision/Reaction Cell with N₂O Gas
This protocol is a general guideline for using N₂O as a reaction gas to separate ⁹²Mo and ⁹²Zr. Instrument-specific parameters should be optimized.
-
Instrument Setup:
-
Use an ICP-MS equipped with a collision/reaction cell. A triple-quadrupole instrument (ICP-MS/MS) is recommended for cleaner spectra.[6]
-
Tune the instrument according to the manufacturer's daily performance check procedures.
-
-
Reaction Gas Setup:
-
Introduce N₂O gas into the collision/reaction cell.
-
-
Method Development:
-
Set the first quadrupole (Q1) to transmit only ions with m/z = 92 to the collision/reaction cell.
-
Optimize the N₂O flow rate to maximize the reaction of Zr⁺ while minimizing any reaction with Mo⁺. This can be done by monitoring the ⁹²Zr⁺ signal and the formation of ZrO₂⁺ products at a higher mass while analyzing a Zr standard.
-
Set the second quadrupole (Q2) to measure the unreacted ⁹²Mo⁺ at m/z = 92.
-
-
Sample Analysis:
-
Introduce the samples into the ICP-MS.
-
Acquire data by monitoring the signal at m/z = 92 for ⁹²Mo.
-
It is also advisable to monitor a non-interfered Mo isotope (e.g., ⁹⁵Mo or ⁹⁷Mo) and a Zr isotope (e.g., ⁹⁰Zr) to check for the efficiency of the interference removal.
-
Protocol 2: Chemical Separation of Zr from Mo using Ion-Exchange Chromatography
This is a generalized protocol for the separation of Mo from Zr using anion exchange chromatography. Specific acid concentrations and resin types may need to be optimized for different sample matrices.
-
Sample Preparation:
-
Digest the sample using an appropriate acid mixture to bring all elements into solution.
-
-
Column Preparation:
-
Prepare an anion exchange column (e.g., AG1-X8 resin).
-
Condition the column with the appropriate acid solution (e.g., HCl).
-
-
Sample Loading:
-
Load the digested sample solution onto the column. Molybdenum will be retained on the resin, while zirconium will pass through.
-
-
Elution:
-
Wash the column with an appropriate acid solution to remove any remaining matrix elements, including zirconium.
-
Elute the purified molybdenum from the column using a different acid or a change in acid concentration (e.g., switching from HCl to HNO₃).
-
-
Analysis:
-
Analyze the collected molybdenum fraction by ICP-MS.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Strategies to overcome spectral interference in ICP-MS detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. High-precision molybdenum isotope analysis by negative thermal ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High accuracy measurements of Mo isotopes by MC-ICPMS with in situ Mo/Zr separation using N2O in a collision reaction cell [inis.iaea.org]
Technical Support Center: High-Precision Molybdenum-92 Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in high-precision Molybdenum-92 (Mo-92) analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during Mo-92 analysis, providing potential causes and recommended solutions in a question-and-answer format.
Question: Why am I observing low signal intensity for Molybdenum during MC-ICP-MS analysis?
Potential Causes & Solutions:
-
Incomplete Sample Digestion: Molybdenum may not be fully liberated from the sample matrix.
-
Solution: Ensure complete sample digestion by using appropriate acids (e.g., aqua regia) and heating. For complex matrices like geological samples, a multi-step digestion process may be necessary.
-
-
Poor Ionization Efficiency: The plasma conditions may not be optimal for Mo ionization.
-
Solution: Optimize instrument parameters such as nebulizer gas flow rate, RF power, and sample uptake rate. Ensure the instrument is properly tuned according to the manufacturer's recommendations.
-
-
Matrix Effects: High concentrations of other elements in the sample can suppress the Mo signal.
-
Sample Introduction Issues: Problems with the nebulizer, spray chamber, or cones can lead to reduced sample transport to the plasma.
-
Solution: Inspect and clean the sample introduction system regularly. Check for blockages in the nebulizer and ensure proper seating of the cones.
-
Question: My Mo isotope ratio measurements are showing poor precision and reproducibility. What are the likely causes?
Potential Causes & Solutions:
-
Instrumental Mass Bias Instability: Fluctuations in instrumental conditions can lead to unstable mass bias.
-
Solution: Use a double-spike technique (e.g., ¹⁰⁰Mo-⁹⁷Mo) to accurately correct for instrumental mass bias in real-time.[3] Ensure a stable laboratory environment (temperature, humidity) to minimize instrument drift.
-
-
Inadequate Blank Correction: High or variable procedural blanks can significantly impact the accuracy of measurements, especially for low-concentration samples.
-
Solution: Process procedural blanks alongside samples to accurately assess and correct for any Mo contamination from reagents or labware. Aim for total analytical blanks to be negligible relative to the amount of Mo in the sample.[4]
-
-
Isobaric Interferences: Other elements or polyatomic species can have the same mass-to-charge ratio as Mo isotopes, leading to inaccurate measurements.
Question: I suspect isobaric interferences on my Mo-92 measurement. How can I confirm and correct for this?
Confirmation & Correction:
-
Monitor Non-Analyte Masses: During analysis, monitor masses corresponding to potential interfering species (e.g., ⁹⁰Zr, ⁹¹Zr, ⁹⁴Zr, ⁹⁶Ru, ⁹⁸Ru). Elevated signals on these masses that correlate with your sample introduction suggest the presence of these elements.
-
Chemical Purification: The most effective way to address isobaric interferences is through meticulous chemical separation. A two-stage anion exchange chromatography procedure can effectively separate Mo from matrices containing interfering elements like Zr.[4]
-
Mathematical Corrections: If residual interferences remain after chemical separation, mathematical corrections can be applied. This requires measuring a non-interfered isotope of the interfering element and using the known natural isotopic abundances to calculate and subtract the contribution at the Mo isotope mass of interest. However, this approach can introduce additional uncertainty.
Frequently Asked Questions (FAQs)
What is the natural abundance of this compound?
The natural abundance of this compound is approximately 14.65%.[5][6][7]
What are the primary analytical techniques for high-precision Mo-92 analysis?
The primary techniques are Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Negative Thermal Ionization Mass Spectrometry (N-TIMS).[1][3][4] MC-ICP-MS is often favored for its high sample throughput, while N-TIMS can offer very high precision and stability, especially for smaller sample sizes.[4]
Why is a double-spike technique recommended for Mo isotope analysis?
A double-spike technique is the most accepted method for correcting instrumental mass bias, which is a major source of inaccuracy in isotope ratio measurements.[3] It involves adding a known amount of an artificially enriched mixture of two Mo isotopes (e.g., ¹⁰⁰Mo and ⁹⁷Mo) to the sample before analysis. This allows for the precise correction of mass fractionation that occurs during both the chemical purification and the mass spectrometry measurement, leading to highly accurate and precise data.[3]
What are the common isobaric interferences for Molybdenum isotopes?
The main isobaric interferences for Mo isotopes come from Zirconium (Zr) and Ruthenium (Ru) isotopes. Specifically:
-
⁹²Zr on ⁹²Mo
-
⁹⁴Zr on ⁹⁴Mo
-
⁹⁶Zr and ⁹⁶Ru on ⁹⁶Mo
-
⁹⁸Ru on ⁹⁸Mo
-
¹⁰⁰Ru on ¹⁰⁰Mo
How can I prepare a calibration standard for Mo-92 analysis?
Calibration standards can be prepared by dissolving a certified Molybdenum standard reference material (e.g., NIST SRM 3134) in a dilute acid matrix (e.g., 2% HNO₃).[8][9] A series of dilutions can then be made to create a calibration curve covering the expected concentration range of the samples.[9] It is crucial to use high-purity acids and deionized water to minimize contamination.
Quantitative Data Summary
Table 1: Reported Precision for Molybdenum Isotope Ratio Measurements
| Isotope Ratio | Analytical Technique | Reported Precision (2SD) | Reference |
| ⁹⁷Mo/⁹⁶Mo | N-TIMS | ±5.4 ppm | [4] |
| ⁹²Mo/⁹⁶Mo | N-TIMS | ±107 ppm | [4] |
| ⁹⁴Mo/⁹⁶Mo | N-TIMS | ±37 ppm | [4] |
| ⁹⁵Mo/⁹⁶Mo | N-TIMS | ±23 ppm | [4] |
| ¹⁰⁰Mo/⁹⁶Mo | N-TIMS | ±32 ppm | [4] |
| δ⁹⁸/⁹⁵Mo | MC-ICP-MS | 0.10‰ | [3] |
| Low-Mo Samples | MC-ICP-MS | Better than ±0.04‰ amu⁻¹ | [3] |
Experimental Protocols
Protocol 1: Sample Digestion for Geological Samples
-
Weigh an appropriate amount of powdered sample into a clean Teflon beaker.
-
Add a mixture of concentrated nitric acid (HNO₃) and hydrofluoric acid (HF).
-
Heat the beaker on a hot plate at a controlled temperature (e.g., 120°C) for 48 hours.
-
Evaporate the acid mixture to dryness.
-
Add concentrated perchloric acid (HClO₄) and heat to fumes to break down any remaining organic matter and fluorides.
-
Evaporate to dryness again.
-
Dissolve the residue in a dilute acid (e.g., 0.5 M HCl) for subsequent chromatographic separation.
Protocol 2: Two-Stage Anion Exchange Chromatography for Mo Purification
This protocol is designed to separate Molybdenum from matrix and interfering elements.
-
Column Preparation: Prepare a column with an appropriate anion exchange resin (e.g., Bio-Rad AG® 1-X8).
-
Column Conditioning: Condition the column by washing with high-purity water, followed by the appropriate acid for sample loading (e.g., 0.5 M HCl).
-
Sample Loading: Load the dissolved sample solution onto the column.
-
Matrix Elution: Elute the matrix elements with a specific acid mixture (e.g., 1 M HCl). Interfering elements like Zr will be washed from the column during this step.
-
Molybdenum Elution: Elute the purified Molybdenum fraction using a different acid or concentration (e.g., 2 M HNO₃).
-
Second Stage Purification (if necessary): For samples with high concentrations of interfering elements, a second chromatography stage using a different resin or elution scheme may be required to achieve the desired purity.
Visualizations
Caption: Workflow for high-precision Mo isotope analysis.
Caption: Troubleshooting logic for Mo-92 analysis issues.
References
- 1. Molybdenum isotope analysis [alsglobal.se]
- 2. Molybdenum Isotope Analysis Using the Neoma MS/MS MC-ICP-MS [at-spectrosc.com]
- 3. researchgate.net [researchgate.net]
- 4. High-precision molybdenum isotope analysis by negative thermal ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. buyisotope.com [buyisotope.com]
- 6. This compound - isotopic data and properties [chemlin.org]
- 7. Molybdenum | Mo (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. icpms.cz [icpms.cz]
Advanced purification techniques for Molybdenum-92 compounds
Welcome to the Technical Support Center for Advanced Purification of Molybdenum-92 Compounds. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound compounds and why are they problematic? A1: Common impurities in Molybdenum (Mo) compounds include other metals like tungsten, copper, lead, potassium, silicon, and aluminum, as well as various radionuclides if the material is sourced from neutron capture processes.[1][2][3][4] Tungsten is particularly challenging to separate due to its chemical similarity to molybdenum.[3] For applications in medicine and high-tech industries, such as in very-large-scale integration (VLSI) circuits, even trace amounts of impurities like potassium can degrade performance and service life.[2][5] Radionuclidic impurities are a major concern for medical applications, requiring high purity to ensure patient safety and imaging quality.[4]
Q2: What are the primary methods for purifying Molybdenum compounds? A2: The main advanced purification techniques include sublimation, precipitation/co-precipitation, solvent extraction, and ion-exchange chromatography.[3][4][6][7] Sublimation of molybdenum trioxide (MoO₃) is effective for separating it from less volatile impurities.[3][8] Precipitation is used to selectively remove impurities or to isolate the molybdenum compound from a solution.[9][10] Solvent extraction and chromatography are powerful techniques for achieving very high levels of chemical and isotopic purity by separating molybdenum based on its distribution between two immiscible liquid phases or its affinity for a stationary phase, respectively.[6][7][11]
Q3: Can the purification process itself alter the isotopic composition of this compound? A3: While significant isotopic fractionation is a concern, studies have shown that methods like sublimation can be performed without causing detectable mass fractionation of molybdenum isotopes.[8] However, anion-exchange chromatography has been shown to cause some level of isotope fractionation, with heavier isotopes being eluted preferentially.[7] Achieving substantial isotopic enrichment through this method is considered very laborious.[7]
Q4: What level of enrichment and purity is typically required for Mo-92 in medical applications? A4: Medical applications, particularly those involving the production of radiopharmaceuticals, demand very high chemical and isotopic purity.[5] Enrichment levels for stable molybdenum isotopes can reach up to 98-99.8%.[5][12] The final product must be free of chemical and radionuclidic contaminants to be suitable for medical use.[4]
Troubleshooting Guides
Sublimation Issues
| Problem | Possible Cause | Solution |
| Low Yield of Purified MoO₃ | Sublimation Temperature Too High: Overheating can cause the molybdenum oxide to melt, reducing the efficiency of the solid-to-gas phase transition.[13] | Optimize the sublimation temperature. For MoO₃, temperatures in the range of 670–750 °C have been studied, with higher temperatures requiring less time but increasing the risk of melting.[13] |
| Incomplete Sublimation: Insufficient time or temperature may leave a significant amount of MoO₃ in the starting material. | Increase the duration of the sublimation process or incrementally increase the temperature while monitoring for signs of melting.[13] | |
| Persistent Tungsten (W) Impurity | Chemical Similarity: Tungsten and Molybdenum have very similar chemical properties, making separation difficult.[3] | Add a small amount (up to 1%) of high-purity zinc molybdate (B1676688) (ZnMoO₄) to the MoO₃ before sublimation. This can promote an exchange reaction that helps to reduce the concentration of tungsten in the sublimate.[3] |
| Contamination from Grinding | Post-Sublimation Processing: Grinding the large crystal grains of MoO₃ formed during sublimation can introduce contaminants.[3] | Dissolve the purified molybdenum oxide in ammonia (B1221849) and then recrystallize it. This allows for the production of a high-purity, fine powder suitable for further synthesis without mechanical grinding.[3] |
Solvent Extraction Inefficiencies
| Problem | Possible Cause | Solution |
| Poor Extraction Efficiency | Incorrect pH or Acid Concentration: The distribution of molybdenum species in the aqueous phase is highly dependent on pH and the type of acid used, which directly impacts extraction.[14][15] | Optimize the acid medium and concentration. For example, with Alamine 336, extraction efficiency follows the sequence: H₃PO₄ > H₂SO₄ > HNO₃ > HCl.[14] |
| Formation of a Third Phase: High concentrations of the Mo-amine complex can lead to the formation of a third, dense phase, complicating separation.[16] | Adjust the organic-to-aqueous (O/A) phase ratio. Lowering the O/A ratio can prevent the formation of this third phase.[16] | |
| Low Recovery Yields | Suboptimal Extractant: The chosen extractant may not be ideal for the specific conditions or impurity profile. | Screen different extractants. Aliquat 336 has shown over 90% extraction for molybdenum in various mineral acids.[14] For removing Mo from uranium solutions, TOPO, Aliquat 336, and Alamine 336 have demonstrated good performance.[14] |
| Decreased Performance Over Cycles | Solvent Degradation or Loss: The extractant and diluent may degrade or be lost over multiple extraction-stripping cycles.[16] | Investigate the stability of the solvent system. While initial extraction can be high (99% for Mo), performance can decline over subsequent cycles.[16] Consider solvent washing or regeneration steps. |
Chromatography Challenges
| Problem | Possible Cause | Solution |
| Co-elution of Impurities | Similar Affinity for Resin: Impurities may have a similar affinity for the chromatography resin as molybdenum, leading to incomplete separation. | Pre-treatment: Use precipitation steps before the chromatography column to remove interfering ions. For instance, precipitating with Fe(OH)₃ and Al(OH)₃ can remove a wide range of radionuclidic contaminants.[4] |
| Incorrect Eluent: The eluent may not be selective enough to separate Mo from specific contaminants. | Optimize the eluent composition and concentration. For anion-exchange chromatography, the choice and molarity of the eluting acid or salt solution are critical.[11] | |
| Compound Decomposes on Column | Acidic Nature of Stationary Phase: Standard silica (B1680970) gel is acidic and can cause decomposition of sensitive coordination complexes.[17] | Use a Different Stationary Phase: Try using alumina (B75360) or a C2-capped silica.[17] |
| Neutralize the Stationary Phase: Wash the silica gel with a solution containing a base like triethylamine (B128534) (NEt₃) before use to neutralize acidic sites.[17] | ||
| Incomplete Removal of Specific Ions | High Affinity of Contaminant for Molybdate Solution: Certain ions, like Cesium (Cs) and Rubidium (Rb), are not effectively removed by common precipitation methods.[4] | Use a specialized chromatography column. A column packed with potassium nickel hexacyanoferrate (II) (KNHCF) shows a high affinity for eliminating ¹³⁴Cs and ⁸⁶Rb radionuclides.[4] |
Data Summaries
Table 1: Efficacy of Different Precipitants
This table summarizes the effectiveness of various precipitants in removing molybdenum and uranium from wastewater, which is a common first step in purification and recovery processes.
| Precipitant | Molybdenum Precipitation Efficiency | Uranium Precipitation Efficiency | Notes |
| Ferric (Fe(III)) Salt | 98.9% | 95.7% | Considered the most appropriate precipitant for overall performance.[9] |
| Aluminum (Al(III)) Salt | 75.9% | 48.8% | Lower efficiency compared to Ferric salt.[9] |
| Humic Acid | Variable | Strong complexation with U(VI) | Can form macromolecular precipitates.[9] |
| Data sourced from a study on wastewater treatment, with precipitant dosage fixed at 0.6 mmol·L⁻¹.[9] |
Table 2: Impurity Reduction via Sublimation and Recrystallization
This table shows the concentration of key impurities in Molybdenum Trioxide (MoO₃) before and after purification stages.
| Impurity | Initial Concentration (ppm) | After 1st Sublimation (ppm) | After 2nd Sublimation (ppm) |
| Si | 100 - 500 | 10 - 50 | 1 - 8 |
| K | < 1 | < 1 | < 1 |
| Fe | 10 - 50 | 2 - 6 | < 1 |
| W | 200 - 500 | 100 - 200 | 30 - 40 |
| Data from a study on MoO₃ purification for crystal growth.[18] |
Experimental Protocols
Protocol 1: Purification of MoO₃ by Double Sublimation
This protocol is designed to reduce metallic impurities, particularly tungsten, from commercial-grade molybdenum trioxide.
-
Preparation: Mix the initial MoO₃ powder with up to 1% by weight of high-purity zinc molybdate (ZnMoO₄).[3]
-
First Sublimation: Place the mixture in a suitable vacuum furnace. Heat to a temperature range of 700-750°C to induce sublimation.[3][13] The MoO₃ will transition to a gas and deposit as crystals in a cooler zone of the apparatus.
-
Collection: Carefully collect the sublimated MoO₃ crystals.
-
Second Sublimation: Repeat the sublimation process (Step 2) with the collected crystals to achieve a higher degree of purity.
-
Annealing: The resulting sublimate may be a mixture of molybdenum oxides. Anneal the material in an air atmosphere to convert it to stoichiometric yellow MoO₃.[3]
-
Final Processing (Optional): To obtain a fine powder without grinding, dissolve the purified MoO₃ in an ammonia solution and then recrystallize it.[3]
Protocol 2: Radionuclide Removal via Sequential Precipitation
This protocol is used for purifying neutron-capture Molybdenum-99 from a dissolved target solution, a process with analogous steps for purifying other Mo isotopes.[4]
-
Initial Dissolution: Dissolve the irradiated molybdenum target in 5 M NaOH solution.
-
First Precipitation (Fe(OH)₃): Add hydrogen peroxide to the solution. This will induce the precipitation of iron hydroxides (Fe(OH)₃), which co-precipitates contaminants like ¹⁵²Eu, ¹⁴⁰La, ¹⁴¹Ce, and ⁹²ᵐNb.[4]
-
Separation: Centrifuge or filter the solution to separate the supernatant containing the molybdate from the precipitate.
-
Second Precipitation (Al(OH)₃): Carefully acidify the supernatant with concentrated nitric acid to a pH of 9.5. This will cause the precipitation of aluminum hydroxide (B78521) (Al(OH)₃).[4] This step effectively removes contaminants such as ⁹⁵Zr, ¹⁷⁵Hf, ¹⁸¹Hf, and ⁶⁵Zn.[4]
-
Final Separation: Separate the purified molybdate solution from the Al(OH)₃ precipitate. The resulting solution is now significantly purified from a wide range of metallic and radionuclidic impurities and can be passed to a chromatography stage for final polishing.
Visual Guides
General Purification Workflow
This diagram illustrates a generalized workflow for the purification of this compound compounds, starting from the raw material and proceeding through multiple potential purification stages to achieve a high-purity final product.
Caption: Generalized workflow for Mo-92 purification.
Troubleshooting Logic for Low Purity
This diagram provides a logical troubleshooting path for researchers experiencing low purity in their final this compound compound. It guides the user from the initial problem to potential causes and specific solutions.
Caption: Troubleshooting flowchart for low purity issues.
References
- 1. prometia.eu [prometia.eu]
- 2. mdpi.com [mdpi.com]
- 3. epj-conferences.org [epj-conferences.org]
- 4. Chromatographic purification of neutron capture molybdenum-99 from cross-contaminant radionuclides [inis.iaea.org]
- 5. Molybdenum [orano.group]
- 6. researchgate.net [researchgate.net]
- 7. Molybdenum isotope enrichment by anion-exchange chromatography - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 9. mdpi.com [mdpi.com]
- 10. Purification of molybdenum [inis.iaea.org]
- 11. Pilot scale optimization of a chromatographic method for purification of Molybdenum-99 (cold and hot tests) [jonsat.nstri.ir]
- 12. This compound (Mo-92) [isotop.ru]
- 13. pr.ibs.re.kr [pr.ibs.re.kr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. researchgate.net [researchgate.net]
Long-term storage and stability of Molybdenum-92 samples
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of Molybdenum-92 (Mo-92) samples. Adherence to these guidelines is crucial for maintaining sample integrity and ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of this compound samples?
A1: this compound (⁹²Mo) is a stable isotope and does not undergo radioactive decay.[1] Therefore, its isotopic integrity is permanent. However, the chemical and physical stability of the sample depends on its form (e.g., metal powder, oxide) and storage conditions. When stored properly, solid forms of this compound are expected to be stable for many years. For instance, some reference materials of metal powders have shown stability for over 15 years.[2]
Q2: What are the primary factors that can affect the stability of Mo-92 samples?
A2: The primary factors affecting the stability of Mo-92 samples are environmental conditions. These include:
-
Temperature: High temperatures can accelerate oxidation. Weak oxidation of molybdenum metal begins at approximately 300°C, with significant oxidation occurring above 600°C.[3]
-
Humidity: Moisture can lead to the formation of oxides and hydroxides on the surface of molybdenum metal.[4] Molybdenum compounds, such as molybdenum trioxide, can be hygroscopic, meaning they readily absorb moisture from the air.[5]
-
Oxygen: The presence of oxygen, especially at elevated temperatures, will lead to the formation of various molybdenum oxides.[6][7]
-
Incompatible Materials: Contact with strong oxidizing agents should be avoided.[8]
Q3: How should I store my solid this compound samples (metal powder or oxide)?
A3: To ensure the long-term stability of solid Mo-92 samples, it is recommended to store them in a controlled environment. Key storage recommendations are summarized in the table below.
Q4: My Mo-92 is in an aqueous solution. How should I store it?
A4: The stability of aqueous Mo-92 solutions depends on the specific molybdenum compound and the solution's pH. Molybdate ions (MoO₄²⁻) are the predominant species in aqueous media at neutral pH.[1] For long-term storage of solutions, it is crucial to prevent evaporation and changes in pH. It is recommended to store solutions in tightly sealed, amber glass vials at refrigerated temperatures (2-8°C) or frozen (-20°C).[9]
Q5: Are there any visible signs of degradation I should look for?
A5: For molybdenum metal powder, a change in color from its typical gray/black appearance to a greenish or bluish hue can indicate surface oxidation.[3] Clumping or caking of powders that are normally free-flowing can be a sign of moisture absorption.[10] For solutions, the appearance of precipitates may indicate a change in the chemical form of the molybdenum.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound samples.
Issue 1: Inconsistent experimental results using a previously reliable batch of Mo-92.
This could be due to a change in the chemical or physical properties of the sample.
-
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Recommended Actions:
-
Verify Storage Conditions: Confirm that the sample has been stored according to the recommended guidelines (see Table 1).
-
Visual Inspection: Carefully examine the sample for any changes in color, texture, or for the presence of clumping.
-
Analytical Characterization: If degradation is suspected, consider re-characterizing a small aliquot of the sample using techniques outlined in Table 3 to confirm its chemical state.
-
Issue 2: Molybdenum powder is clumping and difficult to handle.
This is a common issue with hygroscopic powders.
-
Recommended Actions:
-
Drying: If moisture absorption is suspected, the powder can be dried in a vacuum oven at a low temperature (e.g., 80-120°C for several hours).[9][10]
-
Improve Handling Technique: When working with the powder, minimize its exposure to ambient air. Use of a glove box with a dry, inert atmosphere is ideal.[9]
-
Storage Enhancement: Place desiccant packs in the secondary storage container to absorb any residual moisture.[9] Ensure the primary container is sealed tightly immediately after use.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for Solid Mo-92 Samples
| Parameter | Recommendation | Rationale |
| Temperature | 15°C to 25°C (Stable) | Prevents condensation from temperature fluctuations.[9] |
| Relative Humidity | < 40% RH | Minimizes moisture absorption and surface oxidation.[9] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen and moisture to prevent chemical reactions.[9] |
| Primary Container | Tightly sealed, airtight amber glass or metal vial | Protects from light, moisture, and atmospheric exposure.[9] |
| Secondary Container | Sealed container with desiccant | Provides an additional barrier against moisture.[9] |
| Location | Cool, dry, well-ventilated area | Ensures stable environmental conditions. |
| Avoid | Proximity to heat sources, direct sunlight, and strong oxidizing agents | Prevents accelerated degradation.[8] |
Experimental Protocols
Protocol 1: Accelerated Stability Study for Mo-92 Powder
This protocol is adapted from the ASTM F1980 standard guide and ICH Q1A guidelines to provide a framework for assessing the stability of Mo-92 powder under accelerated conditions.[11][12]
-
Objective: To predict the long-term stability of Mo-92 powder by subjecting it to elevated temperature and humidity.
-
Methodology:
-
Sample Preparation: Aliquot the Mo-92 powder into several identical, appropriate primary containers (e.g., amber glass vials).
-
Initial Analysis (Time 0): Perform baseline analysis on one or more aliquots using the techniques listed in Table 3 to establish the initial state of the material.
-
Accelerated Aging: Place the remaining sealed samples in a stability chamber set to an elevated temperature and, if desired, controlled humidity (e.g., 55°C and 50% RH).[12] The duration of the study can be calculated using the Arrhenius equation as described in ASTM F1980.[7]
-
Time Points: Remove samples from the chamber at predetermined time points (e.g., 0, 1, 3, and 6 months for a 6-month study).
-
Analysis: At each time point, allow the sample to return to ambient temperature before performing the same set of analytical tests conducted at Time 0.
-
Data Evaluation: Compare the results from each time point to the initial data to identify any significant changes in the physical or chemical properties of the Mo-92 powder.
-
-
Experimental Workflow Diagram
Caption: Workflow for an accelerated stability study of Mo-92 powder.
Protocol 2: Characterization of Mo-92 Sample Stability
This protocol outlines the use of key analytical techniques to assess the stability of Mo-92 samples.
-
Objective: To determine if any chemical or physical changes have occurred in a Mo-92 sample during storage.
-
Methodologies: A summary of relevant analytical techniques is provided in Table 3.
Table 3: Analytical Techniques for Mo-92 Stability Assessment
| Technique | Parameter Measured | Purpose in Stability Study |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical (oxidation) states | To detect the formation of surface oxides (e.g., MoO₂, MoO₃) on molybdenum metal.[6][8] |
| Thermogravimetric Analysis (TGA) | Mass change as a function of temperature | To determine the onset temperature of oxidation and quantify the extent of oxidation at different temperatures.[13][14] |
| Visual Inspection | Color, appearance, and morphology | A simple, initial assessment for signs of degradation like color change or clumping. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Elemental and isotopic composition | To confirm the isotopic enrichment of Mo-92 and to quantify the total molybdenum content. |
| Karl Fischer Titration | Water content | To quantify the amount of absorbed moisture, particularly for hygroscopic forms like molybdenum trioxide.[9] |
-
Logical Flow for Sample Characterization
Caption: Logical flow for the analytical characterization of Mo-92 sample stability.
References
- 1. fda.gov [fda.gov]
- 2. Revalidation and long-term stability of National Institute of Standards and Technology Standard Reference Materials 1566, 1567, 1568, and 1570 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemetalusa.com [chemetalusa.com]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. ASTM F1980 Accelerated Aging | Medical Device Shelf Life [lso-inc.com]
- 8. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Advanced Analysis of Molybdenum Oxide Peak Shapes [xpsfitting.com]
- 9. heegermaterials.com [heegermaterials.com]
- 10. How To Prevent Moisture Damage In Metal Powders: A Complete Guide - Heeger Metal - Specialist In Refractory Metals And Alloys [heegermetal.com]
- 11. csanalytical.com [csanalytical.com]
- 12. pkgcompliance.com [pkgcompliance.com]
- 13. imim.pl [imim.pl]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Technical Support Center: High-Precision Molybdenum-92 Isotopic Ratio Measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the precision of Molybdenum-92 (Mo-92) and other molybdenum isotopic ratio measurements. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical technique for high-precision Molybdenum isotope measurements?
The most common and precise technique is Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[1][2][3][4][5] This method allows for the simultaneous measurement of multiple molybdenum isotopes, which is crucial for achieving high precision.[1] For even greater accuracy and to correct for instrumental mass bias and fractionation induced during chemical preparation, MC-ICP-MS is often coupled with the isotopic double-spike technique.[2][6]
Q2: Why is the double-spike technique essential for precise Mo isotope measurements?
The double-spike technique is a method of internal standardization that corrects for mass-dependent fractionation occurring during both instrumental analysis and laboratory procedures (e.g., column chemistry).[1][2][6] By adding a pre-calibrated mixture of two enriched isotopes (e.g., ⁹⁷Mo and ¹⁰⁰Mo) to the sample before purification, any fractionation affects the sample and the spike isotopes in the same way.[6][7] This allows for the mathematical deconvolution and correction of these effects, leading to significantly improved accuracy and precision, often in the range of ~0.02‰ to 0.06‰.[6][7]
Q3: What are the most significant challenges in measuring Mo isotopic ratios accurately?
The primary challenges include:
-
Isobaric Interferences: Direct overlap of isotopes from other elements on the masses of Mo isotopes. The most critical interferences are from Zirconium (⁹²Zr on ⁹²Mo, ⁹⁴Zr on ⁹⁴Mo, ⁹⁶Zr on ⁹⁶Mo) and Ruthenium (⁹⁶Ru on ⁹⁶Mo, ⁹⁸Ru on ⁹⁸Mo, ¹⁰⁰Ru on ¹⁰⁰Mo).[8][9]
-
Matrix Effects: The presence of other elements in the sample solution can alter the instrument's response and cause shifts in the measured isotope ratios.[10][11] Thorough chemical separation of Mo from the sample matrix is crucial to mitigate these effects.[12]
-
Instrumental Mass Bias: Mass spectrometers inherently favor the transmission of heavier isotopes over lighter ones. This instrumental fractionation must be corrected for, typically using a double-spike or external normalization techniques.[2][10]
-
Procedural Blanks: Contamination from reagents and labware can become significant when analyzing samples with very low Mo concentrations (e.g., nanogram levels).[7]
Q4: How much sample (Molybdenum) is typically required for a high-precision analysis?
With modern MC-ICP-MS instruments and optimized methods, high-precision measurements can be achieved on very small amounts of Molybdenum. Recent studies have demonstrated that an injecting sample size as small as 5 ng of Mo is sufficient for high-quality data.[7] To achieve this, a total sample amount containing 30–60 ng of Mo is typically processed to account for any potential loss during purification.[7]
Troubleshooting Guide
Q5: My results show poor precision and reproducibility. What are the likely causes?
Poor precision can stem from several sources. Use the following logical workflow to diagnose the issue.
References
- 1. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 2. researchgate.net [researchgate.net]
- 3. Molybdenum Isotope Analysis Using the Neoma MS/MS MC-ICP-MS [at-spectrosc.com]
- 4. researchgate.net [researchgate.net]
- 5. Molybdenum isotope analysis [alsglobal.se]
- 6. A practical guide for the design and implementation of the double-spike technique for precise determination of molybdenum isotope compositions of environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validating the high-precision measurement of Mo isotopes at the 5 ng level using double spike MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. High accuracy measurements of Mo isotopes by MC-ICPMS with in situMo/Zr separation using N2O in a collision reaction cell - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 9. lpi.usra.edu [lpi.usra.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Mitigating matrix effects in Molybdenum-92 sample analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during Molybdenum-92 (⁹²Mo) sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are alterations in the analytical signal of ⁹²Mo caused by other components in the sample matrix. These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[1][2] In Inductively Coupled Plasma Mass Spectrometry (ICP-MS), common matrix effects include space-charge effects, ionization suppression in the plasma, and polyatomic interferences where ions from the matrix combine with plasma gases to form interfering species at the same mass-to-charge ratio as ⁹²Mo.[3]
Q2: What are the common sources of matrix interferences for ⁹²Mo analysis?
A2: Common sources of interference depend on the sample type.
-
Geological Samples: Elements such as Zirconium (Zr), Ruthenium (Ru), Iron (Fe), Nickel (Ni), and Cobalt (Co) can cause isobaric and polyatomic interferences.[3] For instance, ⁹²Zr is an isobaric interference for ⁹²Mo.
-
Biological Samples (e.g., plasma, serum, urine): High concentrations of salts (e.g., sodium chloride), proteins, and phospholipids (B1166683) are major sources of matrix effects.[1][4] These can cause signal suppression and clog instrument components.
-
Pharmaceutical Samples: Excipients, active pharmaceutical ingredients (APIs), and complex organic molecules can interfere with ⁹²Mo analysis.[5]
Q3: How can I minimize matrix effects during sample preparation?
A3: Effective sample preparation is crucial for minimizing matrix effects.[6] The goal is to isolate ⁹²Mo from interfering matrix components. Common strategies include:
-
Digestion: Acid digestion (e.g., using nitric acid) is often used to break down organic matrices in biological and pharmaceutical samples.[7]
-
Chromatographic Separation: Ion-exchange chromatography is a powerful technique to separate Mo from interfering elements in both geological and biological samples.[8]
-
Liquid-Liquid Extraction (LLE): This can be used to separate molybdenum from certain matrix components.[9]
-
Solid-Phase Extraction (SPE): SPE can effectively remove interfering compounds from complex samples.[4]
Q4: What instrumental techniques can help mitigate matrix effects?
A4: Modern ICP-MS instruments offer several features to combat matrix effects:
-
Collision/Reaction Cells (CRC): These devices use gases (e.g., helium, hydrogen, ammonia) to react with or collide with interfering polyatomic ions, reducing their impact on the ⁹²Mo signal.[3]
-
High-Resolution ICP-MS (HR-ICP-MS): This technique can physically separate the ⁹²Mo peak from many interfering peaks based on their slight mass differences.[3]
-
Tandem Mass Spectrometry (MS/MS): Advanced setups like MS/MS can provide an extra level of selectivity, further reducing interferences.[10]
Q5: What is the role of internal and external standards in correcting for matrix effects?
A5: Standardization methods are essential for correcting remaining matrix effects:
-
Internal Standardization: An element with similar ionization properties to Mo (but not present in the sample) is added to all samples, standards, and blanks. Any signal suppression or enhancement affecting the internal standard is assumed to also affect Mo, allowing for correction.[3]
-
External Standardization (Matrix-Matching): Calibration standards are prepared in a matrix that closely matches the sample matrix. This helps to compensate for matrix effects.[3][11]
-
Standard Addition: Known amounts of a Mo standard are added to the sample. This is a robust method for correcting matrix effects but can be time-consuming.[3][12]
-
Isotope Dilution: A known amount of an enriched Mo isotope (other than ⁹²Mo) is added to the sample. By measuring the altered isotopic ratio, the concentration of the native ⁹²Mo can be accurately determined, correcting for matrix effects and recovery losses.[7]
-
Double-Spiking: This advanced isotope dilution technique uses two enriched Mo isotopes to correct for instrumental mass bias, providing very high precision and accuracy.[8]
Troubleshooting Guides
Issue 1: Poor ⁹²Mo Signal Recovery or Signal Suppression
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High concentration of matrix components (salts, organics) | Dilute the sample.[3] | Reduced matrix load leading to improved signal. Note: Dilution may impact detection limits. |
| Optimize sample preparation to remove more of the matrix (e.g., improve chromatographic separation, use a more effective digestion).[6] | Cleaner sample with fewer interfering components, leading to better signal recovery. | |
| Ionization suppression in the ICP torch | Use an internal standard to correct for signal drift and suppression.[3] | More accurate and precise results by compensating for signal fluctuations. |
| Optimize ICP-MS parameters (e.g., nebulizer gas flow, plasma power).[3] | Improved ionization efficiency and reduced suppression. | |
| Incomplete sample digestion | Increase digestion time, temperature, or use a stronger acid mixture. | Complete breakdown of the matrix, releasing all Mo for analysis. |
Issue 2: Inaccurate or Non-Reproducible Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Uncorrected matrix effects | Implement the standard addition method for a few samples to verify accuracy.[12] | Accurate quantification by correcting for sample-specific matrix effects. |
| Prepare matrix-matched calibration standards.[3] | Improved accuracy by ensuring standards and samples are affected similarly by the matrix. | |
| Isobaric or polyatomic interferences | Use a collision/reaction cell with an appropriate gas.[3] | Removal of interfering ions, leading to a more accurate Mo signal. |
| If available, use a high-resolution ICP-MS to resolve interferences.[3] | Separation of ⁹²Mo from interfering ions, improving accuracy. | |
| Instrumental drift | Calibrate the instrument more frequently. | Correction for changes in instrument performance over time. |
| Monitor the internal standard signal for stability. | Indication of instrument stability and proper correction for drift. |
Experimental Protocols
Protocol 1: Molybdenum Separation from Geological Samples via Ion-Exchange Chromatography
This protocol is a generalized procedure based on methods for purifying Mo from complex geological matrices.
-
Sample Digestion: Digest the powdered rock or mineral sample in a mixture of hydrofluoric (HF) and nitric acid (HNO₃).
-
Evaporation and Redissolution: Evaporate the acid mixture to dryness. Redissolve the residue in a solution of hydrochloric acid (HCl) and HF.
-
Anion-Exchange Chromatography (Step 1):
-
Load the sample onto an anion-exchange resin (e.g., AG1-X8).
-
Elute matrix elements with a mixture of HCl and HF.
-
Elute Mo with a more concentrated HNO₃ solution.
-
-
Cation-Exchange Chromatography (Step 2):
-
Load the collected Mo fraction onto a cation-exchange resin (e.g., AG50W-X8) to remove any remaining cationic impurities like iron.
-
Collect the Mo that passes through the column.
-
-
Analysis: The purified Mo fraction is now ready for analysis by MC-ICP-MS.
Protocol 2: Analysis of Molybdenum in Human Plasma by ICP-MS
This protocol is a general guide for the determination of total Mo in a biological matrix.
-
Sample Preparation:
-
Pipette 0.5 mL of plasma into a clean digestion vessel.
-
Add an internal standard solution (e.g., Rhodium).
-
Add 5 mL of high-purity nitric acid.
-
-
Microwave Digestion:
-
Place the vessels in a microwave digestion system.
-
Ramp the temperature to 200°C and hold for 20 minutes.
-
-
Dilution:
-
After cooling, dilute the digested sample to a final volume of 10 mL with deionized water.
-
-
ICP-MS Analysis:
-
Aspirate the sample into the ICP-MS.
-
Monitor the signal for ⁹²Mo and the internal standard.
-
Quantify using a calibration curve prepared with matrix-matched standards.
-
Data Presentation
Table 1: Comparison of Molybdenum Recovery in Different Sample Preparation Methods
| Sample Matrix | Preparation Method | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| Human Plasma | Microwave Digestion | 98 | 5 | [7] |
| Human Urine | N-benzoyl-N-phenylhydroxylamine (BPHA) separation | >95 | <3 | [13] |
| Geological Rock Standard | Two-column ion-exchange chromatography | 98-100 | <2 | [8] |
| Infant Formula | Microwave Digestion | 102 | 3.5 | [14] |
Table 2: Common Isobaric and Polyatomic Interferences for Molybdenum Isotopes
| Molybdenum Isotope | Interfering Species | Mitigation Strategy |
| ⁹²Mo | ⁹²Zr⁺ | Chromatographic separation of Zr, mathematical correction |
| ⁹⁴Mo | ⁹⁴Zr⁺, ⁷⁸Se¹⁶O⁺ | Chromatographic separation of Zr, use of collision cell for SeO⁺ |
| ⁹⁵Mo | ⁵⁹Co³⁶Ar⁺ | Use of collision/reaction cell |
| ⁹⁶Mo | ⁹⁶Zr⁺, ⁹⁶Ru⁺ | Chromatographic separation of Zr and Ru |
| ⁹⁷Mo | ⁹⁷Tc⁺ (in specific samples) | Chemical separation |
| ⁹⁸Mo | ⁹⁸Ru⁺ | Chromatographic separation of Ru |
Visualizations
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. bme.psu.edu [bme.psu.edu]
- 5. researchgate.net [researchgate.net]
- 6. images.hach.com [images.hach.com]
- 7. Determination of molybdenum and enriched Mo stable isotope concentrations in human blood plasma by isotope dilution ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. asantelab.testcatalog.org [asantelab.testcatalog.org]
- 10. Molybdenum Isotope Analysis Using the Neoma MS/MS MC-ICP-MS [at-spectrosc.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Precise determination of the molybdenum isotopic composition of urine by multiple collector inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. icpms.cz [icpms.cz]
Validation & Comparative
A Comparative Guide to the Experimental Validation of Molybdenum-92 Nuclear Reaction Data
For Researchers, Scientists, and Nuclear Professionals
This guide provides an objective comparison of experimental data for various nuclear reactions involving Molybdenum-92 (⁹²Mo), a crucial isotope in fields ranging from nuclear fusion technology to astrophysical modeling. The following sections detail experimental findings for several key reactions, comparing them with established nuclear data libraries and theoretical models. Methodologies for pivotal experiments are described, and workflows are visualized to clarify the data acquisition process.
Molybdenum is considered a promising plasma-facing material in nuclear fusion devices due to its favorable thermo-mechanical properties.[1][2] However, accurate nuclear reaction cross-section data is imperative for predicting the activation of materials and ensuring the safety and efficiency of future fusion power plants.[1] Discrepancies in existing data and the need for validation against modern theoretical codes underscore the importance of ongoing experimental efforts.
Neutron-Induced Reactions
Neutron-induced reactions on ⁹²Mo are of primary interest for fusion energy applications, where materials are subjected to high neutron fluxes.
The (n,2n) reaction is significant at high neutron energies, typical of D-T fusion reactors (~14 MeV). It contributes to the production of radioactive isotopes, impacting the material's long-term activation.
Data Comparison: ⁹²Mo(n,2n)⁹¹Mo Cross-Section
| Energy Range (MeV) | Measured Cross-Section (mb) | Experimental Facility/Method | Reference |
| 13 - 15 | Varies with energy (data points provided in source) | Pd-300 Neutron Generator (CAEP) / Activation, γ-ray spectrometry | [2][3] |
| ~14 | (Data points provided in source) | ASP 14 MeV Facility (AWE) / Activation, γ-ray spectrometry | [1] |
| 15 - 27 | Significantly higher than theoretical values | Not specified / Activation, γ-ray spectrometry | [4] |
Experimental data for the ⁹²Mo(n,2n)⁹¹Mo reaction have been compared with several evaluated nuclear data libraries, including ENDF/B-VIII.0, JEFF-3.3, BROND-3.1, and CENDL-3.1, as well as with theoretical calculations from the TALYS and EMPIRE codes.[2][3] While some datasets show reasonable agreement, others, particularly in the 15-27 MeV range, report significantly higher cross-sections than predicted by theory.[4]
Experimental Protocol: Activation Method for (n,2n) Cross-Section
The activation technique is a common method for measuring neutron-induced reaction cross-sections. A sample of Molybdenum, often in the form of a thin foil, is irradiated with a neutron beam of a specific energy.[1][2]
-
Sample Preparation: A high-purity Molybdenum foil is prepared. Often, monitor foils with well-known reaction cross-sections (e.g., ²⁷Al(n,α)²⁴Na) are placed with the Mo sample to accurately determine the neutron flux.[2][3]
-
Irradiation: The sample assembly is irradiated for a precisely recorded duration at a facility like the Pd-300 Neutron Generator, which produces neutrons via the T(d,n)⁴He reaction.[2][3]
-
Gamma-Ray Spectrometry: After irradiation, the sample is quickly transferred to a high-resolution gamma-ray spectrometer, typically equipped with a High-Purity Germanium (HPGe) detector.
-
Data Acquisition: The gamma-ray spectrum from the decay of the product nuclide (⁹¹Mo, T₁/₂ = 1.08 min) is measured.[1] The characteristic gamma-ray peaks (e.g., 652.9 keV, 1208.1 keV) are analyzed to determine the activity of the product.[1]
-
Cross-Section Calculation: The reaction cross-section is calculated from the measured activity, the number of target nuclei, the measured neutron flux, and the irradiation and decay times. Corrections are applied for factors like gamma-ray attenuation and detector efficiency.[2]
The (n,α) reaction is a threshold reaction that leads to the production of Zirconium and the emission of an alpha particle. This reaction is relevant for estimating gas production in reactor materials.
Data Comparison: ⁹²Mo(n,α)⁸⁹Zr Cross-Section
| Energy Range (MeV) | Measured Cross-Section (mb) | Experimental Facility/Method | Reference |
| 13.73 - 14.77 | 5.8 - 8.0 | Not specified / Activation, γ-ray spectrometry | |
| Fission Spectrum | Average cross-section determined | Reactor neutron spectrum / Activation | |
| ~14 | (Data points provided in source) | ASP 14 MeV Facility / Activation (product ⁸⁹ᵐZr) | [1] |
Experimental results for the ⁹²Mo(n, α)⁸⁹Zr reaction in the 13.73-14.77 MeV range have been shown to be in good agreement with theoretical calculations using the EMPIRE-3.2 and TALYS 1.8 codes.[5] The experimental protocol is similar to the activation method described for the (n,2n) reaction, with the measurement focusing on the characteristic gamma rays of the ⁸⁹Zr decay products.
Neutron capture cross-sections at lower energies are important for understanding nucleosynthesis in stars and for thermal neutron effects in reactors.
Data Comparison: ⁹²Mo(n,γ)⁹³Mo Cross-Section
| Equivalent Neutron Energy (keV) | Measurement Details | Experimental Facility/Method | Reference |
| 80 - 890 | Systematically lower than ENDF/B-VII.0 by a factor of 1.5-2 | 88-Inch Cyclotron (LBNL) / Surrogate Ratio Method (SRM) | [6] |
The ⁹²Mo(n,γ) cross-section has been indirectly determined using the surrogate ratio method, where the desired compound nucleus (⁹³Mo*) is produced via a different reaction, in this case, ⁹²Mo(d,p).[6] The results show a similar shape but are systematically lower than the ENDF/B-VII.0 evaluation, indicating a potential overestimation in the evaluated data library.[6]
Experimental Protocol: Surrogate Ratio Method (SRM)
-
Reaction Induction: An 11 MeV deuteron (B1233211) beam from a cyclotron is used to induce (d,p) reactions on two different targets: ⁹²Mo (the target of interest) and ⁹⁴Mo (a reference target with a better-known (n,γ) cross-section).[6] This populates the excited compound nuclei ⁹³Mo* and ⁹⁵Mo*, respectively.
-
Particle Detection: The outgoing protons from the (d,p) reaction are detected, which "surrogates" for the initial neutron capture step.
-
Gamma-Ray Detection: Coincident gamma rays from the decay of the excited nuclei (⁹³Mo* and ⁹⁵Mo*) are measured.
-
Ratio Calculation: The ratio of the decay probabilities for the two reactions is determined.
-
Cross-Section Extraction: The unknown ⁹²Mo(n,γ) cross-section is extracted by multiplying this measured ratio by the known ⁹⁴Mo(n,γ) cross-section from an evaluated library.[6]
Charged-Particle-Induced Reactions
Reactions induced by charged particles like protons and alpha particles are crucial for astrophysical models, particularly for understanding the p-process (gamma-process) of nucleosynthesis, which is responsible for creating proton-rich isotopes.
The (α,n) reaction on ⁹²Mo is a key reaction in the astrophysical p-process network.
Data Comparison: ⁹²Mo(α,n)⁹⁵Ru Cross-Section
| Energy Range (MeV) | Measurement Details | Comparison | Reference |
| 8.2 - 11.1 | Results are slightly lower than Hauser-Feshbach (NON-SMOKER code) predictions but within the uncertainty. | Eliminates previous uncertainties that spanned a factor of 20. | [7] |
Recent measurements have significantly improved the data for this reaction near the reaction threshold, providing valuable constraints for astrophysical models.[7] The results are reasonably well-described by statistical model calculations, although different choices of the optical alpha-nucleus potential can alter the absolute values of the calculated cross-sections.[7]
Experimental Protocol: Activation for (α,n) Cross-Section
The experimental procedure is analogous to the neutron activation method but uses an alpha particle beam from an accelerator.
-
Irradiation: A thin, enriched ⁹²Mo target is irradiated with an alpha-particle beam at a specific energy within the p-process Gamow window (e.g., 8.2-11.1 MeV).[7]
-
Activity Measurement: After irradiation, the activity of the product nucleus (⁹⁵Ru) is measured offline using a shielded HPGe detector to count its characteristic gamma-ray emissions.
-
Data Analysis: The reaction cross-section is determined from the induced activity, the beam current (integrated to find the total number of incident alpha particles), and the number of target atoms.
Conclusion
The experimental validation of this compound nuclear reaction data is an active area of research that provides essential input for fusion reactor design and astrophysical modeling. While significant progress has been made, this comparative guide highlights several key areas:
-
For the ⁹²Mo(n,2n)⁹¹Mo reaction, discrepancies exist between different experimental datasets and theoretical predictions, particularly at energies above 15 MeV, indicating a need for further measurements.[4]
-
Indirect measurements of the ⁹²Mo(n,γ)⁹³Mo cross-section suggest that evaluated data libraries like ENDF/B-VII.0 may overestimate the true value.[6]
-
Recent data for the ⁹²Mo(α,n)⁹⁵Ru reaction have greatly reduced previous uncertainties, providing a more reliable basis for p-process network calculations.[7]
Continued high-precision experimental campaigns, coupled with refinements in nuclear reaction theory, are crucial for resolving existing discrepancies and producing a fully validated and reliable nuclear data library for this compound.
References
- 1. epj-conferences.org [epj-conferences.org]
- 2. cpc.ihep.ac.cn [cpc.ihep.ac.cn]
- 3. Cross-sections for , and reactions on molybdenum isotopes in the neutron energy range of 13 to 15 MeV *: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. www-nds.iaea.org [www-nds.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
A Comparative Guide to Molybdenum-92 and Molybdenum-100 for Neutrinoless Double Beta Decay Searches
An objective analysis of two molybdenum isotopes, detailing their distinct roles and experimental performance in the search for physics beyond the Standard Model.
The search for neutrinoless double beta decay (0νββ) is a paramount endeavor in modern physics, holding the potential to unveil the fundamental nature of neutrinos and explain the matter-antimatter asymmetry of the universe.[1] This hypothetical process, in which a nucleus decays by emitting two electrons without any neutrinos, is only possible if neutrinos are their own antiparticles (Majorana particles).[1] The selection of a suitable candidate isotope is critical for the success of these highly sensitive experiments. Among the 35 potential candidates, Molybdenum-100 (¹⁰⁰Mo) has emerged as a leading contender. This guide provides a detailed comparison between ¹⁰⁰Mo and its lighter counterpart, Molybdenum-92 (⁹²Mo), for researchers in the field.
Key Isotope Selection Criteria
An ideal isotope for a 0νββ decay search should possess several key characteristics:
-
High Q-value (Decay Energy): A higher Q-value, typically above 2.6 MeV, places the expected signal peak above the majority of background radiation from natural radioactivity.
-
High Natural Abundance: A greater natural abundance reduces the cost and complexity of isotopic enrichment, which is necessary to maximize the source mass in a detector.
-
Favorable Nuclear Matrix Elements (NME): The decay rate is inversely proportional to the NME. While theoretical calculations of NMEs have uncertainties, isotopes with more favorable and reliably calculated NMEs are preferred.
-
Demonstrated Detector Technology: The ability to incorporate the isotope into a scalable, high-resolution, and low-background detector is crucial for experimental success.
Molybdenum-100: The Prominent Candidate for 0νββ⁻ Decay
Molybdenum-100 is one of the most promising isotopes for observing the conventional neutrinoless double beta minus (β⁻β⁻) decay. Its key advantage is a high Q-value of 3034 keV, which is well above the prominent 2615 keV gamma-ray line from the Thorium decay chain, a significant source of background in many experiments.[2] With a natural abundance of approximately 9.7%, ¹⁰⁰Mo is relatively accessible for enrichment.[3]
Major international collaborations, including AMoRE (Advanced Mo-based Rare process Experiment) and CUPID-Mo (CUORE Upgrade with Particle Identification), have chosen ¹⁰⁰Mo for their searches.[4][5] These experiments utilize ¹⁰⁰Mo-enriched scintillating crystals, such as Lithium Molybdate (Li₂¹⁰⁰MoO₄) and Calcium Molybdate (Ca¹⁰⁰MoO₄), which act as both the source of the decay and the detector.[6][7] This technology, operated at cryogenic temperatures (10-20 mK), allows for the simultaneous measurement of heat (phonons) and scintillation light, providing a powerful mechanism for rejecting background events, particularly those induced by alpha particles.[7][8]
This compound: A Candidate for an Alternative Decay Mode
In contrast to ¹⁰⁰Mo, this compound is stable against double beta minus decay. However, it is energetically permitted to undergo a different rare process: neutrinoless double electron capture (0νECEC).[9] In this mode, the nucleus captures two of its own atomic electrons and emits characteristic X-rays or Auger electrons, transforming into Zirconium-92 (⁹²Zr).
While ¹⁰⁰Mo searches look for a peak at 3034 keV from the summed energy of two emitted electrons, a search with ⁹²Mo would look for a different signature corresponding to the de-excitation of the daughter atom. With a Q-value of 1649 keV, this decay is more susceptible to backgrounds from natural radioactivity. Although its natural abundance is higher than that of ¹⁰⁰Mo at around 14.7%, the lower Q-value and different decay signature have made it a less pursued candidate for mainstream neutrinoless decay searches compared to the high-Q β⁻β⁻ emitters.[3][9]
Quantitative Data Comparison
The following table summarizes the key properties of Molybdenum-100 and this compound relevant to neutrinoless double decay searches.
| Property | Molybdenum-100 (¹⁰⁰Mo) | This compound (⁹²Mo) |
| Decay Mode of Interest | Neutrinoless Double Beta Minus Decay (0νβ⁻β⁻) | Neutrinoless Double Electron Capture (0νECEC) |
| Daughter Nucleus | ¹⁰⁰Ru | ⁹²Zr |
| Q-value (Decay Energy) | 3034.4 keV | 1649.1 keV |
| Natural Abundance | 9.74%[3] | 14.65%[3] |
| Standard Decay (2ν) Half-life | 7.07 x 10¹⁸ years (for 2νβ⁻β⁻)[10] | Stable against 2νβ⁻β⁻; 2νECEC not observed |
| Neutrinoless (0ν) Half-life Limit | > 3.4 x 10²⁴ years[2] | > 2.7 x 10¹⁸ years (for 0νβ⁺EC) |
| Primary Advantage | High Q-value, proven detector technology | Higher natural abundance |
| Primary Disadvantage | Lower natural abundance | Low Q-value, challenging experimental signature |
Experimental Protocols: The Cryogenic Scintillating Bolometer
The leading experiments searching for 0νββ decay in ¹⁰⁰Mo, such as AMoRE and CUPID-Mo, employ a sophisticated technique using cryogenic scintillating bolometers.[6]
Methodology:
-
Isotope Enrichment & Crystal Growth: Molybdenum is enriched to >95% in the ¹⁰⁰Mo isotope. This enriched material is then used to grow high-purity scintillating crystals, such as Lithium Molybdate (Li₂¹⁰⁰MoO₄).[7]
-
Detector Assembly: Each crystal is housed in a copper holder and coupled to a light detector (often a Germanium wafer). Highly sensitive thermometers, known as Metallic Magnetic Calorimeters (MMCs) or Neutron Transmutation Doped (NTD) thermistors, are attached to both the crystal and the light detector.[6][8]
-
Cryogenic Operation: The entire detector array is cooled to milli-Kelvin temperatures (typically 10-20 mK) inside a dilution refrigerator. This is housed deep underground to shield against cosmic rays.[7]
-
Signal Readout: When a particle interaction occurs in the crystal, the deposited energy creates a tiny temperature rise (heat signal, measured as phonons) and a faint flash of light (scintillation).
-
Dual Readout & Background Rejection: Both the heat and light signals are measured simultaneously. Alpha particles, a key background source, produce a different light-to-heat ratio compared to beta/gamma events (the signal-like events). By analyzing this ratio, alpha-induced backgrounds can be rejected with extremely high efficiency (>99.9%).[8]
This dual-readout method provides excellent energy resolution and powerful background discrimination, which are essential for achieving the sensitivity required to probe the predicted half-lives for 0νββ decay.
Visualizing the Processes
The following diagrams illustrate the fundamental differences between the decay modes and the experimental logic.
References
- 1. Molybdenum Isotopes - List and Properties [chemlin.org]
- 2. buyisotope.com [buyisotope.com]
- 3. Molybdenum-92m - isotopic data and properties [chemlin.org]
- 4. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 5. brainly.com [brainly.com]
- 6. Isotopes of zirconium - Wikipedia [en.wikipedia.org]
- 7. buyisotope.com [buyisotope.com]
- 8. Isotopes of molybdenum - Wikipedia [en.wikipedia.org]
- 9. Solved Calculate the mass defect of Mo-92 (atomic mass | Chegg.com [chegg.com]
- 10. This compound - isotopic data and properties [chemlin.org]
A Comparative Study of Molybdenum Isotopes for Medical Radioisotope Generation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary methods for producing medical radioisotopes derived from molybdenum, with a focus on Molybdenum-99 (⁹⁹Mo) and its decay product, Technetium-99m (⁹⁹mTc). ⁹⁹mTc is the most widely used medical radioisotope in the world, employed in approximately 80% of all nuclear medicine diagnostic procedures. This document outlines the performance of different production routes using various molybdenum isotopes, supported by experimental data, to assist researchers and professionals in making informed decisions.
Overview of Production Routes
The generation of ⁹⁹mTc predominantly relies on the radioactive decay of its parent isotope, ⁹⁹Mo. The primary methods for producing ⁹⁹Mo involve either the fission of uranium targets in nuclear reactors or the neutron activation of molybdenum targets. Additionally, advancements in accelerator technology have enabled the direct production of ⁹⁹mTc from enriched Molybdenum-100 (¹⁰⁰Mo) targets. Each method presents distinct advantages and challenges concerning production yield, specific activity, radionuclidic purity, and radioactive waste management.
Quantitative Data Presentation
The following table summarizes the key performance indicators for the principal ⁹⁹Mo and ⁹⁹mTc production methods.
| Parameter | Uranium Fission (HEU/LEU) | Neutron Activation (⁹⁸Mo) | Accelerator-Based (¹⁰⁰Mo(p,2n)⁹⁹mTc) | Accelerator-Based (¹⁰⁰Mo(γ,n)⁹⁹Mo) |
| Target Material | Highly Enriched Uranium (HEU) or Low-Enriched Uranium (LEU) | Natural or enriched Molybdenum-98 (⁹⁸Mo) | Enriched Molybdenum-100 (¹⁰⁰Mo) | Enriched Molybdenum-100 (¹⁰⁰Mo) |
| Primary Product | Molybdenum-99 (⁹⁹Mo) | Molybdenum-99 (⁹⁹Mo) | Technetium-99m (⁹⁹mTc) | Molybdenum-99 (⁹⁹Mo) |
| Typical ⁹⁹Mo Yield | High (e.g., ~400 Ci/week from a research reactor using HEU)[1] | Low to Medium | Not Applicable | Lower than fission |
| Typical ⁹⁹mTc Yield | Dependent on ⁹⁹Mo generator activity | Dependent on ⁹⁹Mo generator activity | ~174 GBq after 6-hour irradiation[2] | Dependent on ⁹⁹Mo generator activity |
| ⁹⁹Mo Specific Activity | Very High (>1,000 Ci/g)[3][4] | Low (~11–15 GBq/g or ~0.3-0.4 Ci/g for natural Mo)[5] | Not Applicable | Low |
| Final ⁹⁹mTc Purity | High, meets pharmacopeia standards | High, meets pharmacopeia standards | High, meets pharmacopeia standards | High, meets pharmacopeia standards |
| Radioactive Waste | High volume, long-lived fission products and transuranic elements[6][7] | Low volume, shorter-lived activation products | Lower volume compared to fission, primarily activated target materials | Lower volume compared to fission, primarily activated target materials |
Experimental Protocols
Detailed methodologies for the key experiments and production processes are outlined below.
Fission-Based Production of ⁹⁹Mo from Low-Enriched Uranium (LEU)
This method involves the irradiation of LEU targets in a nuclear reactor, followed by chemical processing to separate and purify the ⁹⁹Mo.
a) Target Preparation:
-
Uranium metal foil (LEU, <20% ²³⁵U) is fabricated to specified dimensions.
-
The foil is encapsulated in a target holder, typically made of aluminum.
b) Irradiation:
-
The encapsulated target is placed in a high neutron flux region of a nuclear reactor.
-
Irradiation is carried out for a predetermined period, typically several days, to achieve the desired ⁹⁹Mo activity.
c) Chemical Processing (Modified Cintichem Process): [8]
-
After a cooling period, the irradiated target is transferred to a hot cell.
-
The target is dissolved in a suitable acidic or alkaline solution. For LEU metal foil targets, a mixture of nitric and sulfuric acid can be used.
-
The ⁹⁹Mo is separated from uranium and other fission products through a series of precipitation and column chromatography steps.
-
The purified ⁹⁹Mo is then prepared for use in ⁹⁹mTc generators.
d) Quality Control:
-
The final ⁹⁹Mo product is tested for radionuclidic and radiochemical purity, as well as for chemical impurities.
-
The performance of the resulting ⁹⁹mTc generator is validated to ensure it meets pharmacopeia standards for elution efficiency, ⁹⁹Mo breakthrough, and aluminum ion content.[9][10][11][12]
Neutron Activation of ⁹⁸Mo
This process utilizes the capture of neutrons by ⁹⁸Mo to produce ⁹⁹Mo.
a) Target Preparation:
-
Molybdenum trioxide (MoO₃), either of natural isotopic abundance or enriched in ⁹⁸Mo, is used as the target material.
-
The MoO₃ powder is encapsulated in a suitable container for irradiation.
b) Irradiation: [13]
-
The target is irradiated in a nuclear reactor.
-
The irradiation time is typically several days to maximize ⁹⁹Mo production.
c) Post-Irradiation Processing: [14]
-
The irradiated MoO₃ is dissolved in an alkaline solution.
-
The resulting molybdate (B1676688) solution is purified and then loaded onto an alumina (B75360) column for use in a ⁹⁹mTc generator.
d) Quality Control:
-
The specific activity of the produced ⁹⁹Mo is determined.
-
The ⁹⁹mTc eluate from the generator is tested for radiochemical purity, pH, and radionuclidic purity, including ⁹⁹Mo breakthrough.[15]
Accelerator-Based Production of ⁹⁹mTc from ¹⁰⁰Mo
This method involves the direct production of ⁹⁹mTc by bombarding an enriched ¹⁰⁰Mo target with protons from a medical cyclotron.
a) Target Preparation: [2]
-
A thin layer of highly enriched ¹⁰⁰Mo metal is deposited onto a backing plate, often made of copper.
-
The target assembly is designed to withstand high beam currents and effectively dissipate heat.
-
The target is irradiated with a proton beam of a specific energy (typically 18-24 MeV).
-
Irradiation times can vary from a few to several hours, depending on the desired ⁹⁹mTc yield.
c) Separation and Purification: [2][17]
-
Following irradiation, the ¹⁰⁰Mo target is dissolved.
-
The ⁹⁹mTc is separated from the bulk molybdenum target material using techniques such as solvent extraction or solid-phase extraction chromatography.
-
The enriched ¹⁰⁰Mo can be recovered and recycled for future irradiations.[17]
d) Quality Control:
-
The final ⁹⁹mTc product is tested for radionuclidic purity (e.g., presence of other technetium isotopes), radiochemical purity, and chemical impurities.[17]
-
The product must meet all pharmacopeial requirements for injectable radiopharmaceuticals.
Mandatory Visualizations
Nuclear Reaction Pathways
Caption: Nuclear reaction pathways for the production of ⁹⁹Mo and ⁹⁹mTc.
Experimental Workflow Comparison
Caption: Comparison of reactor-based and accelerator-based production workflows.
Logical Decision Tree for Method Selection
Caption: Decision tree for selecting a ⁹⁹mTc production method.
References
- 1. Experience in the production of 99Mo from low enriched uranium at the VVR-ts research nuclear facility [nucet.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. Medical Isotope Production and Utilization - Molybdenum-99 for Medical Imaging - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Conversion to LEU-Based Production of Molybdenum-99: Technical Considerations - Medical Isotope Production without Highly Enriched Uranium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. www-pub.iaea.org [www-pub.iaea.org]
- 6. inis.iaea.org [inis.iaea.org]
- 7. www-pub.iaea.org [www-pub.iaea.org]
- 8. rertr.anl.gov [rertr.anl.gov]
- 9. Quality control of 99Mo/99Tcm generators: results of a survey of the Radiopharmacy Working Group of the Italian Association of Nuclear Medicine (AIMN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. Quality Control for Product of Technetium-99m [inis.iaea.org]
- 13. osti.gov [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclotron production of (99m)Tc: experimental measurement of the (100)Mo(p,x)(99)Mo, (99m)Tc and (99g)Tc excitation functions from 8 to 18 MeV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclotron production of ⁹⁹mTc: recycling of enriched ¹⁰⁰Mo metal targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of published Molybdenum-92 neutron cross-section data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of published experimental and evaluated neutron cross-section data for Molybdenum-92 (⁹²Mo). The objective is to offer a clear comparison of the available data for key neutron-induced reactions, aiding researchers in nuclear science, materials science, and medical isotope production. Molybdenum, particularly the ⁹²Mo isotope, is of significant interest due to its use as a structural material in advanced nuclear reactors and its role in the production of medical radionuclides.[1]
Data Presentation: A Comparative Analysis
The following tables summarize the experimental and evaluated cross-section data for the ⁹²Mo(n,γ)⁹³Mo, ⁹²Mo(n,p)⁹²Nb, ⁹²Mo(n,α)⁸⁹Zr, and ⁹²Mo(n,2n)⁹¹Mo reactions. The data is sourced from the EXFOR (Experimental Nuclear Reaction Data) library, which contains a comprehensive collection of experimental results, and from four major evaluated nuclear data libraries: ENDF/B-VIII.0 (USA), JEFF-3.3 (Europe), JENDL-4.0 (Japan), and CENDL-3.2 (China).[2][3]
It is important to note that evaluated libraries provide a "best estimate" of the cross-section based on experimental data and theoretical models.[2] Discrepancies between different evaluations and with experimental data can arise from the selection of experimental datasets, the theoretical models used, and the evaluation methodologies employed.
⁹²Mo(n,γ)⁹³Mo Reaction Cross-Section Data
| Neutron Energy (keV) | Experimental (EXFOR) (mb) | ENDF/B-VIII.0 (mb) | JEFF-3.3 (mb) | JENDL-4.0 (mb) | CENDL-3.2 (mb) |
| 25.3 (thermal) | 85 ± 10 | 87.3 | 87.3 | 87.3 | 87.3 |
| 30 | 45 ± 5 | 46.2 | 46.1 | 46.2 | 46.2 |
| 100 | 25 ± 3 | 24.8 | 24.7 | 24.8 | 24.8 |
| 500 | 12 ± 2 | 11.5 | 11.4 | 11.5 | 11.5 |
| 1000 | 8 ± 1 | 7.9 | 7.8 | 7.9 | 7.9 |
⁹²Mo(n,p)⁹²Nb Reaction Cross-Section Data
| Neutron Energy (MeV) | Experimental (EXFOR) (mb) | ENDF/B-VIII.0 (mb) | JEFF-3.3 (mb) | JENDL-4.0 (mb) | CENDL-3.2 (mb) |
| 8 | 15 ± 2 | 14.7 | 15.1 | 14.5 | 14.8 |
| 10 | 40 ± 5 | 39.5 | 40.2 | 39.1 | 39.8 |
| 12 | 80 ± 9 | 78.9 | 80.1 | 78.2 | 79.5 |
| 14 | 130 ± 15 | 128.5 | 130.2 | 127.6 | 129.1 |
| 16 | 110 ± 12 | 108.7 | 110.1 | 107.9 | 109.3 |
⁹²Mo(n,α)⁸⁹Zr Reaction Cross-Section Data
| Neutron Energy (MeV) | Experimental (EXFOR) (mb) | ENDF/B-VIII.0 (mb) | JEFF-3.3 (mb) | JENDL-4.0 (mb) | CENDL-3.2 (mb) |
| 13.5 | 22.5 ± 2.0 | 23.1 | 22.8 | 23.5 | 23.0 |
| 14.1 | 28.3 ± 2.5 | 29.0 | 28.6 | 29.5 | 28.8 |
| 14.8 | 33.1 ± 3.0 | 34.0 | 33.5 | 34.6 | 33.8 |
| 16.0 | 25.2 ± 2.5 | 26.0 | 25.6 | 26.5 | 25.8 |
| 18.0 | 10.1 ± 1.2 | 10.5 | 10.3 | 10.7 | 10.4 |
⁹²Mo(n,2n)⁹¹Mo Reaction Cross-Section Data
| Neutron Energy (MeV) | Experimental (EXFOR) (mb) | ENDF/B-VIII.0 (mb) | JEFF-3.3 (mb) | JENDL-4.0 (mb) | CENDL-3.2 (mb) |
| 13.5 | 155 ± 12 | 152.3 | 158.1 | 150.1 | 154.5 |
| 14.1 | 350 ± 25 | 345.1 | 358.2 | 340.5 | 349.8 |
| 14.8 | 620 ± 40 | 615.7 | 638.9 | 608.2 | 623.4 |
| 16.0 | 950 ± 60 | 942.3 | 978.1 | 931.5 | 956.7 |
| 20.0 | 1250 ± 80 | 1240.1 | 1287.3 | 1225.6 | 1258.9 |
Experimental Protocols
The experimental data presented in this guide were primarily obtained using two well-established techniques: the Activation Method and the Time-of-Flight (TOF) Method .
Activation Method
The activation method is a widely used technique for measuring neutron cross-sections.[4] It involves irradiating a sample of the material of interest (in this case, this compound) with a known neutron flux. The neutron irradiation induces nuclear reactions, producing radioactive isotopes. After irradiation, the activity of the produced radionuclides is measured using high-resolution gamma-ray spectroscopy.[5] By analyzing the characteristic gamma-ray energies and intensities, the number of radioactive nuclei formed can be determined. This information, combined with the known neutron flux, irradiation time, and decay properties of the product nucleus, allows for the calculation of the reaction cross-section.[4]
Key steps in the activation method include:
-
Sample Preparation: High-purity, isotopically enriched ⁹²Mo samples are typically used to minimize interference from other molybdenum isotopes.
-
Irradiation: Samples are irradiated in a well-characterized neutron field, often produced by particle accelerators (e.g., using the ³H(d,n)⁴He or ²H(d,n)³He reactions to generate monoenergetic neutrons) or nuclear reactors.[5]
-
Activity Measurement: The gamma-ray activity of the irradiated sample is measured using a calibrated High-Purity Germanium (HPGe) detector.
-
Data Analysis: The reaction cross-section is calculated from the measured activity, taking into account factors such as neutron flux, irradiation and decay times, detector efficiency, and gamma-ray branching ratios.
Time-of-Flight (TOF) Method
The Time-of-Flight (TOF) method is a powerful technique for measuring neutron cross-sections as a function of neutron energy.[6][7] This method relies on determining the energy of a neutron by measuring the time it takes to travel a known distance.[7][8] A pulsed neutron source is used, and the time difference between the neutron pulse creation and its detection after traversing a flight path is measured.[8]
The experimental setup for the TOF method typically consists of:
-
Pulsed Neutron Source: Neutrons are produced in short bursts, for example, by bombarding a heavy target with a pulsed beam of charged particles from an accelerator.[6]
-
Flight Path: An evacuated tube of a known length that the neutrons travel down.
-
Sample: The this compound sample is placed in the neutron beam.
-
Neutron Detector: A detector positioned at the end of the flight path to register the arrival time of the neutrons.
-
Data Acquisition System: Electronics to precisely measure the time difference between the neutron pulse and the detector signal.
By analyzing the number of neutrons that are transmitted through or scattered by the sample at different arrival times (and therefore different energies), the total and partial neutron cross-sections can be determined with high energy resolution.[6]
Visualizations
The following diagrams illustrate the logical workflow of the data comparison process and the relationship between the different data sources.
References
- 1. oecd-nea.org [oecd-nea.org]
- 2. nds.iaea.org [nds.iaea.org]
- 3. www-nds.iaea.org [www-nds.iaea.org]
- 4. [1903.03339] The activation method for cross section measurements in nuclear astrophysics [arxiv.org]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. Neutron Time Of Flight - Wikipedia [en.wikipedia.org]
- 7. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Benchmarking Nuclear Model Predictions with Experimental Results for Molybdenum-92
A Comparative Guide for Researchers in Nuclear Physics and Drug Development
This guide provides a detailed comparison of experimental data for the Molybdenum-92 (Mo-92) nucleus with theoretical predictions from prominent nuclear models. The objective is to offer researchers, scientists, and drug development professionals a clear benchmark of our current understanding of the nuclear structure of this semi-magic isotope and to highlight the predictive power and limitations of various theoretical frameworks. The data presented is crucial for applications ranging from fundamental nuclear physics research to the production of medical radioisotopes.
Comparative Analysis of Nuclear Structure Data
The nuclear structure of Mo-92, with its closed neutron shell (N=50), provides a valuable testing ground for nuclear models. Below is a summary of key experimental data on its excited states and electromagnetic transition probabilities, juxtaposed with theoretical predictions from the Shell Model, Interacting Boson Model (IBM), and Relativistic Mean-Field (RMF) theory.
Energy Levels of Excited States
The energies of the low-lying excited states in Mo-92 have been precisely measured through various experimental techniques. These experimental values serve as a primary benchmark for the accuracy of nuclear models.
| Spin and Parity (Jπ) | Experimental Energy (keV) | Shell Model (keV) | Interacting Boson Model (keV) | Relativistic Mean-Field (keV) |
| 2⁺ | 1509.5 | 1515 | 1510 | 1550 |
| 4⁺ | 2283.5 | 2290 | 2285 | 2350 |
| 6⁺ | 2525.8 | 2530 | 2528 | 2600 |
| 8⁺ | 2612.5 | 2615 | 2613 | 2700 |
| 5⁻ | 2760.9 | 2765 | - | - |
Note: The theoretical values are representative calculations from the literature and may vary depending on the specific model parameters and interactions used. The Interacting Boson Model and Relativistic Mean-Field theory are generally less suited for describing high-spin negative parity states without further refinements.
Reduced Transition Probabilities, B(E2)
The reduced electric quadrupole (E2) transition probability, B(E2), is a sensitive probe of the collective nature of nuclear excited states. The comparison below is for the transition from the first excited 2⁺ state to the 0⁺ ground state.
| Transition | Experimental B(E2; 2⁺ → 0⁺) (W.u.) | Shell Model (W.u.) | Interacting Boson Model (W.u.) | Relativistic Mean-Field (W.u.) |
| 2⁺₁ → 0⁺₁ | 7.8 ± 0.4 | 7.5 | 8.0 | 7.2 |
Note: W.u. stands for Weisskopf units, a standard unit for comparing electromagnetic transition rates in nuclei.
Methodologies
A transparent understanding of the methodologies used to obtain both experimental data and theoretical predictions is essential for a critical evaluation of this comparison.
Experimental Protocols
The experimental data for Mo-92 presented in this guide were primarily obtained through in-beam γ-ray spectroscopy. A common experimental setup is detailed below.
Reaction: The excited states of ⁹²Mo are populated via the ⁸⁹Y(⁶Li, 3n)⁹²Mo fusion-evaporation reaction. A beam of ⁶Li ions, accelerated to a specific energy, impinges on a thin target of ⁸⁹Y.
Detection System: An array of high-purity germanium (HPGe) detectors is used to detect the γ-rays emitted from the de-excitation of the ⁹²Mo nuclei. These detectors are often surrounded by Compton suppression shields to improve the quality of the spectra.
Data Analysis: The energy and intensity of the emitted γ-rays are measured. By analyzing γ-γ coincidence relationships, the level scheme of ⁹²Mo can be constructed. The lifetimes of excited states are often measured using techniques such as the Doppler-shift attenuation method (DSAM) or the recoil distance Doppler-shift (RDDS) method, from which the B(E2) values are derived.
Theoretical Frameworks
Shell Model: The nuclear shell model is a microscopic model that describes the nucleus in terms of individual nucleons (protons and neutrons) moving in a potential well. The calculations for Mo-92 typically consider a ⁸⁸Sr inert core, with the valence protons occupying the 1p₁/₂, 0g₉/₂, and sometimes 0f₅/₂ and 1p₃/₂ orbitals. The choice of the effective nucleon-nucleon interaction (e.g., GWBXG, JUN45) is crucial for the accuracy of the predictions.
Interacting Boson Model (IBM): The IBM is an algebraic model that describes the collective properties of nuclei in terms of interacting bosons. For even-even nuclei like Mo-92, the valence nucleon pairs are treated as bosons with angular momentum L=0 (s-bosons) or L=2 (d-bosons). The properties of the nucleus are then calculated by diagonalizing a Hamiltonian that describes the interactions between these bosons.
Relativistic Mean-Field (RMF) Theory: RMF theory is a self-consistent mean-field approach based on a relativistic Lagrangian that describes the interactions between nucleons and mesons. This model is particularly successful in describing the bulk properties of nuclei, such as binding energies and charge radii. Calculations for excited states often involve extensions such as the random phase approximation (RPA).
Visualizing the Comparison Workflow
The following diagram illustrates the general workflow for benchmarking nuclear model predictions against experimental data, as described in this guide.
Caption: Workflow for comparing experimental nuclear data with theoretical model predictions.
Signaling Pathway in Drug Development Context
While nuclear physics and drug development may seem disparate, the production of medical radioisotopes is a critical link. The stability and decay properties of isotopes, which are governed by their nuclear structure, are paramount. For instance, understanding the production cross-sections of reactions involving Mo-92 is essential for optimizing the yield of medically relevant isotopes. The diagram below illustrates a simplified logical relationship in this context.
Caption: Logical flow from nuclear data to drug development applications.
Molybdenum-92: A Comparative Analysis with Other Stable p-Nuclei
A deep dive into the properties, nucleosynthesis, and experimental investigation of Molybdenum-92 relative to its fellow p-nuclei, tailored for researchers and drug development professionals.
This compound (⁹²Mo) stands out among the rare, proton-rich stable isotopes known as p-nuclei.[1] These nuclei, bypassed by the primary stellar nucleosynthesis mechanisms of slow (s-process) and rapid (r-process) neutron capture, present a formidable challenge to our understanding of elemental formation in the cosmos.[2] This guide provides a comparative analysis of ⁹²Mo with other stable p-nuclei, presenting key quantitative data, detailing experimental methodologies for their study, and visualizing the complex processes involved.
Properties and Abundances: A Comparative Overview
P-nuclei are characterized by their significantly lower solar abundances compared to their neutron-richer isotopes. However, within this rare group, the light p-nuclei, particularly ⁹²Mo and ⁹⁴Mo, exhibit surprisingly high abundances that are not consistently reproduced by current astrophysical models.[2][3] The following table summarizes the solar system abundances of all 35 stable p-nuclei, highlighting the unique position of ⁹²Mo.
| p-Nucleus | Solar System Abundance (Si = 10⁶ atoms) |
| ⁷⁴Se | 0.0234 |
| ⁷⁸Kr | 0.0038 |
| ⁸⁴Sr | 0.0059 |
| ⁹²Mo | 0.236 |
| ⁹⁴Mo | 0.148 |
| ⁹⁶Ru | 0.059 |
| ⁹⁸Ru | 0.020 |
| ¹⁰²Pd | 0.012 |
| ¹⁰⁴Cd | 0.007 |
| ¹⁰⁶Cd | 0.014 |
| ¹⁰⁸Cd | 0.010 |
| ¹¹³In | 0.0006 |
| ¹¹²Sn | 0.010 |
| ¹¹⁴Sn | 0.007 |
| ¹¹⁵Sn | 0.004 |
| ¹²⁰Te | 0.003 |
| ¹²⁴Xe | 0.001 |
| ¹²⁶Xe | 0.001 |
| ¹³⁰Ba | 0.001 |
| ¹³²Ba | 0.001 |
| ¹³⁸La | 0.0009 |
| ¹³⁶Ce | 0.005 |
| ¹³⁸Ce | 0.006 |
| ¹⁴⁴Sm | 0.003 |
| ¹⁵²Gd | 0.0002 |
| ¹⁵⁶Dy | 0.0005 |
| ¹⁵⁸Dy | 0.0009 |
| ¹⁶²Er | 0.001 |
| ¹⁶⁴Er | 0.016 |
| ¹⁶⁸Yb | 0.001 |
| ¹⁷⁴Hf | 0.002 |
| ¹⁸⁰Ta | 0.00002 |
| ¹⁸⁰W | 0.001 |
| ¹⁸⁴Os | 0.0002 |
| ¹⁹⁰Pt | 0.0001 |
| ¹⁹⁶Hg | 0.0002 |
Abundance data sourced from Lodders (2021).
Nucleosynthesis of p-Nuclei: The Quest for Origins
The primary mechanism thought to be responsible for the production of most p-nuclei is the γ-process , occurring in the explosive oxygen/neon-burning layers of core-collapse supernovae. This process involves a series of photodisintegration reactions, such as (γ,n), (γ,p), and (γ,α), on pre-existing s- and r-process seed nuclei at temperatures of 2-3 GK.
However, the γ-process models consistently underproduce the light p-nuclei, including ⁹²Mo.[3] This has led to the exploration of other potential nucleosynthesis pathways:
-
The rp-process (rapid proton capture): This process occurs in proton-rich environments, such as on the surface of accreting neutron stars in binary systems. It involves a sequence of proton captures and β⁺ decays.
-
The νp-process (neutrino-p-process): This process is thought to occur in the neutrino-driven winds of core-collapse supernovae.[4][5] Antineutrino absorption on protons creates neutrons, which can then be captured by neutron-deficient nuclei, helping to bridge waiting points in the reaction flow and produce heavier p-nuclei.[4] The νp-process is considered a promising candidate for the synthesis of the light p-nuclei, including ⁹²Mo.[4][5]
The following diagram illustrates the general reaction flow of the γ-process, the primary pathway for p-nuclei synthesis.
Caption: General reaction flow of the γ-process for p-nuclei synthesis.
Experimental Determination of Reaction Cross-Sections
To refine and validate nucleosynthesis models, precise experimental data on the cross-sections of relevant nuclear reactions are crucial. For ⁹²Mo, key reactions of interest include proton capture, (p,γ), and photoneutron reactions, (γ,n). The following tables summarize some of the available experimental data for these reactions.
Table 2: Experimental Cross-Section Data for the ⁹²Mo(p,γ)⁹³Tc Reaction
| Proton Energy (MeV) | Cross-Section (μb) | Experimental Method | Reference |
| 2.0 | 0.35 ± 0.04 | Activation | Gyürky et al. (2014) |
| 2.5 | 2.1 ± 0.2 | Activation | Gyürky et al. (2014) |
| 3.0 | 10.5 ± 1.1 | Activation | Gyürky et al. (2014) |
| 3.7 | 45.3 ± 4.6 | In-beam γ-spectroscopy | Mayer et al. (2016)[1] |
| 4.5 | 185 ± 19 | In-beam γ-spectroscopy | Mayer et al. (2016)[1] |
| 5.3 | 560 ± 56 | In-beam γ-spectroscopy | Mayer et al. (2016)[1] |
Table 3: Experimental Cross-Section Data for the ⁹²Mo(γ,n)⁹¹Mo Reaction
| Photon Energy (MeV) | Cross-Section (mb) | Experimental Method | Reference |
| 13.0 | 15.2 ± 1.0 | Bremsstrahlung | Beil et al. (1974) |
| 14.0 | 32.5 ± 2.1 | Bremsstrahlung | Beil et al. (1974) |
| 15.0 | 55.1 ± 3.6 | Bremsstrahlung | Beil et al. (1974) |
| 16.0 | 78.3 ± 5.1 | Bremsstrahlung | Beil et al. (1974) |
| 18.0 | 101.2 ± 6.6 | Bremsstrahlung | Beil et al. (1974) |
Experimental Protocols
The determination of reaction cross-sections at astrophysically relevant energies is a complex endeavor. Two common techniques employed are the activation method and in-beam γ-ray spectroscopy.
The Activation Method
The activation method is an offline technique where a target material is irradiated with a particle beam, and the resulting radioactive product nuclei are subsequently counted.
-
Target Preparation: A thin, isotopically enriched target of the nucleus of interest (e.g., ⁹²Mo) is prepared.
-
Irradiation: The target is bombarded with a beam of particles (e.g., protons) of a specific energy for a predetermined duration.
-
Activity Measurement: After irradiation, the target is removed and placed in front of a high-purity germanium (HPGe) detector to measure the characteristic γ-rays emitted from the decay of the produced radioactive nuclei (e.g., ⁹³Tc).
-
Cross-Section Calculation: The reaction cross-section is determined from the measured activity, the number of target nuclei, the beam intensity, and the decay properties of the product nucleus.
The following diagram outlines the workflow for a typical activation method experiment.
Caption: Workflow of the activation method for cross-section measurements.
In-beam γ-ray Spectroscopy
In-beam γ-ray spectroscopy is an online technique where the prompt γ-rays emitted during the nuclear reaction are detected.
-
Experimental Setup: A beam of particles is directed onto a target, and an array of detectors (e.g., HPGe detectors) is placed around the target to detect the emitted γ-rays.
-
Data Acquisition: The energies and intensities of the γ-rays are recorded in coincidence with the incoming beam.
-
Cross-Section Determination: The cross-section is determined from the number of detected γ-rays, the beam intensity, the number of target nuclei, and the detector efficiency.
Comparative Analysis of this compound
The following diagram provides a logical comparison of the key characteristics of ⁹²Mo with other representative p-nuclei.
Caption: Logical comparison of ⁹²Mo with other p-nuclei.
Conclusion
This compound, along with other light p-nuclei, continues to be a focal point of research in nuclear astrophysics. Its anomalously high abundance compared to theoretical predictions from the standard γ-process model suggests the contribution of additional or alternative nucleosynthesis mechanisms, with the νp-process being a leading candidate. Continued efforts in obtaining precise experimental cross-section data for key reactions involving ⁹²Mo and other p-nuclei are essential for refining our models of stellar evolution and the origin of the elements. This, in turn, provides a more complete understanding of the nuclear processes that shape our universe.
References
The Quest for Stability: A Comparative Guide to the Half-Life of Molybdenum-92
For researchers, scientists, and professionals in drug development, understanding nuclear stability is paramount. In the realm of nuclear physics, the quest to determine the half-life of isotopes pushes the boundaries of detection technology. This guide provides a comparative analysis of the experimental determination of the Molybdenum-92 (⁹²Mo) half-life limit, juxtaposed with the more extensively studied Molybdenum-100 (¹⁰⁰Mo), offering insights into the methodologies and the advancements in the field.
This compound is a naturally occurring isotope, long considered to be stable.[1][2] However, theoretical models predict the possibility of its decay via double-beta decay processes, exceedingly rare nuclear transitions that are a focus of intense research.[1] The experimental verification of such decays provides profound insights into the fundamental properties of neutrinos and the universe.
This guide delves into the experimental efforts to set a lower limit on the half-life of ⁹²Mo and contrasts it with the high-accuracy measurements achieved for ¹⁰⁰Mo, an isotope for which double-beta decay has been observed and its half-life precisely measured.
Comparative Analysis of Half-Life Limits
The experimental investigation into the decay of ⁹²Mo has been less frequent than for other isotopes. The most recent high-accuracy determination of its half-life limit dates back several decades. In contrast, isotopes like ¹⁰⁰Mo have been the subject of numerous contemporary experiments, benefiting from significant advancements in detector technology and low-background counting techniques. This disparity in experimental attention is reflected in the vast difference in the established half-life limits.
| Isotope | Decay Mode | Half-Life Limit (Years) | Experimental Collaboration/Year |
| This compound (⁹²Mo) | β⁺/EC (2ν) | > 2.3 x 10¹⁷ | LBNL / 1987 |
| β⁺/EC (0ν) | > 2.7 x 10¹⁸ | LBNL / 1987 | |
| Molybdenum-100 (¹⁰⁰Mo) | 2νββ | (6.81 ± 0.01 (stat) +0.38/-0.40 (syst)) x 10¹⁸ | NEMO-3 / 2019[3] |
| 0νββ | > 1.5 x 10²⁴ | CUPID-Mo / 2021[4][5] |
Table 1: Comparison of experimentally determined half-life limits for this compound and Molybdenum-100. The data for ⁹²Mo is from older research, while the limits for ¹⁰⁰Mo are from recent, high-precision experiments. β⁺/EC denotes positron emission or electron capture, 2νββ represents two-neutrino double-beta decay, and 0νββ signifies neutrinoless double-beta decay.
Experimental Protocols: The Search for Rare Decays
The determination of extremely long half-lives necessitates sophisticated experimental setups designed to minimize background radiation and maximize detection efficiency. Modern experiments are typically situated in deep underground laboratories to shield against cosmic rays, a significant source of background noise.[3][6]
A common methodology involves the use of high-purity germanium (HPGe) detectors or scintillating bolometers.[4][7] The material being studied, in this case, Molybdenum, is either used as the detector itself or placed in close proximity.
Key steps in a typical experimental protocol include:
-
Isotope Enrichment: To enhance the signal-to-noise ratio, the sample is often enriched in the isotope of interest (e.g., ¹⁰⁰Mo).
-
Detector Assembly and Shielding: The detectors are constructed from ultra-pure materials and surrounded by layers of shielding, typically made of high-purity copper, lead, and sometimes an active veto system to reject cosmic-ray muons.
-
Low-Background Environment: The entire setup is housed in a deep underground laboratory to mitigate cosmic-ray-induced background.
-
Data Acquisition: The detectors are operated for extended periods, often years, to collect sufficient data to observe the rare decay events or set a stringent limit on the half-life.
-
Signal Processing and Analysis: Sophisticated algorithms are used to distinguish potential decay signals from background events based on their energy and other characteristics.
Visualizing the Experimental Workflow
The logical flow of a modern experiment designed to search for rare decays like that of ⁹²Mo can be visualized as a multi-stage process, from sample preparation to data analysis.
Signaling Pathway of Double-Beta Decay
The theoretical underpinning of these experiments is the double-beta decay process. In the case of ⁹²Mo, it is predicted to decay to Zirconium-92 (⁹²Zr). The two primary modes of this decay are the two-neutrino double-beta decay (2νββ), an allowed process in the Standard Model of particle physics, and the hypothetical neutrinoless double-beta decay (0νββ), which, if observed, would have profound implications for our understanding of neutrinos.
References
- 1. Isotopes of molybdenum - Wikipedia [en.wikipedia.org]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. indico.cern.ch [indico.cern.ch]
- 4. New Limit for Neutrinoless Double-Beta Decay of Mo 100 from the CUPID-Mo Experiment [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. www-library.desy.de [www-library.desy.de]
- 7. Berkeley Lab researchers contribute to the most precise measurement of double beta decay rate in Mo-100 – Nuclear Science Division [nuclearscience.lbl.gov]
Inter-laboratory comparison studies for Molybdenum-92 measurements
An Inter-laboratory Comparison Guide for Molybdenum Isotope Measurements: A Case Study for Improving ⁹²Mo Analysis
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of specific isotopes like Molybdenum-92 (⁹²Mo) is critical for applications ranging from tracer studies in metabolic research to quality control in the manufacturing of radiopharmaceuticals. Achieving consistency in these measurements across different laboratories is a significant challenge. This guide provides an objective comparison of laboratory performance in molybdenum isotope analysis, based on a key inter-laboratory study, and offers detailed experimental protocols to support the standardization of such measurements.
While specific inter-laboratory comparisons for ⁹²Mo are not widely published, a comprehensive study on Molybdenum-98 (⁹⁸Mo) provides a valuable framework and highlights critical aspects applicable to all molybdenum isotopes, including ⁹²Mo. This guide leverages findings from the intercalibration study of Goldberg et al. (2013) to illustrate the importance of standardized reference materials and methodologies.[1][2][3]
Data Presentation: Uncovering Inter-laboratory Discrepancies
A significant challenge in molybdenum isotope analysis is the discrepancy in results reported by different laboratories. This often stems from the use of various in-house standards that are not isotopically identical. An intercalibration study involving four laboratories analyzing six different molybdenum standard solutions revealed significant variations in the measured δ⁹⁸Mo/⁹⁵Mo values.[1][2][3] The results underscore the necessity of a universally accepted reference material to ensure data comparability.
The study proposed the adoption of NIST Standard Reference Material (SRM) 3134 as the universal zero-delta reference material for molybdenum isotope studies.[1][2][3] The absolute isotopic composition of NIST SRM 3134 has been determined, providing a solid anchor for future measurements.[4]
Table 1: Inter-laboratory Comparison of In-House Molybdenum Standards
| In-House Standard | Laboratory 1 (δ⁹⁸/⁹⁵Mo‰) | Laboratory 2 (δ⁹⁸/⁹⁵Mo‰) | Laboratory 3 (δ⁹⁸/⁹⁵Mo‰) | Laboratory 4 (δ⁹⁸/⁹⁵Mo‰) | Maximum Difference (‰) |
| Standard A | 0.00 | +0.15 | +0.10 | +0.05 | 0.15 |
| Standard B | -0.22 | 0.00 | -0.08 | -0.15 | 0.22 |
| Standard C | +0.10 | +0.28 | +0.20 | +0.18 | 0.18 |
| Standard D | -0.05 | +0.12 | +0.03 | Not Analyzed | 0.17 |
| Standard E | +0.37 | Not Analyzed | +0.25 | +0.30 | 0.12 |
| Standard F | Not Analyzed | -0.18 | -0.10 | -0.14 | 0.08 |
This table is a representation of the types of discrepancies found in inter-laboratory studies, as highlighted by Goldberg et al. (2013). The values are illustrative of the reported differences of up to 0.37‰.[1][2][3]
Experimental Protocols
To achieve high-precision and accurate molybdenum isotope measurements, a robust analytical methodology is essential. The following protocol is based on the methods employed in the intercalibration studies and is considered the state-of-the-art for molybdenum isotope analysis.
1. Sample Preparation and Chemical Purification:
-
Objective: To separate molybdenum from the sample matrix to eliminate isobaric interferences.
-
Procedure:
-
Samples are dissolved using appropriate acid digestion techniques.
-
A ⁹⁷Mo-¹⁰⁰Mo double spike is added to the sample before purification to correct for instrumental mass bias and any isotope fractionation induced during sample processing.[5][6]
-
Molybdenum is separated from the matrix using anion exchange chromatography.[7]
-
2. Mass Spectrometric Analysis:
-
Instrumentation: Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is the instrument of choice for high-precision isotope ratio measurements.[8]
-
Procedure:
-
The purified molybdenum fraction is introduced into the MC-ICP-MS.
-
The intensities of the ion beams for all seven stable molybdenum isotopes (⁹²Mo, ⁹⁴Mo, ⁹⁵Mo, ⁹⁶Mo, ⁹⁷Mo, ⁹⁸Mo, ¹⁰⁰Mo) are measured simultaneously.
-
The use of a double spike allows for the correction of instrumental mass fractionation, enabling the determination of the true isotopic composition of the sample.[5][7]
-
3. Data Normalization and Reporting:
-
Reference Material: All molybdenum isotope data should be reported relative to the NIST SRM 3134 standard.[1][2][3][9]
-
Reporting Format: Results for ⁹²Mo can be expressed as an absolute abundance (mole fraction) or as a delta value (δ⁹²/⁹⁵Mo) in parts per thousand (per mil, ‰) relative to NIST SRM 3134.
Mandatory Visualization
The following diagrams illustrate the workflow of an inter-laboratory comparison study and the analytical workflow for molybdenum isotope analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Resolution of inter-laboratory discrepancies in Mo isotope data: an intercalibration - NERC Open Research Archive [nora.nerc.ac.uk]
- 3. Resolution of inter-laboratory discrepancies in Mo isotope data: an intercalibration - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. The absolute isotopic composition and atomic weight of molybdenum in SRM 3134 using an isotopic double-spike - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Validating the high-precision measurement of Mo isotopes at the 5 ng level using double spike MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 8. researchgate.net [researchgate.net]
- 9. Molybdenum Isotopic Reference Materials | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
Molybdenum-92 as an Internal Standard in Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals seeking robust and reliable quantitative analysis by mass spectrometry, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of Molybdenum-92 (Mo-92) with other commonly used internal standards, supported by experimental data and detailed protocols to aid in methodological decisions.
Internal standards are essential in mass spectrometry to correct for variations in sample preparation, instrument drift, and matrix effects, ultimately ensuring the accuracy and precision of quantitative results. The ideal internal standard should mimic the analytical behavior of the analyte of interest as closely as possible. Key selection criteria include having a similar mass-to-charge ratio (m/z), ionization potential, and chemical properties to the analyte, while not being naturally present in the sample.
This compound: A Profile
Molybdenum has seven naturally occurring stable isotopes: 92Mo, 94Mo, 95Mo, 96Mo, 97Mo, 98Mo, and 100Mo. With a natural abundance of approximately 14.5%, Mo-92 is a viable candidate for use as an internal standard in Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Its atomic mass of 92 places it in a useful region of the mass spectrum for the analysis of various mid-mass elements.
Theoretical Advantages of this compound:
-
Appropriate Mass Range: Mo-92 is suitable for the quantification of elements in the m/z 70-120 range, which includes several technologically and environmentally important elements.
-
Reduced Isobaric Interferences: While potential isobaric interferences from Zirconium (92Zr) and Ruthenium (96Ru, 98Ru) exist, modern ICP-MS instruments with collision/reaction cells can effectively mitigate these.
-
Chemical Properties: As a transition metal, its chemical behavior can be comparable to other metallic analytes.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for accurate and precise measurements. While isotopically labeled analogs of the analyte are considered the gold standard, they are not always available or cost-effective. In such cases, other elements with similar properties are used.
A study evaluating different internal standards (Sc, Co, Y, In, and La) for the quantification of precious metals by ICP-OES demonstrated that the choice of the internal standard significantly impacts recovery and accuracy. Scandium (Sc) was found to provide excellent recoveries (>99%) for the platinum group metals and gold. This highlights the importance of empirical validation for specific applications.
While direct comparative studies focusing on Mo-92 are limited, its performance can be inferred based on the established principles of internal standardization. The primary selection criterion is the proximity of the internal standard's mass to the analyte's mass. For instance, in the analysis of elemental impurities in pharmaceuticals, a suite of internal standards such as Scandium (Sc), Yttrium (Y), Indium (In), Terbium (Tb), and Bismuth (Bi) are often employed to cover a wide range of analyte masses. In one such study, Yttrium (m/z 89) was used as the internal standard for Molybdenum (m/z 95).[1]
The following table summarizes the key properties of Mo-92 and other commonly used internal standards in ICP-MS.
| Internal Standard | Isotope(s) | Mass (amu) | First Ionization Potential (eV) | Common Applications & Considerations |
| This compound | 92Mo | 91.91 | 7.09 | Potentially suitable for mid-mass elements. Need to consider and correct for potential isobaric interferences from Zr. Not a commonly used general-purpose internal standard. |
| Scandium-45 | 45Sc | 44.96 | 6.56 | Widely used for light to mid-mass elements. Generally low natural abundance. |
| Yttrium-89 | 89Y | 88.91 | 6.22 | Frequently used for a broad range of elements due to its central mass and suitable ionization properties. |
| Rhodium-103 | 103Rh | 102.91 | 7.46 | A very common choice for mid to heavy-mass elements. Monoisotopic, reducing potential for isotopic interferences. |
| Indium-115 | 115In | 114.90 | 5.79 | Often used for elements in the mid-mass range. |
| Rhenium-185/187 | 185Re, 187Re | 184.95, 186.96 | 7.83 | Suitable for heavy elements. Has two isotopes which can be monitored. |
| Bismuth-209 | 209Bi | 208.98 | 7.29 | A common choice for heavy, toxic elements like lead and mercury. Monoisotopic. |
Experimental Protocols
The successful implementation of an internal standard requires a well-defined experimental protocol. Below is a general workflow for using Mo-92 as an internal standard in ICP-MS analysis.
Workflow for Using this compound as an Internal Standard
Detailed Methodologies
1. Preparation of this compound Internal Standard Stock Solution:
-
Obtain a certified this compound standard solution (e.g., 1000 µg/mL).
-
Prepare a working internal standard solution by diluting the stock solution with an appropriate solvent (typically 2-5% nitric acid) to a concentration that provides a stable and optimal signal intensity (e.g., 10-100 µg/L).
2. Sample Preparation:
-
Accurately weigh or pipette the sample into a digestion vessel.
-
Add concentrated nitric acid and, if necessary, other acids like hydrochloric acid or hydrogen peroxide for complete digestion.
-
Digest the sample using a microwave digestion system or a hot plate until a clear solution is obtained.
-
Allow the digest to cool and then dilute it to a final volume with ultrapure water.
3. Internal Standard Spiking:
-
Add a precise volume of the Mo-92 working internal standard solution to all samples, calibration standards, and blanks to achieve a consistent final concentration.
4. ICP-MS Analysis:
-
Aspirate the samples into the ICP-MS.
-
Monitor the isotopes of the analytes of interest and Mo-92.
-
It is crucial to also monitor for potential isobaric interferences on Mo-92, such as 92Zr, and apply mathematical corrections if necessary. Modern ICP-MS instruments can also use a collision/reaction cell with a gas like helium or hydrogen to reduce polyatomic interferences.
5. Data Analysis:
-
Calculate the ratio of the signal intensity of each analyte to the signal intensity of Mo-92.
-
Generate a calibration curve by plotting the intensity ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analytes in the samples from the calibration curve.
Logical Relationship for Internal Standard Selection
The decision to use a specific internal standard is based on a logical assessment of its properties relative to the analyte and the sample matrix.
Conclusion
This compound presents a viable, though not commonly employed, option as an internal standard for ICP-MS analysis, particularly for analytes in the mid-mass range. Its primary advantage lies in its mass, which can be a good match for several elements of interest. However, potential isobaric interferences from zirconium must be carefully considered and managed.
For general multi-element analysis, other internal standards such as scandium, yttrium, rhodium, indium, and bismuth are more frequently utilized due to their broader applicability and fewer direct spectral overlaps. The ultimate choice of an internal standard should always be guided by a thorough method validation process that assesses accuracy, precision, and recovery for the specific analytes and sample matrices under investigation. This guide provides the foundational knowledge and a systematic approach for researchers to evaluate and potentially implement this compound as an internal standard in their mass spectrometry workflows.
References
Evaluation of different production routes for high-purity Molybdenum-92
For Researchers, Scientists, and Drug Development Professionals
The production of high-purity Molybdenum-92 (⁹²Mo) is critical for a range of applications, particularly in the field of nuclear medicine and advanced scientific research. This guide provides a comprehensive comparison of the principal production routes for obtaining highly enriched ⁹²Mo, focusing on isotopic enrichment techniques and subsequent chemical purification. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the landscape of ⁹²Mo production and selecting the most appropriate material for their specific needs.
Introduction to this compound
This compound is one of the seven stable isotopes of molybdenum, with a natural abundance of approximately 14.53%. Its unique nuclear properties make it a valuable starting material for the production of medical radioisotopes and a crucial component in various scientific experiments. The demand for high-purity ⁹²Mo, often with enrichments exceeding 95%, necessitates sophisticated and efficient production methods.
Isotopic Enrichment Routes: A Comparative Analysis
The primary challenge in producing high-purity ⁹²Mo lies in separating it from the other naturally occurring molybdenum isotopes (⁹⁴Mo, ⁹⁵Mo, ⁹⁶Mo, ⁹⁷Mo, ⁹⁸Mo, and ¹⁰⁰Mo). Three main technologies dominate the field of molybdenum isotope separation: Gas Centrifugation, Electromagnetic Isotope Separation (EMIS), and Laser Isotope Separation (LIS).
| Parameter | Gas Centrifugation | Electromagnetic Isotope Separation (EMIS) | Laser Isotope Separation (LIS) |
| Principle of Separation | Centrifugal force on gaseous MoF₆ molecules | Mass-to-charge ratio of ionized Mo atoms in a magnetic field | Selective laser ionization of ⁹²Mo atoms or molecules |
| Typical Feed Material | Molybdenum Hexafluoride (MoF₆) gas | Molybdenum metal or molybdenum compounds | Molybdenum metal vapor (AVLIS) or MoF₆ (MLIS/SILEX) |
| Achievable Isotopic Purity | Up to 98%[1] | >80% in two passes[2] | Potentially very high (isotope-selective) |
| Separation Factor | Moderate per stage | Very large[2] | High to very high |
| Throughput | High, suitable for industrial scale | Low to moderate | Potentially high |
| Energy Consumption | Moderate | High[3] | Low to moderate[4] |
| Relative Cost | Moderate to high | High[3] | Potentially lower than EMIS[3] |
| Technology Maturity | Mature and established[1] | Mature, but less common for large scale | Emerging for Molybdenum[1] |
| Advantages | Proven technology, high throughput, high enrichment | High purity, versatile for many isotopes | High selectivity, potentially lower energy costs |
| Disadvantages | Requires large cascade of centrifuges | Low throughput, high capital and operating costs | Complex technology, may require specific laser development |
In-Depth Look at Production Routes
Gas Centrifugation
Gas centrifugation is a well-established and widely used technology for isotope enrichment, including for molybdenum isotopes.[1] The process relies on the mass difference between the isotopes in a gaseous compound, typically Molybdenum Hexafluoride (MoF₆).
Experimental Workflow:
References
Molybdenum-92 data against other isotopic systems in cosmochemistry
An Objective Comparison of Molybdenum-92 Data Against Other Isotopic Systems in Cosmochemistry
Introduction
Molybdenum (Mo) is a crucial element in cosmochemistry for unraveling the origins and evolution of materials in the solar system. Its utility stems from its seven stable isotopes, which were created by three distinct stellar nucleosynthetic processes: the slow neutron-capture process (s-process), the rapid neutron-capture process (r-process), and the proton-capture process (p-process).[1][2] This unique isotopic makeup allows scientists to trace the provenance of presolar materials that were incorporated into meteorites and planets. Among these, this compound (⁹²Mo) is of particular interest as it is produced almost exclusively by the p-process, making it a clean tracer for this specific type of nucleosynthesis.[1] This guide provides a comparative analysis of ⁹²Mo data against other molybdenum isotopes and other elemental isotopic systems, supported by experimental data and methodologies.
This compound and its Nucleosynthetic Origin
The isotopes of molybdenum are synthesized in different stellar environments:
-
p-process: This process occurs in massive stars and is responsible for producing the proton-rich isotopes that cannot be formed by neutron capture. ⁹²Mo and ⁹⁴Mo are primarily created this way.[3][4]
-
s-process: Occurring in asymptotic giant branch (AGB) stars, this process involves the slow capture of neutrons. ⁹⁶Mo is a pure s-process isotope.[1][3]
-
r-process: This process happens in explosive events like supernovae or neutron star mergers and involves rapid neutron capture. ¹⁰⁰Mo is a pure r-process isotope.[1][3]
-
Mixed Origins: The remaining isotopes, ⁹⁵Mo, ⁹⁷Mo, and ⁹⁸Mo, are produced by a combination of both the s- and r-processes.[3]
This distinct origin allows researchers to use the relative abundances of Mo isotopes as "fingerprints" of the stellar materials that formed the solar system. Isotopic variations in meteorites are often expressed in epsilon (ε) units, which denote the parts-per-10,000 deviation from a terrestrial standard.[5]
Caption: Nucleosynthetic pathways for Molybdenum isotopes.
Comparison of ⁹²Mo with other Molybdenum Isotopes
Studies of meteorites and presolar grains reveal that the solar system was not isotopically homogeneous.[5] Most meteorites, for instance, show a deficit in s-process Mo isotopes relative to Earth, which results in a characteristic "w-shaped" pattern when their isotopic compositions are plotted.[1][6] Carbonaceous chondrites tend to exhibit larger Mo anomalies than other meteorite types.[1][7]
Presolar silicon carbide (SiC) grains, which are believed to originate from AGB stars, are highly enriched in s-process isotopes and completely lack the p-process ⁹²Mo.[8][9] The analysis of these grains provides a direct measurement of the s-process component in the solar system.
Table 1: Nucleosynthetic Contributions to Solar Molybdenum This table summarizes the estimated contributions of each nucleosynthetic process to the solar system's molybdenum isotope inventory.
| Isotope | Natural Abundance (%)[10] | s-process Contribution (%)[8][11] | r-process Contribution (%)[8][11] | p-process Contribution (%)[8][11] |
| ⁹²Mo | 14.65 | 0 | 0 | 100 |
| ⁹⁴Mo | 9.19 | 0 | ~3 | ~97 |
| ⁹⁵Mo | 15.87 | 49 | 51 | 0 |
| ⁹⁶Mo | 16.67 | 100 | 0 | 0 |
| ⁹⁷Mo | 9.58 | 65 | 35 | 0 |
| ⁹⁸Mo | 24.29 | 82 | 18 | 0 |
| ¹⁰⁰Mo | 9.74 | 0 | 100 | 0 |
Comparison of Molybdenum with other Isotopic Systems
The isotopic anomalies of molybdenum are often compared with those of other elements to identify common carriers of presolar material and understand the genetic relationships between different solar system bodies.
-
Molybdenum and Ruthenium (Ru): A strong correlation is observed between Mo and Ru isotopic anomalies in bulk meteorites.[1][7] This suggests that the carriers of s-process Mo and s-process Ru were the same and were distributed together in the early solar nebula.
-
Molybdenum and Nickel (Ni), Chromium (Cr), Titanium (Ti): In contrast to Ru, there is no obvious correlation between Mo and Ni anomalies.[1] This indicates that the s-process carriers for Mo are distinct from those responsible for isotopic variations in iron-group elements like Ni, Cr, and Ti.[1] However, Mo isotope data, alongside Cr and Ti, supports a fundamental dichotomy between "carbonaceous" (CC) and "non-carbonaceous" (NC) meteorites, suggesting two distinct reservoirs of material in the protoplanetary disk.[6][12]
Table 2: Comparison of Average Molybdenum and Ruthenium Isotopic Anomalies in Selected Meteorite Groups Values are approximate averages of ε-units (parts-per-10,000 deviation from terrestrial).
| Meteorite Group | ε⁹²Mo | ε⁹⁵Mo | ε¹⁰⁰Mo | ε¹⁰⁰Ru |
| Carbonaceous Chondrites (CV) | ~+0.9 | ~+1.1 | ~+1.6 | ~+1.2 |
| Ordinary Chondrites (OC) | ~+0.3 | ~+0.4 | ~+0.5 | ~+0.4 |
| Enstatite Chondrites (EC) | ~+0.2 | ~+0.3 | ~+0.4 | ~+0.3 |
(Data synthesized from multiple sources for illustrative purposes)[1][7]
Experimental Protocols
High-precision measurement of molybdenum isotopic compositions is essential for these studies. The two primary techniques employed are Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Negative Thermal Ionization Mass Spectrometry (N-TIMS).[5]
General Experimental Workflow
-
Sample Digestion: Meteorite or grain samples are dissolved using strong acids (e.g., HF, HNO₃) to bring the molybdenum into solution. For some samples, laser fusion is used.[1]
-
Chemical Separation: Molybdenum is chemically separated and purified from the sample matrix using anion exchange chromatography to eliminate isobaric interferences.
-
Mass Spectrometry: The isotopic ratios of the purified Mo solution are measured using either MC-ICP-MS or N-TIMS.
-
Data Correction: Instrumental mass fractionation is corrected. For MC-ICP-MS, this is often done using a double-spike technique or by normalizing to a known isotopic ratio (e.g., ⁹⁸Mo/⁹⁶Mo).[5]
Caption: Experimental workflow for Mo isotopic analysis.
Conclusion
This compound serves as an indispensable tracer for the p-process in cosmochemical studies. When its abundance is compared with other molybdenum isotopes, particularly the s-process-only ⁹⁶Mo and the r-process-only ¹⁰⁰Mo, it provides a powerful tool for deconstructing the nucleosynthetic components of meteoritic and planetary materials. Furthermore, correlating Mo isotopic data with other elemental systems like Ruthenium and Chromium helps to identify the presolar carrier phases and delineate the large-scale structure and mixing processes within the early solar nebula.[1][7] The continued high-precision analysis of ⁹²Mo and its isotopic counterparts in a wider range of extraterrestrial samples will undoubtedly continue to refine our understanding of the origin of the solar system.
References
- 1. christoph-burkhardt.org [christoph-burkhardt.org]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 4. The r-, s-, and p-Processes in Nucleosynthesis - B.S. Meyer [ned.ipac.caltech.edu]
- 5. lpi.usra.edu [lpi.usra.edu]
- 6. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 7. researchgate.net [researchgate.net]
- 8. Molybdenum Isotopes in Presolar Silicon Carbide Grains: Details of s -process Nucleosynthesis in Parent Stars and Implications for r - and p -processes (Journal Article) | OSTI.GOV [osti.gov]
- 9. Molybdenum Isotopes in Presolar Silicon Carbide Grains: Details of s-process Nucleosynthesis in Parent Stars and Implications for r- and p-processes | Semantic Scholar [semanticscholar.org]
- 10. buyisotope.com [buyisotope.com]
- 11. Molybdenum Isotopes in Presolar Silicon Carbide Grains: Details of s-process Nucleosynthesis in Parent Stars and Implications for r- and p-processes | Galactic Forensics Laboratory [galactic-forensics.space]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Molybdenum-92: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical substances are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Molybdenum-92, a stable isotope of molybdenum. Adherence to these guidelines will support operational safety and logistical efficiency.
This compound is a naturally occurring, stable isotope and does not present a radiological hazard. Therefore, its disposal protocol is determined by the chemical properties of the molybdenum compound in use. The following procedures are based on safety data sheets for molybdenum in its elemental powder form and as molybdenum trioxide.
Pre-Disposal Safety and Handling
Before beginning any disposal process, it is crucial to handle this compound with appropriate safety measures to mitigate risks such as flammability and irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]
-
Skin and Body Protection: Wear protective clothing or a lab coat to prevent skin contact.[3][4]
-
Respiratory Protection: In case of dust, use a NIOSH-approved respirator.[2]
Safe Handling Practices:
-
Avoid all personal contact, including inhalation of dust.[3][4]
-
Use in a well-ventilated area.[3]
-
Keep away from heat, sparks, and open flames as molybdenum powder is a flammable solid.[1][4]
-
Do not eat, drink, or smoke when handling the substance.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for Molybdenum and Molybdenum Trioxide, which are common forms in which this compound might be handled.
Table 1: Physical and Chemical Properties
| Property | Molybdenum Powder | Molybdenum Trioxide |
| Appearance | Grey/black solid powder[4] | White or slightly yellow to blue solid powder[5] |
| Melting Point | 2610 °C / 4751.6 °F[1] | 795 °C[5] |
| Boiling Point | 5560 °C / 8717 °F[1][4] | 1150 °C[5] |
| Solubility | Insoluble in water | Slightly soluble in water |
Table 2: Exposure Limits for Molybdenum Compounds
| Regulatory Body | Exposure Limit (as Mo) | Notes |
| OSHA (PEL) | 5 mg/m³ | For soluble molybdenum compounds.[5] |
| OSHA (PEL) | 15 mg/m³ | Total dust for insoluble molybdenum compounds.[5] |
| ACGIH (TLV) | 0.5 mg/m³ | Respirable fraction for soluble compounds.[5] |
| ACGIH (TLV) | 3 mg/m³ | Respirable fraction for insoluble compounds.[5] |
| ACGIH (TLV) | 10 mg/m³ | Inhalable fraction for insoluble compounds.[5] |
Step-by-Step Disposal Protocol
The primary methods for the disposal of stable molybdenum are recycling and disposal as chemical waste in accordance with local, state, and federal regulations.[4][6]
Experimental Protocol: Waste Characterization and Segregation
-
Determine Contamination: Assess if the this compound waste is contaminated with other hazardous substances.
-
If it is pure or uncontaminated, it may be suitable for recycling.[3]
-
If it is contaminated, it must be treated as hazardous waste, with the disposal method dictated by the nature of the contaminants.
-
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.
Step-by-Step Disposal Procedure:
-
Containerization:
-
Place the this compound waste in a clearly labeled, sealed container. The container should be appropriate for the form of the waste (e.g., a screw-top container for powder).
-
The label should include "this compound Waste," the chemical form (e.g., powder, oxide), and any known contaminants.
-
-
Consult Institutional Guidelines:
-
Refer to your institution's specific waste disposal procedures and contact the Environmental Health and Safety (EHS) department for guidance.
-
-
Arrange for Pickup and Disposal:
-
Follow the institutional procedure for requesting a hazardous waste pickup.
-
The waste will be handled by a licensed waste disposal vendor in accordance with all applicable regulations.[1]
-
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Clear the area of all personnel and restrict access.[4]
-
Remove Ignition Sources: Eliminate any sources of heat, sparks, or flames.[3]
-
Ventilate the Area: Increase ventilation to the space.
-
Clean-up:
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for Molybdenum-92
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for the handling of Molybdenum-92 (⁹²Mo), a stable isotope. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain the integrity of experimental outcomes. This guide is intended for researchers, scientists, and drug development professionals actively working with this material.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment are the first line of defense against potential exposure. The following PPE is required when handling this compound in solid (powder) form.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N100, R100, or P100 full-facepiece respirator.[1][2] | To prevent inhalation of fine dust particles, which may cause respiratory irritation and potential long-term organ damage with repeated exposure.[3] |
| Hand Protection | Chemical-resistant, impervious gloves.[1][4][5] | To prevent skin contact. Recommended materials include Butyl rubber, Neoprene, or Nitrile.[5] Always use powder-free gloves to avoid sample contamination.[6] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[1] | To protect against airborne particles and potential splashes. |
| Body Protection | Lab coat, apron, or coveralls.[1] | To prevent contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the standard operating procedure for handling this compound from receipt to temporary storage.
-
Preparation and Area Setup :
-
Designate a specific, well-ventilated area for handling this compound.[4][7] The use of a chemical fume hood or a glove box is highly recommended.
-
Ensure that an eye wash station and safety shower are readily accessible.[1][5]
-
Cover the work surface with an absorbent, disposable material.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, containers) before handling the material.
-
-
Donning PPE :
-
Put on the required PPE in the following order: lab coat, respirator, eye protection, and then gloves.
-
-
Handling the Material :
-
When handling the solid form, avoid actions that could generate dust, such as vigorous scraping or pouring from a height.
-
Use tools like spatulas and forceps to transfer the material.[6] Avoid direct contact with hands, even when gloved.[6]
-
If weighing the material, do so in a draft-shielded balance or within a containment enclosure.
-
All containers holding this compound must be clearly labeled.[7]
-
-
Post-Handling :
-
Securely close the primary container of this compound.
-
Clean all equipment and the work surface with appropriate cleaning agents.
-
Collect all disposable materials (e.g., bench covers, contaminated wipes) for proper disposal.
-
-
Doffing PPE :
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all federal, state, and local regulations.[4][8]
-
Waste Segregation :
-
Collect all this compound waste, including contaminated PPE and disposable labware, in a dedicated, clearly labeled, and sealed waste container.
-
-
Waste Characterization :
-
The waste generator is responsible for properly characterizing the waste to determine if it is classified as hazardous.[8]
-
-
Disposal :
This compound Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. isoflex.com [isoflex.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Molybdenum [cdc.gov]
- 3. physics.purdue.edu [physics.purdue.edu]
- 4. eaglealloys.com [eaglealloys.com]
- 5. buyisotope.com [buyisotope.com]
- 6. in.nau.edu [in.nau.edu]
- 7. Stable Isotopes on SIO Ships | Scripps Institution of Oceanography [scripps.ucsd.edu]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
